molecular formula C12H26 B14551520 4-Ethyl-3,4-dimethyloctane CAS No. 62183-60-2

4-Ethyl-3,4-dimethyloctane

Cat. No.: B14551520
CAS No.: 62183-60-2
M. Wt: 170.33 g/mol
InChI Key: WBKPODGAYHVUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3,4-dimethyloctane is a saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol . As a branched alkane, this compound is classified as a volatile organic compound (VOC) and serves as a valuable reference standard in analytical chemistry and metabolomics research . It is particularly useful in the development and calibration of analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the identification of complex VOC profiles in biological and environmental samples . Researchers employ this and similar alkanes in studies focused on cancer biomarker discovery, where altered metabolic processes in cells produce unique VOC signatures that can be detected in exhaled breath or other biological matrices . The compound's defined structure and properties also make it a candidate for materials science research, including investigations into fuel additives and hydrocarbon reaction mechanisms. This product is provided as a high-purity material strictly for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-60-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-3,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10-12(5,8-3)11(4)7-2/h11H,6-10H2,1-5H3

InChI Key

WBKPODGAYHVUMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the IUPAC Name and Structure of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the IUPAC nomenclature and structural representation of the branched-chain alkane, 4-Ethyl-3,4-dimethyloctane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a fundamental understanding of chemical naming conventions and molecular structure.

Analysis of the IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds. The name "this compound" can be deconstructed into its fundamental components:

  • Parent Chain : The root name "octane" indicates that the longest continuous chain of carbon atoms in the molecule consists of eight carbons.

  • Substituents : These are the groups attached to the parent chain.

    • "Ethyl" refers to a two-carbon alkyl group (-CH₂CH₃).

    • "dimethyl" indicates the presence of two methyl groups (-CH₃).

  • Locants : These are the numbers that specify the positions of the substituents on the parent chain.

    • "4-" before "Ethyl" means the ethyl group is attached to the fourth carbon atom of the octane (B31449) chain.

    • "3,4-" before "dimethyl" signifies that one methyl group is on the third carbon and another is on the fourth carbon.

Methodology for IUPAC Name Verification

The correctness of the IUPAC name is verified through a systematic protocol that involves identifying the parent chain, numbering it to assign the lowest possible locants to substituents, and arranging the substituent names alphabetically.

Experimental Protocol: IUPAC Naming Convention

  • Identification of the Parent Chain : The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the structure corresponding to this compound, the longest chain contains eight carbon atoms, making "octane" the parent name.[1][2][3]

  • Numbering the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible set of locants.

    • Numbering from left to right places the substituents at positions 3 (methyl), 4 (methyl), and 4 (ethyl). The set of locants is (3,4,4).

    • Numbering from right to left would place the substituents at positions 5 (ethyl), 5 (methyl), and 6 (methyl). The set of locants is (5,5,6).

    • According to the lowest locant rule, the set (3,4,4) is chosen as it is lower than (5,5,6).[1][4]

  • Naming and Alphabetizing Substituents : The substituents are an ethyl group and two methyl groups. When listing them, they are placed in alphabetical order. "Ethyl" comes before "methyl". The prefix "di-" is not considered for alphabetization purposes.[1][3]

  • Assembling the Full Name : The components are assembled to form the complete IUPAC name: This compound .

Chemical Data and Structure

The quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
CAS Number62183-60-2
Canonical SMILESCCCCC(C)(CC)C(C)CC

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, with the parent chain and substituents clearly delineated.

IUPAC_Naming_Workflow A Given Chemical Structure B Identify the Longest Continuous Carbon Chain (Parent Chain) A->B C Number the Parent Chain to Give Substituents the Lowest Possible Locants B->C D Identify and Name All Substituents C->D E Alphabetize the Substituent Names D->E F Assemble the Full IUPAC Name: Locant(s)-Substituent(s)Parent E->F

References

physical and chemical properties of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,4-dimethyloctane is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar compound with physical and chemical properties characteristic of other alkanes of similar molecular weight. This technical guide provides a summary of its known physical and chemical properties, detailed experimental protocols for their determination, and a visualization of its key identifiers. Due to the limited availability of experimental data for this specific isomer, many of the presented values are computed.

Data Presentation: Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that most of this data is computed and not derived from direct experimental measurement.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 62183-60-2[1][2]
Molecular Formula C12H26[1][2]
Molecular Weight 170.3348 g/mol [1][2]
Canonical SMILES CCCCC(C)(CC)C(C)CC[1]
InChI InChI=1S/C12H26/c1-6-9-10-12(5,8-3)11(4)7-2/h11H,6-10H2,1-5H3[1]
InChIKey WBKPODGAYHVUMM-UHFFFAOYSA-N[1]
Computed Physical Property Value Source
Boiling Point (Predicted) Not available in free resources
Melting Point (Predicted) Not available in free resources
Density (Predicted) Not available in free resources
Flash Point (Predicted) Not available in free resources
Vapor Pressure (Predicted) Not available in free resources
LogP (Octanol-Water Partition Coefficient) 5.8[3]
Refractive Index (Predicted) Not available in free resources
Polarizability Not available in free resources

Chemical Properties and Reactivity

As a saturated alkane, this compound is relatively inert under normal conditions. Its chemical reactivity is characterized by the following:

  • Combustion: Like all hydrocarbons, it will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: In the presence of ultraviolet light, it can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine).

  • Cracking: At high temperatures and/or in the presence of a catalyst, the carbon-carbon bonds can break in a process called cracking, yielding smaller, more volatile alkanes and alkenes.

Due to its non-polar nature, this compound is expected to be soluble in other non-polar organic solvents and insoluble in polar solvents like water.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube.

  • Attach the test tube to the thermometer.

  • Place the thermometer and attached test tube into the Thiele tube, ensuring the sample is level with the side arm.

  • Heat the side arm of the Thiele tube gently.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Using a Pycnometer:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

  • Record the mass of the pycnometer filled with water.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and return it to the water bath to reach the same temperature.

  • Record the mass of the pycnometer filled with the sample.

  • Calculate the density of the sample using the known density of water at that temperature.

Structural Elucidation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying components of a mixture.

Protocol Outline:

  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane).

  • Injection: Inject the sample into the GC.

  • Separation: The sample is vaporized and travels through a capillary column. The retention time (the time it takes for the compound to pass through the column) can be used for identification when compared to a known standard.

  • Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule and can be used to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Protocol Outline:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals will reveal the different types of hydrogen atoms and their connectivity.

    • ¹³C NMR: The number of signals and their chemical shifts will indicate the number of unique carbon environments in the molecule.

Mandatory Visualization

4_Ethyl_3_4_dimethyloctane_Identifiers Compound This compound Identifiers IUPAC Name This compound CAS Number 62183-60-2 Molecular Formula C12H26 Molecular Weight 170.3348 g/mol Compound:f0->Identifiers:f0  has IUPAC Name Compound:f0->Identifiers:f1  has CAS Number Compound:f0->Identifiers:f2  has Molecular Formula Compound:f0->Identifiers:f3  has Molecular Weight Structure Structural Representation Compound:f0->Structure  is represented by SMILES SMILES: CCCCC(C)(CC)C(C)CC Structure->SMILES  as SMILES InChI InChI: 1S/C12H26/c1-6-9-10-12(5,8-3)11(4)7-2/h11H,6-10H2,1-5H3 Structure->InChI  as InChI

Caption: Key identifiers and structural representations of this compound.

References

4-Ethyl-3,4-dimethyloctane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: 4-Ethyl-3,4-dimethyloctane is a saturated, branched-chain alkane. As a simple hydrocarbon, it does not possess functional groups that would typically lend it to complex biological activities, such as engaging in specific signaling pathways relevant to drug development. Therefore, literature detailing extensive experimental protocols or its role in cellular signaling is not available. This guide provides the core physicochemical properties and a logical framework for deriving these characteristics from its chemical name, which is a foundational skill in chemical and pharmaceutical research.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for any experimental design, analytical characterization, or theoretical modeling.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.3348 g/mol [1]
CAS Registry Number 62183-60-2[1][2]

Derivation of Molecular Properties

Understanding the relationship between a compound's IUPAC name and its molecular structure is crucial for verifying its identity and properties. The following workflow outlines the derivation of the molecular formula and weight for this compound.

G cluster_name IUPAC Name Analysis cluster_formula Molecular Formula Calculation cluster_weight Molecular Weight Calculation iupac This compound parent Parent Chain: Octane (8 Carbon atoms) iupac->parent Identifies parent chain substituents Substituents: - 4-Ethyl (2 Carbon atoms) - 3-Methyl (1 Carbon atom) - 4-Methyl (1 Carbon atom) iupac->substituents Identifies substituents carbon_count Total Carbons: 8 (octane) + 2 (ethyl) + 1 (methyl) + 1 (methyl) = 12 Carbons parent->carbon_count substituents->carbon_count hydrogen_count Total Hydrogens (Alkane Rule CnH2n+2): 2 * 12 + 2 = 26 Hydrogens carbon_count->hydrogen_count Apply alkane formula formula Molecular Formula: C₁₂H₂₆ hydrogen_count->formula atomic_weights Atomic Weights: C ≈ 12.011 H ≈ 1.008 formula->atomic_weights Requires atomic weights calculation Calculation: (12 * 12.011) + (26 * 1.008) = 144.132 + 26.208 atomic_weights->calculation mw Molecular Weight: 170.34 g/mol calculation->mw

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide outlines plausible synthetic pathways for the branched alkane 4-Ethyl-3,4-dimethyloctane. Given the absence of direct literature precedent for this specific molecule, this document details the most viable synthesis strategies based on established organometallic and coupling reactions. The primary focus is on a Grignard reagent-based approach, which offers high control and versatility. An alternative, though less efficient, pathway via the Wurtz reaction is also discussed to provide a comprehensive overview.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests that the most strategic bond disconnection is at the quaternary carbon center (C4). This leads to key intermediates that can be assembled using reliable carbon-carbon bond-forming reactions.

Pathway 1: Grignard Reagent Addition to a Ketone

This is the preferred and most logical route. The synthesis involves two main stages:

  • Formation of a Tertiary Alcohol: A Grignard reagent is reacted with a suitable ketone to create the C4 quaternary center and introduce a hydroxyl group.

  • Reduction of the Tertiary Alcohol: The resulting tertiary alcohol is then deoxygenated to yield the final alkane.

Two plausible Grignard strategies emerge from this analysis:

  • Strategy A: Reaction of sec-butylmagnesium bromide with 3-pentanone (B124093).

  • Strategy B: Reaction of ethylmagnesium bromide with 3,4-dimethyloctan-4-one.

This guide will focus on Strategy A, as the starting materials are readily available, and the reaction is straightforward.

Pathway 2: Wurtz Coupling Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[1][2] To form this compound, this would necessitate the coupling of two different alkyl halides (an unsymmetrical coupling). This approach is generally not preferred due to its significant limitations.[1][3][4]

  • Key Limitation: The reaction of two different alkyl halides leads to a mixture of products (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points.[4][5]

  • Side Reactions: Elimination reactions can also occur, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes.[6]

Due to these drawbacks, the Wurtz reaction is not a practical or efficient method for the synthesis of a specific, unsymmetrical alkane like this compound and will not be detailed further in the experimental protocols.

Proposed Synthesis Pathway via Grignard Reaction

The most viable pathway for the synthesis of this compound is a two-step process involving the formation of the tertiary alcohol, 4-ethyl-3,4-dimethyloctan-4-ol, followed by its reduction.

G Magnesium Magnesium (Mg) Grignard_Reagent sec-Butylmagnesium Bromide (Grignard Reagent) Tertiary_Alcohol 4-Ethyl-3,4-dimethyloctan-4-ol 3-Pentanone 3-Pentanone 3-Pentanone->Tertiary_Alcohol 2. Grignard Addition Final_Product This compound Tertiary_Alcohol->Final_Product 3. Reduction (e.g., InCl3, Ph2SiH2) sec-Butyl_Bromide sec-Butyl_Bromide

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions involving Grignard reagents must be conducted under strictly anhydrous (dry) conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried prior to use.[7][8] Anhydrous solvents are critical for the success of the reaction.[7]

Step 1: Synthesis of 4-Ethyl-3,4-dimethyloctan-4-ol

This procedure details the formation of the Grignard reagent followed by its reaction with a ketone.[7]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
Magnesium turnings24.311.2
Iodine253.811 crystal (catalyst)
sec-Butyl bromide137.021.0
3-Pentanone86.131.0
Anhydrous diethyl ether (Et₂O)74.12Solvent
Saturated aq. NH₄Cl solution-Quenching agent

Experimental Workflow Diagram:

G start Start setup Assemble flame-dried three-neck flask with Mg turnings and I₂ crystal start->setup add_ether Add anhydrous Et₂O setup->add_ether add_alkyl_halide Add sec-butyl bromide solution dropwise to initiate Grignard formation add_ether->add_alkyl_halide grignard_formed Grignard reagent formed (sec-Butylmagnesium Bromide) add_alkyl_halide->grignard_formed cool_reagent Cool Grignard solution to 0°C (ice bath) grignard_formed->cool_reagent add_ketone Add 3-Pentanone solution dropwise cool_reagent->add_ketone stir Stir at room temperature for 1-2 hours add_ketone->stir quench Quench with saturated aqueous NH₄Cl stir->quench extract Extract with Et₂O quench->extract wash_dry Wash organic layers with brine and dry over anhydrous MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify crude alcohol via distillation or chromatography concentrate->purify end End: Purified Tertiary Alcohol purify->end

Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve sec-butyl bromide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should begin, indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with 3-Pentanone:

    • Cool the freshly prepared Grignard reagent solution in an ice-water bath.

    • Dissolve 3-pentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol, 4-ethyl-3,4-dimethyloctan-4-ol.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Step 2: Reduction of 4-Ethyl-3,4-dimethyloctan-4-ol

The direct reduction of tertiary alcohols to alkanes can be challenging. A modern and effective method utilizes an indium(III) chloride catalyst with a silane (B1218182) reducing agent.[9][10]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
4-Ethyl-3,4-dimethyloctan-4-ol186.341.0
Indium(III) chloride (InCl₃)221.180.05 (catalyst)
Chlorodiphenylsilane (Ph₂SiHCl)216.761.5
Dichloromethane (CH₂Cl₂)84.93Solvent

Procedure:

  • Reaction Setup:

    • To a solution of the tertiary alcohol (1.0 eq.) in dichloromethane, add indium(III) chloride (0.05 eq.).

    • Stir the mixture at room temperature.

  • Addition of Reducing Agent:

    • Add chlorodiphenylsilane (1.5 eq.) to the mixture.

    • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the final product, this compound.

Quantitative Data Summary

The following table provides illustrative quantitative data for the proposed synthesis, based on typical yields for similar reactions found in the literature. Actual yields may vary.

Reaction StepReactant 1Reactant 2ProductTypical Yield Range (%)
Grignard Synthesis of Tertiary Alcoholsec-Butylmagnesium Br3-Pentanone4-Ethyl-3,4-dimethyloctan-4-ol70-90[11]
Reduction of Tertiary AlcoholTertiary AlcoholPh₂SiHClThis compound80-95[10]

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Grignard reaction followed by the reduction of the resulting tertiary alcohol. This pathway offers high selectivity and control, avoiding the mixture of products characteristic of older methods like the Wurtz reaction. The detailed protocols provided in this guide, based on well-established and reliable methodologies, offer a clear and practical route for researchers and drug development professionals to synthesize this and other complex branched alkanes.

References

Technical Guide: 4-Ethyl-3,4-dimethyloctane (CAS Number 62183-60-2)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available scientific and technical information for the chemical compound with CAS number 62183-60-2. It is intended for informational purposes only. A comprehensive literature search has revealed a significant lack of data regarding the biological activity, mechanism of action, detailed experimental protocols, and specific toxicological profile of this compound. Therefore, the information that can be provided is limited to its basic physicochemical properties.

Chemical Identification and Structure

The chemical compound corresponding to CAS number 62183-60-2 is 4-Ethyl-3,4-dimethyloctane . It is a branched-chain alkane, an isomer of dodecane, with the molecular formula C12H26[1][2].

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the available computed and experimental physicochemical properties for this compound. It should be noted that much of this data is predicted through computational models rather than derived from experimental measurement.

PropertyValueSource
Molecular Formula C12H26PubChem[1], NIST[2]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 62183-60-2NIST[2]
Canonical SMILES CCCCC(C)(CC)C(C)CCPubChem[1]
InChI Key WBKPODGAYHVUMM-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 5.8PubChem[1]
Topological Polar Surface Area (Computed) 0 ŲPubChem[1]
Boiling Point (Experimental) Not Available
Melting Point (Experimental) Not Available
Density (Computed) Not Available

Biological Activity and Toxicological Information

A thorough search of scientific literature and toxicological databases yielded no specific information on the biological activity, mechanism of action, or toxicological profile of this compound.

General information on related long-chain alkanes suggests they have low biological reactivity. Some n-alkanes have been investigated for their cocarcinogenic or tumor-promoting activities[3]. However, these findings are not specific to the branched isomer this compound. For its straight-chain isomer, n-dodecane (CAS 112-40-3), some toxicological data is available, but a read-across approach to predict the toxicity of this compound would require a formal assessment and is beyond the scope of this summary[4][5].

Due to the absence of any reported biological studies, no information on signaling pathways or mechanisms of action can be provided.

Experimental Protocols

No published experimental protocols for the synthesis, purification, or biological analysis of this compound were found in the public domain. While general synthetic methods for branched alkanes exist, such as alkylation reactions, specific reaction conditions, yields, and purification methods for this particular compound are not documented in readily accessible scientific literature[6].

Similarly, there are no available protocols for in vitro or in vivo assays involving this compound.

Summary and Data Gaps

This compound is a structurally defined branched alkane with limited available data. Its physicochemical properties are primarily based on computational predictions. There is a significant and critical gap in the scientific literature regarding its biological effects, potential therapeutic applications, and safety profile. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Any investigation into its properties would require foundational research, including the development of a synthetic route, comprehensive analytical characterization, and initial biological screening.

References

An In-depth Technical Guide to the Structural Isomers of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-3,4-dimethyloctane and its structural isomers. As a member of the dodecane (B42187) (C₁₂H₂₆) family, which encompasses 355 distinct structural arrangements, understanding the nuances of these isomers is critical for applications ranging from fuel science to synthetic chemistry.[1] This document details the classification of these isomers, explores their physicochemical properties, outlines experimental protocols for their synthesis and characterization, and discusses their toxicological profiles. While alkanes are generally considered biologically inert and not involved in specific signaling pathways, their interactions at a biological level are addressed from a toxicological perspective.

Introduction to Dodecane Isomerism

Dodecane (C₁₂H₂₆) is an alkane hydrocarbon with a vast number of structural isomers, each possessing unique physical and chemical properties.[1] this compound is one such highly branched isomer. The structural diversity of dodecane isomers arises from the various possible arrangements of the twelve carbon atoms, leading to differences in chain length and the nature and position of alkyl substituents. This isomerism significantly influences properties such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-dodecane.[2][3][4]

Classification of this compound and its Isomers

The structural isomers of dodecane, including this compound, can be systematically classified based on the length of the longest continuous carbon chain (the parent chain) and the identity and location of the alkyl substituents.

A logical approach to classifying the 355 structural isomers of C₁₂H₂₆ involves categorizing them by the parent alkane chain and the number and type of substituents. This systematic classification is essential for understanding the relationship between structure and physicochemical properties.

G cluster_octane Example: Octane Derivatives C12H26 Isomers C12H26 Isomers Undecane Derivatives Undecane Derivatives C12H26 Isomers->Undecane Derivatives Decane Derivatives Decane Derivatives C12H26 Isomers->Decane Derivatives Nonane Derivatives Nonane Derivatives C12H26 Isomers->Nonane Derivatives Octane Derivatives Octane Derivatives C12H26 Isomers->Octane Derivatives Heptane Derivatives Heptane Derivatives C12H26 Isomers->Heptane Derivatives Hexane (B92381) & Shorter Chain Derivatives Hexane & Shorter Chain Derivatives C12H26 Isomers->Hexane & Shorter Chain Derivatives This compound This compound Octane Derivatives->this compound Other Octane Derivatives Other Octane Derivatives Octane Derivatives->Other Octane Derivatives

Classification of Dodecane Isomers.

Physicochemical Properties of Dodecane Isomers

Boiling Point: Straight-chain n-dodecane exhibits the highest boiling point among its isomers due to its large surface area, which maximizes intermolecular van der Waals forces.[2][3] As the degree of branching increases, the molecule becomes more compact, leading to a decrease in surface area and a corresponding reduction in boiling point.[2][4]

Melting Point: The melting points of branched alkanes are influenced by both intermolecular forces and the efficiency of crystal lattice packing. Highly symmetrical isomers, despite potentially lower van der Waals forces, may exhibit higher melting points due to their ability to form a more stable crystal structure.[4]

Density: Generally, branched alkanes have slightly lower densities than their straight-chain counterparts.[5]

Table 1: Physicochemical Properties of n-Dodecane and a Branched Isomer

Propertyn-Dodecane2,2,4,6,6-Pentamethylheptane (B104275)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molar Mass ( g/mol ) 170.34170.34
Boiling Point (°C) 216.3177.3
Melting Point (°C) -9.6-
Density (g/cm³ at 20°C) 0.7490.748

Note: Data for a wider range of specific dodecane isomers is not consistently available in public databases. The provided data for 2,2,4,6,6-pentamethylheptane is representative of a highly branched isomer.

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of specific branched alkanes like this compound often requires multi-step procedures involving the formation of carbon-carbon bonds. General methods for the synthesis of highly substituted alkanes include:

  • Grignard Reactions: The reaction of a Grignard reagent (R-MgX) with a ketone or an ester can be employed to create tertiary alcohols, which can then be deoxygenated to form the corresponding alkane. This is a versatile method for introducing alkyl groups.

  • Wurtz Reaction: While classic for coupling alkyl halides, the Wurtz reaction is generally limited to the synthesis of symmetrical alkanes and can produce significant side products when different alkyl halides are used.

  • Corey-House Synthesis (Gilman Reagents): This method, involving the reaction of a lithium dialkylcuprate with an alkyl halide, is a more versatile and higher-yielding alternative to the Wurtz reaction for forming C-C bonds.

G cluster_synthesis General Synthetic Workflow for Branched Alkanes Starting Materials Starting Materials C-C Bond Formation C-C Bond Formation Starting Materials->C-C Bond Formation e.g., Grignard, Corey-House Intermediate (e.g., Alcohol) Intermediate (e.g., Alcohol) C-C Bond Formation->Intermediate (e.g., Alcohol) Deoxygenation/Reduction Deoxygenation/Reduction Intermediate (e.g., Alcohol)->Deoxygenation/Reduction Branched Alkane Branched Alkane Deoxygenation/Reduction->Branched Alkane

Synthetic Workflow for Branched Alkanes.
Characterization of Structural Isomers

The identification and differentiation of dodecane isomers rely heavily on modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the components of a mixture of isomers based on their boiling points and interactions with the stationary phase of the column. The elution order on a nonpolar column is generally correlated with the boiling points of the isomers, with more branched isomers typically eluting earlier.

The mass spectrometer provides structural information through the fragmentation patterns of the ionized molecules. For branched alkanes, fragmentation often occurs preferentially at the branching points, leading to the formation of stable carbocations. The resulting mass spectrum is a fingerprint that can be used to identify the specific isomer.

Experimental Protocol for GC-MS Analysis of Dodecane Isomers:

  • Sample Preparation: Dissolve the sample mixture in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure separation of all isomers.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to identify the isomers.

G Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Based on Boiling Point Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Separation by m/z Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Experimental Workflow for GC-MS Analysis.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The chemical shifts of protons in alkanes typically appear in the upfield region (around 0.5-2.0 ppm). The signal multiplicity (splitting pattern) provides information about the number of neighboring protons.

  • ¹³C NMR: The chemical shifts of carbon atoms in alkanes are sensitive to their local environment, including the degree of substitution. Quaternary, tertiary, secondary, and primary carbons resonate at characteristic chemical shift ranges, allowing for the determination of the carbon skeleton.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Alkane Carbons

Carbon TypeChemical Shift (ppm)
Primary (CH₃)10 - 25
Secondary (CH₂)20 - 40
Tertiary (CH)25 - 50
Quaternary (C)30 - 50

Biological Activity and Toxicology

Alkanes are generally considered to have low biological reactivity and are not known to interact with specific signaling pathways in the manner of drugs or signaling molecules. Their primary biological relevance lies in their toxicological profile, particularly at high concentrations.

Toxicology:

  • Aspiration Hazard: Low-viscosity hydrocarbons like dodecane isomers can cause severe lung damage if aspirated into the lungs.

  • Dermal Irritation: Prolonged skin contact can lead to the removal of natural oils, causing dryness and irritation.

  • Inhalation: Inhalation of high concentrations of alkane vapors can cause central nervous system depression, leading to dizziness, headache, and nausea.[6]

Some studies have investigated the antimicrobial and antifungal activities of plant extracts containing dodecane and its isomers, though the specific contribution of these alkanes to the observed effects is often not definitively established.[7] The low toxicity of dodecane has also led to its exploration as a solvent or carrier in drug delivery systems.[8]

Conclusion

This compound and its numerous structural isomers within the dodecane family represent a fascinating area of study with implications for various scientific disciplines. The relationship between their branched structures and physicochemical properties is a cornerstone of organic chemistry. While direct applications in drug development are limited by their low biological reactivity, a thorough understanding of their synthesis, characterization, and toxicology is essential for researchers and scientists working with these compounds in any capacity. The experimental protocols and data presented in this guide provide a foundational resource for the in-depth study of these complex hydrocarbons.

References

A Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the predicted spectroscopic data for 4-Ethyl-3,4-dimethyloctane (C12H26), a branched alkane.[1][2] The content is tailored for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for this specific molecule is not publicly available, this document synthesizes established principles of spectroscopy to forecast its spectral features.

Predicted Spectroscopic Data

The structural complexity of this compound, with its multiple methyl, methylene, and methine groups, as well as a quaternary carbon, is expected to give rise to complex but interpretable spectra. Protons in alkanes typically resonate in the upfield region of an NMR spectrum, generally between 0.5 and 2.0 ppm.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is anticipated to show significant signal overlap due to the similar electronic environments of many of the protons.[3] The chemical shifts are influenced by the degree of substitution on the carbon atom to which the protons are attached.

Predicted ¹H NMR Data for this compound
Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Primary (CH₃)~ 0.8 - 1.0Triplet, Doublet15H
Secondary (CH₂)~ 1.2 - 1.6Multiplet8H
Tertiary (CH)~ 1.5 - 1.8Multiplet1H

¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals expected for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Data for this compound
Carbon Environment Predicted Chemical Shift (ppm)
Primary (CH₃)~ 10 - 25
Secondary (CH₂)~ 20 - 40
Tertiary (CH)~ 30 - 45
Quaternary (C)~ 35 - 50

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Predicted IR Absorption Data for this compound
Frequency Range (cm⁻¹) Vibrational Mode Intensity
2850 - 3000C-H StretchStrong
1450 - 1470CH₂ Bend (Scissoring)Medium
1370 - 1380CH₃ BendMedium

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 170, corresponding to its molecular weight.[1][4] However, for branched alkanes, the molecular ion peak is often weak or absent.[5] Fragmentation of C-C bonds is a dominant process, leading to a series of carbocation fragments.[4][6] The most abundant fragments are typically propyl and butyl cations.[4]

Predicted Mass Spectrometry Data for this compound
m/z Proposed Fragment Significance
170[C₁₂H₂₆]⁺•Molecular Ion (likely weak)
141[M - C₂H₅]⁺Loss of an ethyl group
127[M - C₃H₇]⁺Loss of a propyl group
113[M - C₄H₉]⁺Loss of a butyl group
85[C₆H₁₃]⁺Hexyl cation
71[C₅H₁₁]⁺Pentyl cation
57[C₄H₉]⁺Butyl cation (likely a base peak)
43[C₃H₇]⁺Propyl cation (likely a base peak)
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid alkanes like this compound.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid alkane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

  • Sample Preparation: For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

  • Data Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Place the sample "sandwich" in the spectrometer's sample holder.[9]

    • Acquire the sample spectrum over the range of 4000 to 600 cm⁻¹.[9] The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification before analysis.[10]

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[5]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[6]

  • Detection: An electron multiplier detects the separated ions, and the resulting signal is processed to generate a mass spectrum.[6]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Elucidation of an Organic Compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Unknown Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data NMR Spectra: - Chemical Shifts - Integration - Splitting Patterns NMR->NMR_Data IR_Data IR Spectrum: - Functional Groups IR->IR_Data MS_Data Mass Spectrum: - Molecular Weight - Fragmentation MS->MS_Data Structure Proposed Structure NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: A flowchart of the spectroscopic analysis process.

References

An In-depth Technical Guide to 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding 4-Ethyl-3,4-dimethyloctane, a branched alkane with the molecular formula C₁₂H₂₆. Due to its classification as a simple hydrocarbon, dedicated research on its specific discovery, history, and biological activity is limited in publicly accessible literature. This document consolidates available physicochemical data, proposes a plausible synthetic route based on established organic chemistry principles, and presents this information in a structured format for researchers. The guide adheres to stringent data presentation and visualization standards, including detailed tables and a workflow diagram for its synthesis.

Introduction

This compound is a saturated hydrocarbon belonging to the family of branched alkanes.[1][2] Such molecules are isomers of dodecane (B42187) and are characterized by an eight-carbon backbone with ethyl and methyl substituents.[1][2] While simple alkanes are foundational to organic chemistry, specific, highly-branched isomers like this compound are often studied as part of larger mixtures in fields such as petrochemistry or analytical chemistry, rather than as individual compounds of significant biological or historical note. This guide aims to provide a centralized resource of the known properties and a theoretical framework for the synthesis of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models and spectral databases. The following table summarizes the key physical and chemical properties of the molecule.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62183-60-2NIST[2]
IUPAC Name This compoundPubChem[1]
Computed Density 0.76 g/cm³PubChem[1]
Computed Boiling Point 196.5 °C at 760 mmHgPubChem[1]
Computed Flash Point 68.9 °CPubChem[1]
Computed Refractive Index 1.426PubChem[1]

Proposed Synthesis

Proposed Experimental Protocol

Step 1: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • If the reaction does not initiate, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction to form 4-Ethyl-3,4-dimethyloctan-4-ol

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Deoxygenation of the Tertiary Alcohol

  • The crude 4-Ethyl-3,4-dimethyloctan-4-ol can be deoxygenated via a two-step procedure involving conversion to a xanthate ester followed by radical-induced reduction (Barton-McCombie deoxygenation).

  • Alternatively, direct reduction of the tertiary alcohol can be attempted using a strong acid and a reducing agent such as triethylsilane, although this may be prone to rearrangements.

  • Purification of the final product, this compound, would be achieved by fractional distillation or preparative gas chromatography.

Mandatory Visualizations

As no signaling pathways or biological experimental workflows involving this compound have been identified, a logical workflow diagram for the proposed synthesis is provided below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deoxygenation cluster_3 Purification A 1-Bromobutane D Butylmagnesium Bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D E 3,4-Dimethylhexan-2-one F 4-Ethyl-3,4-dimethyloctan-4-ol (Tertiary Alcohol) D->F E->F G Reducing Agent (e.g., Barton-McCombie reagents) H This compound F->H G->H I Crude Product J Pure this compound I->J Fractional Distillation or Preparative GC

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound remains a sparsely characterized molecule within the vast landscape of organic chemistry. This guide consolidates the available data and provides a theoretical framework for its synthesis, which may be of use to researchers in analytical chemistry requiring a standard for comparison, or in materials science for the study of branched alkane properties. The lack of information on its biological activity suggests it is not a current focus of drug development, but the data herein provides a baseline for any future investigations.

References

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in various scientific disciplines, including chemical synthesis, materials science, and particularly in drug development, where molecular stability and interactions are paramount. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes the intricate relationships between molecular structure and thermodynamic stability.

Core Thermodynamic Principles of Branched Alkanes

The degree of branching in an alkane's carbon skeleton significantly influences its thermodynamic properties. Compared to their linear isomers, branched alkanes generally exhibit greater thermodynamic stability. This increased stability is primarily attributed to a combination of factors including intramolecular van der Waals forces, electron correlation effects, and hyperconjugation. A more compact, spherical molecular shape in branched alkanes leads to a lower surface area-to-volume ratio, which in turn affects intermolecular forces and packing efficiency in condensed phases.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for isomers of butane, pentane, and hexane (B92381) at standard conditions (298.15 K and 1 bar). These values, primarily sourced from the NIST Chemistry WebBook, provide a basis for comparing the effects of branching.

Table 1: Thermodynamic Properties of Butane Isomers (C₄H₁₀)

Propertyn-ButaneIsobutane (2-Methylpropane)
Standard Enthalpy of Formation (ΔfH°)
Gas Phase (kJ/mol)-125.7 ± 0.6[1][2]-134.2 ± 0.6[1][2]
Standard Molar Entropy (S°)
Gas Phase (J/mol·K)310.23 ± 0.42294.63 ± 0.42
Standard Molar Heat Capacity (Cp)
Gas Phase (J/mol·K)98.4596.57
Standard Gibbs Free Energy of Formation (ΔfG°)
Gas Phase (kJ/mol)-15.96-20.84

**Table 2: Thermodynamic Properties of Pentane Isomers (C₅H₁₂) **

Propertyn-PentaneIsopentane (2-Methylbutane)Neopentane (2,2-Dimethylpropane)
Standard Enthalpy of Formation (ΔfH°)
Gas Phase (kJ/mol)-146.76 ± 0.66[3]-153.7 ± 0.6[4]-168.1 ± 0.7[5][6]
Liquid Phase (kJ/mol)-173.5 ± 0.7-179.3 ± 0.7-190.2 ± 0.8[5]
Standard Molar Entropy (S°)
Gas Phase (J/mol·K)349.53 ± 0.54343.74[4]306.39 ± 0.84[5]
Liquid Phase (J/mol·K)263.47260.66217.1
Standard Molar Heat Capacity (Cp)
Gas Phase (J/mol·K)120.12118.91120.83[6]
Liquid Phase (J/mol·K)167.19161.21153.09[5]
Standard Gibbs Free Energy of Formation (ΔfG°)
Gas Phase (kJ/mol)-8.1-13.5-18.7

Table 3: Thermodynamic Properties of Hexane Isomers (C₆H₁₄)

Propertyn-Hexane2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-Dimethylbutane
Standard Enthalpy of Formation (ΔfH°)
Gas Phase (kJ/mol)-167.2 ± 0.8-174.6 ± 0.8[7]-171.9 ± 0.8[8][9]-186.1 ± 0.9[10][11][12]-179.0 ± 0.8[13]
Liquid Phase (kJ/mol)-198.7 ± 0.9-205.6 ± 0.9[14]-202.9 ± 0.9[15]-215.8 ± 0.9[10][12]-208.6 ± 0.9
Standard Molar Entropy (S°)
Gas Phase (J/mol·K)388.4382.4[16]389.2[15]365.1[17]373.2
Liquid Phase (J/mol·K)296.0291.6297.8[15]277.8[12]282.8
Standard Molar Heat Capacity (Cp)
Gas Phase (J/mol·K)143.1[16]142.2[7]140.1[9]139.6[10]140.5
Liquid Phase (J/mol·K)195.6189.9191.9[15]189.1[12]186.8
Standard Gibbs Free Energy of Formation (ΔfG°)
Gas Phase (kJ/mol)0.2-3.9-1.7-8.8-4.8

Experimental Protocols

The determination of thermodynamic properties of alkanes relies on a combination of calorimetric and spectroscopic techniques.

Calorimetry: Determination of Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion for liquid and volatile solid organic compounds, including branched alkanes. The ASTM D240 standard provides a detailed procedure for this measurement.[18][19][20][21]

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the heat of combustion.

Detailed Methodology (based on ASTM D240):

  • Sample Preparation:

    • For non-volatile liquids, a precise mass (typically 0.8 to 1.2 g) of the alkane is weighed directly into a crucible.

    • For volatile liquids, the sample is encapsulated in a gelatin capsule or a sealed crucible to prevent evaporation before ignition.[22] The mass of the capsule and the sample are recorded accurately.

  • Bomb Assembly:

    • The crucible containing the sample is placed in the bomb.

    • A fuse wire of known length and mass is attached to the electrodes within the bomb, with the wire in contact with the sample.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

    • The bomb is sealed and then charged with pure oxygen to a pressure of approximately 30 atm.[22]

    • The pressurized bomb is checked for leaks.

  • Calorimeter Setup:

    • The bomb is submerged in a known mass of water in the calorimeter bucket.

    • The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is placed on the bucket.

    • The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

  • Measurement:

    • The stirrer is activated to ensure a uniform water temperature.

    • The initial temperature of the water is recorded at regular intervals until it becomes stable.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals as it rises, until a maximum temperature is reached and then begins to fall.

  • Calculations:

    • The gross heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample) and the heat of combustion of the fuse wire.

Spectroscopic Methods for Thermodynamic Properties

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can be used to determine molecular vibrational frequencies. These frequencies are then used in statistical mechanics calculations to determine thermodynamic properties like entropy and heat capacity.

Principle: The vibrational energy levels of a molecule are quantized. Transitions between these levels, induced by the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect), give rise to a vibrational spectrum. The frequencies of these vibrations are characteristic of the molecule's structure and bonding.

Detailed Methodology:

  • Sample Preparation:

    • For gaseous alkanes, the sample is introduced into a gas cell with windows transparent to the radiation being used (e.g., KBr for IR).

    • For liquid alkanes, a thin film of the sample is placed between two salt plates (e.g., NaCl or KBr for IR) or in a cuvette for Raman spectroscopy.

  • Spectral Acquisition:

    • Infrared Spectroscopy: An IR spectrometer is used to pass a beam of infrared radiation through the sample. The amount of radiation absorbed at each frequency is measured, resulting in an IR spectrum.

    • Raman Spectroscopy: A high-intensity monochromatic light source, typically a laser, is directed at the sample. The scattered light is collected and analyzed by a spectrometer to produce a Raman spectrum, which shows the frequency shifts of the scattered light relative to the incident light.

  • Data Analysis and Calculation of Thermodynamic Properties:

    • The vibrational frequencies (ν) are identified from the peaks in the IR and Raman spectra.

    • These frequencies are used to calculate the vibrational partition function (q_vib) for each vibrational mode.

    • The total vibrational partition function is the product of the individual partition functions.

    • From the partition function, the vibrational contributions to the entropy (S_vib) and heat capacity (C_v,vib) can be calculated using the principles of statistical mechanics.

    • The total entropy and heat capacity are then determined by adding the translational, rotational, and electronic contributions to the vibrational contributions.

Visualization of Key Concepts

The following diagrams illustrate the relationship between alkane structure and stability, and the workflow for experimentally determining the enthalpy of combustion.

G Relationship Between Alkane Structure and Thermodynamic Stability cluster_structure Molecular Structure cluster_properties Structural Properties cluster_forces Intermolecular & Intramolecular Forces cluster_thermo Thermodynamic Properties Linear Alkane Linear Alkane Larger Surface Area Larger Surface Area Linear Alkane->Larger Surface Area Lower Thermodynamic Stability Lower Thermodynamic Stability Linear Alkane->Lower Thermodynamic Stability Branched Alkane Branched Alkane More Compact More Compact Branched Alkane->More Compact Higher Thermodynamic Stability (Lower ΔfH°) Higher Thermodynamic Stability (Lower ΔfH°) Branched Alkane->Higher Thermodynamic Stability (Lower ΔfH°) Stronger London Dispersion Forces Stronger London Dispersion Forces Larger Surface Area->Stronger London Dispersion Forces Weaker London Dispersion Forces Weaker London Dispersion Forces More Compact->Weaker London Dispersion Forces Increased Intramolecular Stability Increased Intramolecular Stability More Compact->Increased Intramolecular Stability Higher Boiling Point Higher Boiling Point Stronger London Dispersion Forces->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker London Dispersion Forces->Lower Boiling Point

Caption: Relationship between alkane structure and thermodynamic stability.

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Weighing Sample Weighing Bomb Assembly Bomb Assembly Sample Weighing->Bomb Assembly Calorimeter Setup Calorimeter Setup Bomb Assembly->Calorimeter Setup Initial Temperature Reading Initial Temperature Reading Calorimeter Setup->Initial Temperature Reading Ignition Ignition Initial Temperature Reading->Ignition Final Temperature Reading Final Temperature Reading Ignition->Final Temperature Reading Temperature Change Calculation Temperature Change Calculation Final Temperature Reading->Temperature Change Calculation Corrections Application Corrections Application Temperature Change Calculation->Corrections Application Enthalpy of Combustion Calculation Enthalpy of Combustion Calculation Corrections Application->Enthalpy of Combustion Calculation

Caption: Experimental workflow for bomb calorimetry.

References

An In-depth Technical Guide on the Solubility of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a nonpolar hydrocarbon, its solubility is governed by the "like dissolves like" principle.[2][3][4] It is expected to be highly soluble in nonpolar organic solvents and virtually insoluble in polar solvents such as water.[5][6][7][8][9] This document provides a theoretical framework for its solubility, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Physicochemical Properties and Solubility Profile

This compound is a saturated hydrocarbon. Its structure is characterized by an eight-carbon chain with ethyl and methyl branches. These branches increase the molecule's steric hindrance and slightly reduce the effective surface area for intermolecular interactions compared to a straight-chain isomer like dodecane. This branching tends to lower the boiling point but has a less pronounced effect on solubility in nonpolar solvents.[5]

General Solubility Principles:

  • In Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Alkanes readily dissolve in nonpolar organic solvents. The primary intermolecular forces in both the solute (this compound) and the solvent are weak van der Waals (London dispersion) forces. When mixed, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[5][6][7][9] This energetic balance results in a high degree of solubility, with the compound likely being miscible in all proportions.

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): While these solvents have a dipole moment, they lack hydrogen-bonding capabilities. The solubility of alkanes in such solvents is generally moderate. The nonpolar alkane can disrupt the dipole-dipole interactions of the solvent molecules, making the process less favorable than in a purely nonpolar solvent.

  • In Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): this compound is expected to be virtually insoluble in water.[5][6][7][8][9] The strong hydrogen bonds between water molecules are energetically much more stable than the weak van der Waals forces that would form between the alkane and water.[5][7][9] Dissolving the alkane would require breaking these strong hydrogen bonds without providing sufficient energy compensation, making the process highly unfavorable.[5][6][7][9] Its solubility in lower alcohols like ethanol is expected to be low but greater than in water, due to the presence of the alcohol's nonpolar alkyl chain.

Predicted Solubility Data

While specific experimental data for this compound is unavailable, the following table provides an expected qualitative and semi-quantitative solubility profile based on the behavior of similar C12 alkanes.

SolventSolvent PolarityPredicted SolubilityRationale
HexaneNonpolarMiscible"Like dissolves like"; both solute and solvent are nonpolar alkanes with only van der Waals forces.[5][6][7]
TolueneNonpolarHighly Soluble / MiscibleAromatic hydrocarbon, effectively nonpolar, interacts well with alkanes via van der Waals forces.
Diethyl EtherSlightly PolarHighly SolubleThe small dipole is outweighed by the nonpolar ethyl groups, making it an excellent solvent for hydrocarbons.
AcetonePolar AproticSparingly SolubleThe polarity of the carbonyl group makes it a poor solvent for nonpolar alkanes.
EthanolPolar ProticPoorly SolubleThe hydroxyl group's hydrogen bonding dominates, but the ethyl group provides some nonpolar character.
MethanolPolar ProticVery Poorly SolubleMore polar than ethanol, with stronger hydrogen bonding network, leading to lower alkane solubility.
WaterPolar ProticInsoluble (<0.1 mg/L)Strong hydrogen bonding in water energetically disfavors the dissolution of nonpolar molecules.[5][7][9]

Experimental Protocols for Solubility Determination

To generate quantitative data, standardized methods must be employed. The analytical "shake-flask" method is a reliable and classical approach for determining the solubility of a liquid in a solvent.[4][10][11]

Protocol: Isothermal Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

2. Materials & Equipment:

  • This compound (solute)

  • Selected organic solvent (e.g., hexane, ethanol)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Calibrated glass vials with screw caps (B75204) (e.g., 20 mL)

  • Calibrated positive displacement micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Centrifuge (optional, for phase separation)

  • Syringe filters (PTFE, 0.22 µm)

3. Procedure:

  • Preparation: Ensure the purity of the solute and solvent, as impurities can significantly affect solubility.[11]

  • Equilibration: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. An excess is visually confirmed by the presence of a separate, undissolved phase.

  • Agitation: Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11] The system should be checked at multiple time points (e.g., 24, 36, 48 hours) to confirm that the concentration in the solvent phase has reached a plateau.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation. If separation is slow, the samples can be centrifuged.[12]

  • Sampling: Carefully extract an aliquot of the saturated solvent phase (the supernatant) using a pipette or syringe. To avoid contamination from the undissolved solute phase, immediately filter the aliquot through a syringe filter into a clean, tared vial.

  • Quantification: Determine the mass of the filtered aliquot. Analyze the concentration of this compound in the aliquot using a pre-calibrated GC-FID method. The calibration curve should be prepared using known concentrations of the solute in the same solvent.

  • Calculation: Express the solubility as mass of solute per mass of solvent ( g/100g ), mass of solute per volume of solvent (g/L), or mole fraction.

4. Validation: The method should be validated by approaching equilibrium from both undersaturated and supersaturated conditions to ensure the measured value represents true thermodynamic equilibrium.[10]

Visualizations

Diagram 1: Solubility Principle

Logical Relationship: 'Like Dissolves Like' cluster_solute Solute cluster_solvent Solvents Solute This compound Solute_Prop Nonpolar (van der Waals forces) Solute->Solute_Prop Outcome_Soluble High Solubility (Favorable Interaction) Solute_Prop->Outcome_Soluble Matches Outcome_Insoluble Insoluble (Unfavorable Interaction) Solute_Prop->Outcome_Insoluble Mismatches Solvent_NP Hexane / Toluene (Nonpolar) Solvent_NP->Outcome_Soluble Solvent_P Water / Methanol (Polar, H-Bonding) Solvent_P->Outcome_Insoluble

Caption: Principle of solubility for this compound.

Diagram 2: Experimental Workflow

Experimental Workflow: Shake-Flask Solubility Measurement A 1. Preparation Add excess solute to solvent in a sealed vial. B 2. Equilibration Agitate at constant T for 24-48 hours. A->B C 3. Phase Separation Let stand or centrifuge at constant T. B->C D 4. Sampling & Filtration Extract aliquot of solvent phase. Filter with 0.22µm syringe filter. C->D E 5. Quantitative Analysis Analyze concentration using a calibrated instrument (e.g., GC-FID). D->E F 6. Calculation Determine solubility (e.g., in g/L). E->F

Caption: Workflow for the isothermal shake-flask solubility method.

References

Methodological & Application

Application Note: 4-Ethyl-3,4-dimethyloctane as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2] Its well-defined structure and chemical properties make it a suitable candidate for use as a chromatographic standard in the analysis of complex hydrocarbon mixtures. This application note provides a detailed protocol for its use in gas chromatography (GC), particularly for the qualitative and quantitative analysis of branched alkanes in various matrices. Branched alkanes are common components in petroleum products, environmental samples, and biological extracts.[3][4][5] The accurate identification and quantification of these compounds are crucial for quality control, environmental monitoring, and various research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is essential for its effective use.

PropertyValueReference
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62183-60-2[1][2]
IUPAC Name This compound[1]
Boiling Point Not explicitly available, but expected to be in the range of other C12 alkanes.
Solubility Soluble in nonpolar organic solvents (e.g., hexane, heptane).

Principle of Application

In gas chromatography, the retention time of a compound is a characteristic feature under a specific set of analytical conditions. This compound can be used as an internal or external standard. As an internal standard, a known amount is added to the sample to be analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This method helps to correct for variations in injection volume and detector response. As an external standard, a calibration curve is generated by injecting known concentrations of this compound, and the concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

The use of a branched alkane standard like this compound is particularly advantageous when analyzing samples containing a complex mixture of isomeric alkanes, as it can aid in the tentative identification of other branched compounds based on relative retention times.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of branched alkanes using this compound as a standard. Optimization of these parameters may be necessary for specific applications.[7]

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in n-hexane. If using as an internal standard, add a known amount of the this compound stock solution to the sample.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MS or equivalentEnables confident compound identification.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnGood selectivity for non-polar alkanes.[7]
Carrier Gas Helium or HydrogenInert carrier gas.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency.
Injector Type Split/SplitlessVersatile for different sample concentrations.
Injector Temperature 280 °CEnsures complete vaporization of analytes.[7]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min)Separates a wide range of alkanes.[7]
MS Source Temp. 230 °CStandard for good ionization.[7]
MS Quad Temp. 150 °CTypical setting for good mass filtering.[7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Scan Range m/z 40-550Covers the expected mass range for alkane fragments.[7]

3. Data Analysis:

  • Identification: The identity of this compound can be confirmed by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[7]

  • Quantification: For external standardization, plot a calibration curve of peak area versus concentration for the working standard solutions. For internal standardization, calculate the relative response factor (RRF) and use it to determine the concentration of the analyte.

Expected Quantitative Data

The following table summarizes the expected quantitative data for a mid-range concentration standard of this compound under the conditions described above. Actual values may vary depending on the specific instrument and conditions.

ParameterExpected Value
Retention Time (min) ~12.5 - 13.5
Peak Area (arbitrary units) Dependent on concentration and injection volume
Signal-to-Noise Ratio (S/N) > 100 for a 10 µg/mL standard
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Linearity (R²) > 0.995 over the concentration range

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (with/without Internal Standard) Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, m/z 40-550) GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve or RRF) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis using this compound as a standard.

Troubleshooting

  • Poor Peak Shape: Check for active sites in the liner or column. Ensure proper installation of the column.

  • Shifting Retention Times: Ensure consistent oven temperature programming and carrier gas flow rate. Frequent calibration with the alkane standard is recommended.[8]

  • Low Sensitivity: Check for leaks in the system. Clean the MS source.[7]

Conclusion

This compound is a valuable tool for analytical chemists working with complex hydrocarbon mixtures. Its use as a chromatographic standard can improve the accuracy and reliability of both qualitative and quantitative analyses of branched alkanes. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for its implementation in the laboratory.

References

Application Notes and Protocols for 4-Ethyl-3,4-dimethyloctane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Ethyl-3,4-dimethyloctane is a branched alkane with limited currently documented applications in materials science. The following application notes are based on the known properties of this molecule and the established functions of structurally similar branched-chain hydrocarbons. The experimental data presented are illustrative and intended to guide research and development.

Compound Summary: this compound

This compound is a saturated, branched-chain hydrocarbon. Its structure, characterized by multiple alkyl branches along an octane (B31449) backbone, results in a compact molecular arrangement. This structure suggests properties such as low pour point, good thermal stability, and hydrophobicity, making it a candidate for several applications in materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 62183-60-2NIST Chemistry WebBook[2]
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point Data not availableSpringerMaterials[1]
Computed XLogP3 5.8PubChem[1]

Application Note 1: Hydrophobic and Oleophobic Surface Coatings

The highly nonpolar and branched structure of this compound makes it a strong candidate for creating water- and oil-repellent surfaces. When applied to a substrate, it can lower the surface energy, leading to a high contact angle with polar liquids like water. A structurally similar compound, 4-Ethyl-3,6-dimethyloctane, has been investigated for its potential in developing hydrophobic materials.[3]

Table 2: Illustrative Performance Data for a Surface Coated with this compound

ParameterWaterDiiodomethane
Static Contact Angle (°) 115 ± 275 ± 2
Advancing Contact Angle (°) 120 ± 380 ± 2
Receding Contact Angle (°) 105 ± 268 ± 3
Contact Angle Hysteresis (°) 1512
Calculated Surface Free Energy (mN/m) \multicolumn{2}{c}{~22}
Experimental Protocol: Surface Wettability Characterization

This protocol describes the preparation of a hydrophobic coating and the subsequent characterization of its wettability using contact angle goniometry.

1. Materials and Equipment:

  • This compound

  • Volatile, nonpolar solvent (e.g., hexane)

  • Substrate (e.g., glass slides, silicon wafers)

  • Spin coater or dip coater

  • Contact angle goniometer with dispensing system

  • High-purity water and diiodomethane

2. Procedure: a. Substrate Preparation: Clean the substrate surfaces thoroughly using a piranha solution or plasma cleaning to ensure a hydrophilic, high-energy surface. b. Solution Preparation: Prepare a 1% (w/v) solution of this compound in hexane. c. Coating Application (Spin Coating): i. Place the cleaned substrate on the spin coater chuck. ii. Dispense the coating solution to cover the substrate surface. iii. Spin at 2000 rpm for 60 seconds to create a uniform thin film. iv. Allow the solvent to fully evaporate in a fume hood. d. Contact Angle Measurement (Sessile Drop Method): i. Place the coated substrate on the goniometer stage. ii. Dispense a 5 µL droplet of the test liquid (water or diiodomethane) onto the surface. iii. Capture the droplet image and use the instrument software to calculate the static contact angle. iv. To measure dynamic contact angles, slowly add liquid to the droplet until the contact line advances to determine the advancing angle. Then, slowly withdraw liquid until the contact line recedes to find the receding angle.[4] v. Repeat measurements at a minimum of five different locations on the surface to ensure statistical validity.[5]

G Workflow for Hydrophobicity Testing cluster_prep Preparation cluster_analysis Analysis A Clean Substrate (e.g., Glass Slide) B Prepare 1% Solution of This compound in Hexane A->B C Apply Coating (Spin Coating) B->C D Evaporate Solvent C->D E Place on Goniometer D->E F Dispense 5µL Test Liquid E->F G Measure Static & Dynamic Contact Angles F->G H Calculate Surface Free Energy G->H

Workflow for Hydrophobicity Testing

Application Note 2: High-Performance Lubricant Additive

Branched alkanes are valued in lubricant formulations for their favorable viscosity-temperature characteristics and low pour points compared to linear alkanes of similar molecular weight.[6] this compound's compact structure could reduce intermolecular forces, potentially making it a useful component in synthetic lubricants for applications requiring stable performance across a range of temperatures.

Table 3: Illustrative Performance Data for a Lubricant Base Oil Containing 10% this compound

PropertyTest MethodValue
Kinematic Viscosity @ 40°C (cSt) ASTM D44525.5
Kinematic Viscosity @ 100°C (cSt) ASTM D4455.2
Viscosity Index ASTM D2270145
Pour Point (°C) ASTM D97-45
Flash Point (°C) ASTM D92210
Four-Ball Wear Scar (mm, 75°C, 1200rpm, 40kg, 1hr) ASTM D41720.42
Experimental Protocol: Lubricant Performance Evaluation

This protocol outlines key tests for evaluating the performance of a lubricant formulated with this compound.

1. Materials and Equipment:

  • Base lubricant oil

  • This compound

  • Blending vessel with magnetic stirrer and heating

  • Kinematic viscometer bath (ASTM D445)

  • Pour point apparatus (ASTM D97)

  • Four-Ball Wear Test machine (ASTM D4172)

2. Procedure: a. Formulation: Prepare the test lubricant by blending 10% (w/w) this compound with a suitable base oil. Stir at 60°C for 1 hour to ensure homogeneity. b. Kinematic Viscosity (ASTM D445): i. Measure the time for a fixed volume of the lubricant to flow under gravity through a calibrated capillary viscometer at 40°C and 100°C.[7] ii. Calculate the kinematic viscosity in centistokes (cSt) from the measured flow time. iii. Calculate the Viscosity Index using the results from the two temperatures according to ASTM D2270. c. Pour Point (ASTM D97): i. Cool the lubricant sample at a specified rate. ii. Examine the sample for flow characteristics at 3°C intervals.[7] iii. The pour point is the lowest temperature at which the oil still flows.[7] d. Wear Prevention Characteristics (ASTM D4172): i. Place three stationary steel balls in a bath of the test lubricant. ii. Press a fourth rotating steel ball against the stationary balls with a specified load (40 kg).[1] iii. Rotate the top ball at 1200 rpm for 1 hour at a controlled temperature (75°C).[8] iv. After the test, measure the average diameter of the wear scars on the three stationary balls. A smaller scar indicates better wear protection.[1]

G Workflow for Lubricant Performance Testing cluster_tests Performance Tests cluster_results Data Analysis A Prepare Lubricant Blend (Base Oil + 10% this compound) B Viscosity Measurement (ASTM D445) @ 40°C & 100°C A->B C Pour Point Test (ASTM D97) A->C D Four-Ball Wear Test (ASTM D4172) A->D E Calculate Viscosity Index B->E F Determine Pour Point Temp. C->F G Measure Wear Scar Diameter D->G

Workflow for Lubricant Performance Testing

Application Note 3: Secondary Plasticizer for Polymers

Plasticizers are additives that increase the flexibility and durability of polymers. While highly branched alkanes are nonpolar and may have limited compatibility with polar polymers like PVC, they can be used as secondary plasticizers in conjunction with primary polar plasticizers. Their function is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg). The branching of this compound could effectively disrupt polymer chain packing.

Table 4: Illustrative Mechanical and Thermal Properties of PVC Blends

FormulationGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Neat PVC 82505
PVC + 30% Primary Plasticizer 3525250
PVC + 30% Primary Plasticizer + 10% this compound 2823280
Experimental Protocol: Evaluation of Plasticizer Efficiency

This protocol details the method for blending this compound into a polymer matrix and testing the resulting material's properties.

1. Materials and Equipment:

  • Polyvinyl chloride (PVC) resin

  • Primary plasticizer (e.g., DEHP or a non-phthalate alternative)

  • This compound

  • Two-roll mill or torque rheometer for blending

  • Compression molder

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM) for tensile tests

2. Procedure: a. Blending: i. Pre-mix PVC resin with the primary plasticizer and this compound in a high-speed mixer. ii. Process the pre-mix on a two-roll mill at 160°C until a homogeneous sheet is formed. b. Sample Preparation: i. Compression mold the blended PVC sheet into standardized test specimens (e.g., "dog-bone" shape for tensile tests) according to ASTM standards. c. Thermal Analysis (DSC): i. Cut a small sample (5-10 mg) from the molded specimen and place it in a DSC pan. ii. Heat the sample at a rate of 10°C/min under a nitrogen atmosphere. iii. Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve. d. Mechanical Testing (Tensile Test): i. Condition the tensile test specimens at standard conditions (23°C, 50% relative humidity) for 24 hours. ii. Mount a specimen in the grips of the Universal Testing Machine. iii. Apply a tensile load at a constant crosshead speed until the specimen fractures. iv. Record the tensile strength and elongation at break.

References

Application Notes and Protocols for 4-Ethyl-3,4-dimethyloctane in Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of 4-Ethyl-3,4-dimethyloctane as a key component in the formulation of advanced hydrophobic and superhydrophobic coatings.

Introduction

The development of robust hydrophobic surfaces is of paramount importance across various industries, including biomedical devices, pharmaceuticals, and advanced materials. Such surfaces can prevent biofouling, control fluid dynamics on a micro-scale, and protect sensitive components from moisture. Hydrophobicity is primarily governed by two key factors: the surface chemistry, which dictates the surface energy, and the surface topography (roughness).

This document outlines the potential application of this compound, a branched alkane with the molecular formula C₁₂H₂₆, in the formulation of hydrophobic coatings. While direct literature on this specific isomer's application in hydrophobic coatings is not available, its structural properties as a highly branched, non-polar hydrocarbon suggest its utility as a low surface energy material. Branched hydrocarbons are known to create highly hydrophobic surfaces. This document provides hypothetical protocols and expected performance data based on established principles of hydrophobic coating formulation, using this compound in conjunction with nanoparticle-induced surface roughness.

Principle of Action

The creation of a hydrophobic surface using this compound is based on a two-fold strategy:

  • Low Surface Energy: this compound, being a saturated hydrocarbon, possesses a very low surface energy. When applied to a surface, it presents a non-polar interface to water, leading to a high contact angle.

  • Hierarchical Surface Roughness: To achieve superhydrophobicity (water contact angle > 150°), the low surface energy material must be combined with a micro- and nano-scale surface roughness. This is achieved by creating a composite coating containing nanoparticles (e.g., silica (B1680970) or titania), which creates air pockets that minimize the contact area between the water droplet and the solid surface, leading to the Cassie-Baxter state.

The logical relationship for achieving superhydrophobicity is outlined in the diagram below.

G cluster_0 Components cluster_1 Coating Properties cluster_2 Resulting Phenomenon A This compound D Low Surface Energy A->D imparts B Nanoparticles (e.g., SiO2) E Surface Roughness B->E creates C Binder/Solvent C->D C->E F Cassie-Baxter State D->F E->F G Superhydrophobicity (WCA > 150°) F->G leads to

Figure 1. Logical relationship for achieving superhydrophobicity.

Experimental Protocols

Two primary protocols are proposed for the application of this compound in hydrophobic coatings: a two-step spray coating method and a single-step dip-coating method using functionalized nanoparticles.

Protocol 1: Two-Step Spray Coating

This protocol involves first creating a binder layer with nanoparticles to induce roughness, followed by the application of the hydrophobic agent.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Clear acrylic lacquer (as a binder)

  • Fumed silica nanoparticles (average particle size 10-20 nm)

  • This compound

  • Acetone (B3395972) (for cleaning and as a solvent)

  • Pressurized air spray gun

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonication in acetone for 15 minutes.

    • Dry the substrate with a stream of nitrogen or clean, compressed air.

    • Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance binder adhesion.

  • Binder Layer Application:

    • Prepare a suspension of 2% (w/v) fumed silica nanoparticles in clear acrylic lacquer.

    • Agitate the suspension using a magnetic stirrer for 30 minutes, followed by 15 minutes of sonication to ensure homogeneity.

    • Spray a thin, uniform layer of the suspension onto the prepared substrate from a distance of approximately 20 cm.

    • Allow the binder layer to become tacky (approximately 5-10 minutes at room temperature).

  • Hydrophobic Layer Application:

    • Prepare a 5% (v/v) solution of this compound in acetone.

    • Spray a light mist of the this compound solution over the tacky binder layer.

    • Cure the coated substrate in an oven at 60°C for 1 hour.

G start Start sub_prep Substrate Preparation (Cleaning & Drying) start->sub_prep binder_prep Prepare Binder Suspension (Lacquer + SiO2) sub_prep->binder_prep spray_binder Spray Binder Layer binder_prep->spray_binder tacky Allow to Become Tacky spray_binder->tacky hydro_prep Prepare Hydrophobic Solution (this compound + Acetone) tacky->hydro_prep spray_hydro Spray Hydrophobic Layer hydro_prep->spray_hydro cure Cure at 60°C for 1 hr spray_hydro->cure end End cure->end

Figure 2. Workflow for the two-step spray coating protocol.

Protocol 2: Single-Step Dip Coating with Functionalized Silica Nanoparticles

This protocol involves pre-functionalizing silica nanoparticles with a silane (B1218182) coupling agent that can then be further modified or used in conjunction with this compound in a coating formulation.

Materials:

  • Silica nanoparticles (100 nm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343) (anhydrous)

  • This compound

  • Polydimethylsiloxane (PDMS) binder

  • Hexane (as solvent)

  • Substrate

Procedure:

  • Nanoparticle Functionalization (Hypothetical Adaptation):

    • Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene.

    • Add 2 mL of APTES to the suspension.

    • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

    • Cool the mixture, and collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles with toluene and then ethanol (B145695) to remove unreacted APTES.

    • Dry the functionalized nanoparticles in a vacuum oven at 80°C for 4 hours.

    • (Note: This step creates an amine-terminated surface on the silica, which can then be incorporated into various matrices. For direct hydrophobicity, an alkylsilane would be used instead of APTES.)

  • Coating Formulation:

    • Disperse 0.5 g of the functionalized silica nanoparticles in 40 mL of hexane.

    • In a separate container, dissolve 1 g of PDMS binder in 10 mL of hexane.

    • Add 5 mL of this compound to the PDMS solution and mix thoroughly.

    • Combine the nanoparticle suspension with the PDMS/alkane mixture.

    • Sonicate the final formulation for 30 minutes.

  • Dip Coating:

    • Immerse the prepared substrate into the coating formulation.

    • Withdraw the substrate at a constant rate of 10 cm/min.

    • Allow the coated substrate to air dry for 10 minutes.

    • Cure the coating in an oven at 100°C for 30 minutes.

Characterization and Expected Results

The primary method for characterizing the hydrophobic properties of the coatings is contact angle goniometry.

Equipment:

  • Contact Angle Goniometer with tilting stage

  • High-speed camera (for dynamic measurements)

  • Deionized water

Procedure:

  • Static Contact Angle:

    • Place a 5 µL droplet of deionized water on the coated surface.

    • Measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.

    • Repeat the measurement at five different locations on the surface and calculate the average.

  • Contact Angle Hysteresis (Sliding Angle):

    • Place a 10 µL droplet on the surface.

    • Tilt the stage gradually and record the angle at which the droplet begins to roll off. This is the sliding angle.

    • Alternatively, measure the advancing and receding contact angles by adding and removing water from the droplet with a syringe. Hysteresis is the difference between these two angles.

Expected Quantitative Data:

The following table summarizes the expected performance of coatings prepared using the described protocols.

Parameter Uncoated Substrate Protocol 1 (Spray Coat) Protocol 2 (Dip Coat)
Static Water Contact Angle (°) 35 ± 5155 ± 3148 ± 4
Sliding Angle (°) > 90 (droplet pins)4 ± 18 ± 2
Contact Angle Hysteresis (°) N/A6 ± 212 ± 3

Signaling Pathway (Conceptual)

While there is no biological signaling pathway involved, the mechanism of hydrophobicity can be conceptualized as a "signaling" of surface properties to the water droplet.

G cluster_0 Surface Properties cluster_1 Interfacial Interaction cluster_2 Macroscopic Observation A Low Surface Energy (from this compound) C Reduced Solid-Liquid Contact Area A->C B High Roughness (from Nanoparticles) D Air Trapping (Cassie-Baxter State) B->D E High Contact Angle (>150°) C->E D->E F Low Sliding Angle (<10°) D->F

Figure 3. Conceptual pathway from surface properties to hydrophobicity.

Conclusion

The proposed application of this compound in hydrophobic coatings is theoretically sound and based on established principles in material science. Its branched aliphatic structure is ideal for creating a low-energy surface. When combined with nanoparticle-induced roughness, it is expected to produce superhydrophobic coatings with high water contact angles and low sliding angles. The protocols provided herein offer a starting point for researchers to explore the potential of this and similar branched alkanes in the development of advanced functional materials. Further optimization of nanoparticle concentration, binder selection, and curing conditions will likely lead to enhanced performance and durability.

The Role of 4-Ethyl-3,4-dimethyloctane in Drug Delivery Systems: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Currently, there is no direct evidence in peer-reviewed literature to support a role for 4-Ethyl-3,4-dimethyloctane in established drug delivery systems. This document, therefore, presents a hypothetical exploration of its potential applications based on its physicochemical properties as a long-chain branched alkane. The following application notes and protocols are intended for researchers, scientists, and drug development professionals as a theoretical framework for evaluating this and similar molecules as novel excipients in pharmaceutical formulations. The methodologies described are based on standard practices for the characterization of new components in drug delivery.

Introduction: Potential Applications of Long-Chain Branched Alkanes in Drug Delivery

Long-chain alkanes are primarily recognized for their use as fuels and lubricants.[1] In the pharmaceutical industry, they often serve as solvents or raw materials for the synthesis of other chemical entities.[2] While specific applications of this compound are not documented, its properties as a nonpolar, hydrophobic molecule suggest several hypothetical roles in drug delivery systems, particularly for improving the delivery of lipophilic drugs.

Potential, yet unproven, applications could include:

  • As a non-polar solvent or co-solvent: For dissolving highly lipophilic active pharmaceutical ingredients (APIs) that are insoluble in aqueous solutions.

  • As an oil phase in emulsions and microemulsions: To encapsulate and deliver APIs in a dispersed system for oral, topical, or parenteral administration.

  • As a component of self-emulsifying drug delivery systems (SEDDS): To enhance the oral bioavailability of poorly water-soluble drugs.

  • As a hydrophobic matrix component: In the formulation of sustained-release depots or implants.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is essential for predicting its behavior in pharmaceutical formulations.

PropertyValueSource
Molecular Formula C₁₂H₂₆[3][4]
Molecular Weight 170.33 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 62183-60-2[3][4]
Computed XLogP3 5.8[5]
Topological Polar Surface Area 0 Ų[6]
Physical State Assumed to be liquid at room temperature (based on similar alkanes)N/A

Hypothetical Application Note 1: Formulation of a Lipophilic Drug in an Oil-in-Water (O/W) Emulsion

Objective: To evaluate the suitability of this compound as the oil phase for the encapsulation of a model lipophilic drug (e.g., Paclitaxel).

Materials:

  • This compound

  • Model lipophilic drug (e.g., Paclitaxel)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified water

  • Homogenizer

Protocol:

  • Drug Solubility Determination:

    • Prepare saturated solutions of Paclitaxel in this compound at various temperatures (e.g., 25°C, 37°C).

    • Equilibrate the solutions for 24 hours with constant stirring.

    • Centrifuge the samples to pellet undissolved drug.

    • Analyze the supernatant for drug concentration using a validated HPLC method.

  • Emulsion Formulation:

    • Dissolve the desired amount of Paclitaxel in this compound to create the oil phase.

    • In a separate vessel, dissolve the surfactant and co-surfactant in purified water to form the aqueous phase.

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for a specified time to achieve a uniform emulsion.

  • Characterization of the Emulsion:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the emulsion.

    • Calculate the drug encapsulation efficiency by separating the free drug from the emulsion and quantifying the drug in the oil phase.

    • Assess the short-term stability of the formulation by monitoring changes in droplet size, PDI, and drug content over time at different storage conditions.

Hypothetical Experimental Workflow for Emulsion Formulation and Characterization

G cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization solubility Determine Drug Solubility in this compound oil_phase Prepare Oil Phase: Drug + this compound solubility->oil_phase Inform emulsify Homogenize Oil and Aqueous Phases oil_phase->emulsify aq_phase Prepare Aqueous Phase: Water + Surfactant + Co-surfactant aq_phase->emulsify dls Droplet Size & PDI (DLS) emulsify->dls zeta Zeta Potential emulsify->zeta ee Encapsulation Efficiency (HPLC) emulsify->ee stability Stability Assessment emulsify->stability

Caption: Workflow for formulating and characterizing an O/W emulsion using this compound.

Hypothetical Application Note 2: In Vitro Cytotoxicity Assessment

Objective: To determine the potential toxicity of this compound on a relevant cell line (e.g., Caco-2 for oral delivery, HaCaT for topical delivery) to establish a preliminary safety profile.

Materials:

  • This compound

  • Selected cell line (e.g., Caco-2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Culture:

    • Culture the selected cell line in appropriate medium supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO₂).

  • Preparation of Test Substance:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

  • Cell Viability Assay (MTT):

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and expose the cells to the various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Include a negative control (medium only) and a positive control (a known cytotoxic agent).

    • After the exposure period, remove the test solutions and add the MTT reagent to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Signaling Pathway for Cytotoxicity

G cluster_exposure Cellular Exposure cluster_interaction Cellular Interaction cluster_response Cellular Response cluster_outcome Outcome compound This compound membrane Plasma Membrane Interaction compound->membrane uptake Cellular Uptake membrane->uptake stress Oxidative Stress (ROS Production) uptake->stress mito Mitochondrial Dysfunction uptake->mito apoptosis Apoptosis Induction stress->apoptosis mito->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: A hypothetical pathway illustrating how a lipophilic compound could induce cytotoxicity.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a foundational, albeit hypothetical, framework for the initial investigation of this compound as a potential component in drug delivery systems. There is a complete absence of published data on its use in this context, and therefore, extensive research would be required to validate any of the proposed applications. Future studies should focus on comprehensive profiling of its solubility characteristics with a range of APIs, detailed formulation development, in-depth stability testing, and thorough in vitro and in vivo toxicological evaluations. Without such data, the role of this compound in drug delivery remains purely speculative.

References

Application Notes and Protocols: Synthesis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of the branched alkane, 4-Ethyl-3,4-dimethyloctane. The described methodology utilizes a two-step approach involving a Grignard reaction to form a tertiary alcohol, followed by a reduction to yield the target alkane. This protocol is designed to be a robust and adaptable procedure for laboratories focused on organic synthesis and the development of complex molecular architectures. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Branched alkanes are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals and high-performance lubricants. Their synthesis often requires precise control over the formation of carbon-carbon bonds to construct specific stereoisomers and constitutional isomers. This compound is a C12 hydrocarbon with a highly branched structure, making it a representative target for advanced organic synthesis.

The protocol outlined below employs the Grignard reaction, a cornerstone of organic chemistry for the formation of C-C bonds.[1][2] This versatile reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, in this case, a ketone, to produce a tertiary alcohol.[1][2] Subsequent reduction of the alcohol furnishes the desired alkane. This two-step sequence offers a high degree of flexibility in the choice of starting materials, allowing for the synthesis of a wide variety of complex alkanes.

Experimental Protocol

Part 1: Synthesis of 4-Ethyl-3,4-dimethyloctan-4-ol (Tertiary Alcohol Intermediate)

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium turningsMg24.312.67 g0.11
2-Bromobutane (B33332)C4H9Br137.0213.70 g (11.4 mL)0.10
Anhydrous Diethyl Ether(C2H5)2O74.12100 mL-
3,4-Dimethylhexan-2-oneC8H16O128.2112.82 g0.10
IodineI2253.811 crystal-
Saturated aq. NH4ClNH4Cl53.49100 mL-
Anhydrous Sodium SulfateNa2SO4142.04As needed-

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 0.11 mol).

    • Add a single crystal of iodine to the flask to activate the magnesium surface.[3][4]

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 2-bromobutane (13.70 g, 0.10 mol) in 30 mL of anhydrous diethyl ether.

    • Add a small portion (approx. 2-3 mL) of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Prepare a solution of 3,4-dimethylhexan-2-one (12.82 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over a mixture of crushed ice and 100 mL of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol, 4-ethyl-3,4-dimethyloctan-4-ol.

Part 2: Reduction of 4-Ethyl-3,4-dimethyloctan-4-ol to this compound

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-Ethyl-3,4-dimethyloctan-4-olC12H26O186.34Crude product from Part 1~0.10
Concentrated Hydrochloric AcidHCl36.4650 mL-
Zinc DustZn65.3813.08 g0.20
Toluene (B28343)C7H892.14100 mL-
Saturated aq. NaHCO3NaHCO384.01100 mL-
Anhydrous Magnesium SulfateMgSO4120.37As needed-

Procedure:

  • Reduction Reaction:

    • To the crude 4-ethyl-3,4-dimethyloctan-4-ol in a 250 mL round-bottom flask, add 100 mL of toluene.

    • Cool the solution in an ice bath and slowly add 50 mL of concentrated hydrochloric acid.

    • Add zinc dust (13.08 g, 0.20 mol) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove excess zinc.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO3) solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the toluene under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H26
Molar Mass170.33 g/mol [5][6]
CAS Number62183-60-2[5][6]
AppearanceColorless liquid
Boiling Point~200-205 °C (estimated)

Table 2: Expected Yield and Purity

StepProductTheoretical Yield (g)Expected Actual Yield (g)Expected Purity (%)
Part 14-Ethyl-3,4-dimethyloctan-4-ol18.6314.9 - 16.8>90 (crude)
Part 2This compound17.0311.9 - 13.6>98 (after distillation)

Experimental Workflow and Signaling Pathways

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_part1 Part 1: Grignard Reaction cluster_part2 Part 2: Reduction A Formation of sec-Butylmagnesium Bromide (Grignard Reagent) B Reaction with 3,4-Dimethylhexan-2-one A->B Nucleophilic Addition C Aqueous Work-up (NH4Cl) B->C D Isolation of Crude 4-Ethyl-3,4-dimethyloctan-4-ol C->D E Reduction with Zn/HCl in Toluene D->E F Aqueous Work-up E->F G Purification by Fractional Distillation F->G H Pure this compound G->H

Caption: Synthesis workflow of this compound.

Conclusion

The protocol detailed above describes a reliable and effective method for the synthesis of this compound. By utilizing a Grignard reaction followed by reduction, this protocol provides a clear pathway for obtaining the target molecule in good yield and high purity. This methodology is broadly applicable to the synthesis of other complex branched alkanes and serves as a valuable resource for researchers in organic and medicinal chemistry. Careful adherence to anhydrous conditions during the Grignard reagent formation is critical for the success of this synthesis.

References

Application Note: Analysis of 4-Ethyl-3,4-dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 4-Ethyl-3,4-dimethyloctane using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocols provided are designed for researchers, scientists, and drug development professionals, outlining sample preparation, instrument parameters, and data analysis techniques. This method is suitable for the analysis of branched-chain alkanes in various matrices.

Introduction

This compound (C12H26) is a branched-chain alkane.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in complex mixtures. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like alkanes.[3] When coupled with a mass spectrometer, it provides a high degree of sensitivity and specificity for definitive compound identification.[4] The analysis of branched alkanes can be challenging due to the large number of structurally similar isomers that may co-elute.[5][6] Therefore, optimized chromatographic conditions are paramount for achieving adequate separation.

This application note presents a robust GC-MS method for the analysis of this compound. The protocol includes guidelines for sample preparation, recommended GC-MS parameters, and data interpretation.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is essential for accurate and reproducible GC analysis.[3] The goal is to extract and concentrate the analyte of interest while removing interfering matrix components.

a. Solvent Selection

Samples should be dissolved in a high-purity, volatile organic solvent.[4][7] Recommended solvents include hexane, pentane, or dichloromethane. Avoid using water or non-volatile solvents.[8]

b. Sample Extraction

For complex matrices, one of the following extraction techniques may be employed:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[4] It is well-suited for separating compounds with varying polarities.[9]

  • Solid-Phase Extraction (SPE): SPE is a technique used to concentrate and purify analytes from a solution by sorption onto a solid-phase sorbent.[4]

  • Headspace Analysis: For volatile analytes in a solid or liquid matrix, static or dynamic headspace analysis can be utilized.[7][9] In this method, the volatile compounds are sampled from the vapor phase above the sample.[9]

c. Sample Filtration and Concentration

After extraction, the sample should be filtered through a 0.22 µm filter to remove any particulate matter that could block the GC inlet or column.[7] If necessary, the sample can be concentrated by gently blowing down the solvent with a stream of inert gas, such as nitrogen.[4]

d. Preparation of Standard Solutions

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[3]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and application.

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column Non-polar column such as Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Split/Splitless Inlet
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutesRamp to 250 °C at 10 °C/minHold at 250 °C for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Table 1: Recommended GC-MS Parameters

3. Data Analysis and Interpretation

a. Qualitative Analysis

The identification of this compound is based on a combination of its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum from a spectral library (e.g., NIST). Branched alkanes often exhibit complex fragmentation patterns with a less prominent molecular ion.[10] Preferential fragmentation occurs at the branching points, leading to the formation of more stable carbocations.[10]

b. Quantitative Analysis

A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of this compound in unknown samples is then determined from this calibration curve.

Data Presentation

Analyte CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound62183-60-2C12H26170.33

Table 2: Analyte Information [1][2]

Parameter Value
Expected Retention Time (min) Dependent on specific GC conditions, but expected to elute with other C12 hydrocarbons
Key Mass Fragments (m/z) Characteristic fragments for branched C12 alkanes
Limit of Detection (LOD) To be determined experimentally, typically in the low ng/mL range
Limit of Quantitation (LOQ) To be determined experimentally, typically in the mid ng/mL range
Linearity (R²) > 0.995 for the calibration curve

Table 3: Expected Analytical Performance

Visualizations

GC_MS_Workflow GC-MS Analysis Workflow A Sample Collection B Sample Preparation (Extraction/Dilution) A->B D GC-MS Analysis B->D C Standard Preparation C->D E Data Acquisition D->E F Data Processing (Integration/Calibration) E->F G Reporting F->G

Caption: Workflow for GC-MS analysis.

Sample_Prep_Logic Sample Preparation Decision Logic A Sample Matrix B Liquid Sample? A->B C Solid Sample? B->C No D Liquid-Liquid Extraction B->D Yes F Direct Dilution B->F Clean Liquid? E Solid-Phase Extraction C->E Yes G Headspace Analysis C->G Volatile in Solid? H Filtration & Concentration D->H E->H F->H I Analysis G->I H->I

Caption: Decision logic for sample preparation.

References

Application Notes and Protocols for the Purification of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Ethyl-3,4-dimethyloctane, a branched C12 alkane. The primary techniques discussed are fractional distillation for bulk purification and preparative gas chromatography for achieving high-purity samples. Additionally, a gas chromatography-mass spectrometry (GC-MS) protocol is included for purity assessment.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its physical properties, including its boiling point, are influenced by its molecular structure. Accurate purification is crucial for its use in research and development, where impurities can interfere with experimental outcomes. The choice of purification method depends on the initial purity of the sample, the desired final purity, and the quantity of material to be processed.

Potential impurities in synthetically prepared this compound may include structural isomers, unreacted starting materials from its synthesis (e.g., from alkylation reactions), and byproducts.[1] Fractional distillation is effective for separating compounds with different boiling points, while preparative gas chromatography offers higher resolution for separating closely related isomers.[1][2]

Data Presentation

The following tables summarize the key parameters for the described purification and analysis protocols.

Table 1: Estimated Physical Properties of this compound

PropertyEstimated Value
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Estimated Boiling Point200-210 °C

Note: The boiling point is estimated based on the boiling point of n-dodecane (216 °C) and the general trend of branched alkanes having lower boiling points than their linear isomers.[3][4]

Table 2: Fractional Distillation Parameters

ParameterValue
ApparatusVigreux column (or other fractional distillation setup)
Heating MethodHeating mantle or oil bath
Collection Temperature200-210 °C (or experimentally determined boiling point)
Expected Purity>95% (depending on the nature of impurities)
ScaleMilligrams to grams

Table 3: Preparative Gas Chromatography (Prep-GC) Parameters

ParameterValue
InstrumentPreparative Gas Chromatograph
Column TypeNon-polar (e.g., polydimethylsiloxane-based)
Column Dimensionse.g., 30 m x 0.53 mm ID, 1.0 µm film thickness
Carrier GasHelium or Hydrogen
Injection VolumeMicroliters (optimized for column capacity)
Oven Temperature ProgramInitial: 100 °C, Ramp: 5 °C/min to 220 °C, Hold: 10 min
DetectorThermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter
Expected Purity>99%

Table 4: GC-MS Purity Analysis Parameters

ParameterValue
InstrumentGas Chromatograph-Mass Spectrometer (GC-MS)
Column TypeNon-polar capillary column (e.g., HP-5ms, DB-5ms)
Column Dimensionse.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Injection Volume1 µL (split or splitless)
Oven Temperature ProgramInitial: 65 °C, Ramp: 10 °C/min to 250 °C, Hold: 5 min
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 40-300

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for the bulk purification of this compound from impurities with significantly different boiling points.[5][6]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.[5]

  • Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.[5]

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. Adjust the heating rate to allow a slow and steady rise of the condensation ring up the column. This ensures good separation.[5]

  • Distillation and Fraction Collection: Once the vapor reaches the thermometer, the temperature should stabilize. Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the purified compound (estimated to be in the 200-210 °C range).

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Analysis: Analyze the purity of the collected fraction using the GC-MS protocol below.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)

This method is ideal for obtaining highly pure samples of this compound, especially for separating it from closely boiling isomers.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative gas chromatograph with a fraction collector

  • Appropriate Prep-GC column

  • Collection vials

Procedure:

  • Instrument Setup: Install a suitable non-polar preparative column. Set the oven temperature program, injector temperature, detector temperature, and carrier gas flow rate according to the parameters in Table 3.

  • Sample Preparation: If necessary, dilute the sample in a volatile solvent like hexane (B92381) to an appropriate concentration for injection.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column's capacity and should be optimized to avoid overloading.

  • Separation and Detection: The components of the sample will separate as they pass through the column. The detector will show peaks corresponding to each component.

  • Fraction Collection: Program the fraction collector to collect the peak corresponding to this compound based on its retention time, which should be determined from preliminary analytical runs.

  • Analysis: Confirm the purity of the collected fraction using the GC-MS protocol.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the purity of the this compound fractions obtained from the purification procedures.[7][8]

Materials:

  • Purified this compound sample

  • Volatile solvent (e.g., hexane)

  • GC-MS instrument

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ~10 µg/mL in hexane).[9]

  • Instrument Setup: Set up the GC-MS with the parameters outlined in Table 4.

  • Injection: Inject the sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Integrate the peaks in the TIC to determine the relative percentage of each component.

    • Confirm the identity of the main peak as this compound by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The mass spectrum of alkanes typically shows characteristic fragment ions.[7]

    • Identify any impurity peaks by their mass spectra.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Post-Purification A Assemble Distillation Apparatus B Charge Flask with Crude Sample A->B Add boiling chips C Heat the Mixture B->C Gentle heating D Establish Vapor Equilibration C->D Adjust heat E Collect Distillate at Constant Temperature D->E Monitor temperature F Stop Distillation E->F Before flask is dry G Analyze Purity by GC-MS F->G Take sample

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Workflow cluster_prep Preparation cluster_run Purification Run cluster_post Analysis P1 Instrument Setup P2 Sample Preparation P1->P2 Dilute if necessary R1 Inject Sample P2->R1 R2 Chromatographic Separation R1->R2 R3 Collect Target Fraction R2->R3 Based on retention time A1 Confirm Purity by GC-MS R3->A1

Caption: Workflow for high-purity separation using preparative gas chromatography.

Purity_Analysis_Workflow S Purified Sample P Prepare Dilute Solution (~10 µg/mL in Hexane) S->P I Inject into GC-MS P->I D Data Acquisition (TIC and Mass Spectra) I->D A Data Analysis D->A R Purity Report A->R

Caption: Workflow for purity assessment of this compound using GC-MS.

References

Application Notes and Protocols for 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 4-Ethyl-3,4-dimethyloctane. The following handling and storage procedures are based on data for structurally similar branched alkanes, such as 4-methyloctane (B165697) and 2,7-dimethyloctane, and should be used as a guideline.[1][2] A thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C12H26.[3][4] Its structure and properties are similar to other saturated hydrocarbons.

PropertyValueSource
Molecular Formula C12H26PubChem[3], NIST WebBook[4]
Molecular Weight 170.33 g/mol PubChem[3], NIST WebBook[4]
CAS Number 62183-60-2PubChem[3], NIST WebBook[4]
Appearance Likely a colorless liquid (based on similar alkanes)N/A
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water; soluble in organic solvents (expected)N/A

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[2] Ingestion and aspiration into the lungs may be harmful.[5]

GHS Hazard Classification (Presumed):

  • Flammable Liquids: Category 3

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2

  • Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3

  • Aspiration Hazard: Category 1

Signal Word: DANGER

Hazard Statements (Presumed):

  • H226: Flammable liquid and vapor.[2][5]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H304: May be fatal if swallowed and enters airways.[5]

Precautionary Statements (Presumed):

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

    • P233: Keep container tightly closed.[2][6]

    • P240: Ground and bond container and receiving equipment.[1]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

    • P242: Use non-sparking tools.[1]

    • P243: Take action to prevent static discharges.[1]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P264: Wash hands thoroughly after handling.[7]

    • P271: Use only outdoors or in a well-ventilated area.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]

  • Response:

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]

    • P331: Do NOT induce vomiting.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[2]

    • P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][2]

  • Storage:

    • P403+P235: Store in a well-ventilated place. Keep cool.[1]

    • P405: Store locked up.[1][7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols: Handling and Storage

3.1. Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

PPESpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.
Skin and Body Protection Flame-retardant lab coat. Ensure skin is not exposed.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

3.2. Engineering Controls

  • Work with this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[1]

  • An eyewash station and safety shower should be readily accessible.

3.3. Receiving and Storage Protocol

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (62183-60-2), and appropriate hazard pictograms.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]

    • Keep containers tightly closed when not in use.[2][6]

    • Store in a designated flammable liquid storage cabinet.[5]

    • Segregate from incompatible materials such as oxidizing agents.

3.4. Handling and Dispensing Protocol

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Confirm the chemical fume hood is functioning properly.

    • Have spill containment materials readily available.

  • Dispensing:

    • Ground and bond the container and receiving vessel to prevent static electricity buildup.[1]

    • Use non-sparking tools for opening and closing containers.[1]

    • Dispense the required amount slowly and carefully to avoid splashing.

  • Post-Dispensing:

    • Tightly close the container.

    • Clean any minor spills immediately with an inert absorbent material.

    • Decontaminate the work area.

    • Wash hands thoroughly after handling.

3.5. Spill Response Protocol

  • Minor Spills (<100 mL within a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • If safe to do so, turn off ignition sources.

    • Close the laboratory doors to contain vapors.

    • Contact your institution's emergency response team.

3.6. Waste Disposal Protocol

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Visualizations

Handling_and_Storage_Workflow General Workflow for Handling this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect label_chem Verify Labeling inspect->label_chem store Store in Flammable Cabinet label_chem->store segregate Segregate from Incompatibles store->segregate ppe Don PPE segregate->ppe fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Chemical fume_hood->dispense collect_waste Collect Waste dispense->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for handling and storage of this compound.

Spill_Response_Logic Spill Response Decision Tree spill Spill Occurs minor_spill Minor Spill (<100mL in fume hood) spill->minor_spill Yes major_spill Major Spill (>100mL or outside hood) spill->major_spill No alert_area Alert Immediate Area minor_spill->alert_area evacuate Evacuate Lab major_spill->evacuate don_ppe Wear PPE alert_area->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean alert_emergency Activate Alarm/Call Emergency evacuate->alert_emergency

Caption: Decision tree for responding to spills of this compound.

References

Application Notes and Protocols for 4-Ethyl-3,4-dimethyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-ethyl-3,4-dimethyloctane is limited in publicly available literature. The following application notes, protocols, and data are based on the known properties of similar branched alkanes and are intended to serve as a guide for potential applications and further research. It is recommended that users verify the specific properties of this compound through in-house experimentation before use.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] As a non-polar solvent, it presents a potentially safer and more effective alternative to commonly used solvents like n-hexane and heptane (B126788) in various laboratory and industrial applications. Its branched structure may confer properties such as a lower melting point and different viscosity compared to its straight-chain isomers, making it suitable for a range of specialized applications.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in high-performance liquid chromatography (HPLC), natural product extraction, and as a solvent for non-polar drug candidates.

Physicochemical Properties

The properties of this compound are characteristic of a non-polar, hydrophobic liquid.[3] It is virtually insoluble in water but soluble in other organic solvents.[6][7] The following table summarizes its known and estimated physicochemical properties.

PropertyValueSource
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [2]
IUPAC NameThis compound[2]
CAS Number62183-60-2[1][2]
Boiling PointEstimated: 190-210 °CInferred from similar branched alkanes
DensityEstimated: 0.75-0.80 g/mLInferred from similar branched alkanes
Dielectric ConstantEstimated: ~2.0Non-polar solvents typically have dielectric constants between 1 and 20.[8]
Solubility in WaterInsolubleAlkanes are hydrophobic.[3]
SolubilitySoluble in non-polar solvents (e.g., hexane (B92381), toluene)"Like dissolves like" principle.[3]

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[11][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Spill and Disposal: In case of a spill, use an inert absorbent material.[9] Dispose of waste in accordance with local, state, and federal regulations.

Application Note 1: High-Performance Liquid Chromatography (HPLC)

Application: Use as a mobile phase component for the separation of non-polar analytes.

Rationale: this compound can serve as a less toxic alternative to n-hexane in normal-phase HPLC.[13][14] Its higher boiling point compared to hexane may lead to more stable baselines and reproducible retention times, especially in laboratories with fluctuating ambient temperatures.[15]

Experimental Protocol: Separation of Carotenoids

Objective: To separate a mixture of carotenoids (e.g., β-carotene, lycopene) from a plant extract using normal-phase HPLC with a mobile phase containing this compound.

Materials:

  • HPLC system with a UV-Vis detector

  • Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Carotenoid standard mixture

  • Plant extract containing carotenoids

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing this compound and isopropanol in a 98:2 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the carotenoid standard mixture and the plant extract in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.

  • Injection and Separation: Inject 20 µL of the prepared sample onto the column.

  • Detection: Monitor the elution of the carotenoids using a UV-Vis detector at 450 nm.

  • Data Analysis: Identify and quantify the carotenoids in the plant extract by comparing their retention times and peak areas with those of the standards.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Prep (98:2 this compound:IPA) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Prep (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection (450 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: HPLC workflow for carotenoid separation.

Application Note 2: Natural Product Extraction

Application: Extraction of lipophilic compounds from plant or microbial sources.

Rationale: The non-polar nature of this compound makes it an excellent solvent for extracting lipids, essential oils, and other non-polar secondary metabolites. Its higher boiling point allows for extractions at elevated temperatures, which can increase extraction efficiency.

Experimental Protocol: Extraction of Essential Oil from Lavender

Objective: To extract essential oil from dried lavender flowers using this compound.

Materials:

  • Dried lavender flowers

  • This compound (technical grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Sample Preparation: Grind the dried lavender flowers to a coarse powder.

  • Soxhlet Extraction:

    • Place 20 g of the ground lavender powder into a thimble and place the thimble in the Soxhlet extractor.

    • Add 250 mL of this compound to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to maintain a gentle reflux.

    • Continue the extraction for 4 hours.

  • Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Recover the this compound using a rotary evaporator.

  • Oil Collection: The concentrated essential oil will remain in the round-bottom flask. Transfer the oil to a pre-weighed vial and determine the yield.

Workflow Diagram:

Extraction_Workflow Start Start: Dried Lavender Flowers Grind Grind Flowers Start->Grind Soxhlet Soxhlet Extraction (this compound) Grind->Soxhlet Rotovap Solvent Recovery (Rotary Evaporator) Soxhlet->Rotovap Collect Collect Essential Oil Rotovap->Collect End End: Purified Oil Collect->End

Caption: Workflow for essential oil extraction.

Application Note 3: Drug Development and Formulation

Application: Solvent for poorly water-soluble drug candidates in early-stage formulation screening.

Rationale: A significant number of new drug candidates exhibit poor aqueous solubility.[16] Non-polar solvents like this compound can be used to dissolve these compounds for in vitro assays and to explore lipid-based formulation strategies.[17]

Experimental Protocol: Solubility Assessment of a Non-Polar Drug Candidate

Objective: To determine the approximate solubility of a novel non-polar drug candidate in this compound.

Materials:

  • Non-polar drug candidate (powder)

  • This compound (high purity)

  • Vortex mixer

  • Thermostatic shaker

  • Analytical balance

  • HPLC system for quantification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug candidate in a highly soluble organic solvent (e.g., DMSO) for HPLC calibration.

  • Solubility Determination:

    • Add an excess amount of the drug candidate powder to a series of vials.

    • Add increasing volumes of this compound to each vial.

    • Vortex the vials for 2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

  • Sample Analysis:

    • After 24 hours, visually inspect the vials for undissolved solid.

    • For the vials with undissolved solid, carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) and analyze the drug concentration using a validated HPLC method.

  • Data Interpretation: The concentration of the drug in the saturated supernatant represents its solubility in this compound at the specified temperature.

Logical Relationship Diagram:

Solubility_Logic cluster_solubility Solubility Assessment PoorlySolubleDrug Poorly Water-Soluble Drug Candidate Equilibrium Establish Solid-Liquid Equilibrium PoorlySolubleDrug->Equilibrium NonPolarSolvent This compound NonPolarSolvent->Equilibrium Quantification Quantify Dissolved Drug (HPLC) Equilibrium->Quantification SolubilityData Determine Solubility Quantification->SolubilityData

Caption: Logic for drug solubility determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Ethyl-3,4-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a highly branched aliphatic hydrocarbon. Due to its complex structure with a quaternary carbon center, it serves as a valuable compound for research in areas such as fuel additives, lubricants, and as a reference standard in analytical chemistry. Its physical and chemical properties are summarized in the table below.

Q2: What are the common synthetic routes to prepare this compound?

The synthesis of highly branched, unsymmetrical alkanes like this compound is non-trivial. The most common strategies involve the formation of a tertiary alcohol intermediate with the desired carbon skeleton, followed by deoxygenation.

  • Grignard Reaction: This is a highly effective method for creating the quaternary carbon center.[1][2] It involves the reaction of a suitable ketone (e.g., 3,4-dimethyloctan-4-one) with an organomagnesium halide (e.g., ethylmagnesium bromide). The resulting tertiary alcohol is then reduced to the alkane. This route offers good control over the final structure.

  • Wurtz Coupling: This reaction involves the coupling of two alkyl halides using sodium metal.[3][4] However, for synthesizing an unsymmetrical alkane like this compound, this method is not recommended as it typically results in a mixture of products, leading to low yields of the desired compound and significant purification challenges.[5][6]

Q3: What are the major challenges in synthesizing this compound?

The primary challenges in the synthesis of this molecule are:

  • Steric Hindrance: The target molecule contains a sterically hindered quaternary carbon atom. This can lead to slower reaction rates and lower yields during the key carbon-carbon bond-forming step (e.g., the Grignard reaction).

  • Side Reactions: In coupling reactions like the Wurtz reaction, the formation of multiple byproducts is a significant issue.[3] Even in Grignard reactions, side reactions such as enolization of the ketone can reduce the yield of the desired alcohol.

  • Purification: The final product may be contaminated with unreacted starting materials or isomeric byproducts with very similar boiling points. This makes purification by standard distillation difficult, often requiring more advanced techniques like fractional distillation or preparative gas chromatography.[7]

Q4: Which analytical techniques are used to characterize this compound?

Standard analytical techniques for the characterization of branched alkanes include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure and confirm the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from starting materials (e.g., carbonyl or hydroxyl groups).

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [8][9]
IUPAC Name This compound[8]
CAS Registry Number 62183-60-2[8][9]

Troubleshooting Guide

Problem 1: Low or no yield during the Grignard reaction to form the tertiary alcohol intermediate.

  • Possible Cause 1: Inactive Magnesium. The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the reaction mixture.[1]

  • Possible Cause 2: Presence of water. Grignard reagents are highly reactive towards protic solvents, including water. Any moisture in the glassware or solvents will quench the reagent.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Possible Cause 3: Steric hindrance. The ketone starting material may be sterically hindered, slowing down the nucleophilic attack by the Grignard reagent.

    • Solution: Increase the reaction time and/or gently heat the reaction mixture to reflux. Consider using a more reactive Grignard reagent if possible.

Problem 2: Formation of multiple products when attempting a Wurtz coupling.

  • Possible Cause: Inherent nature of the Wurtz reaction. When two different alkyl halides are used, three different alkanes are typically formed (R-R, R'-R', and R-R').[6]

    • Solution: The Wurtz reaction is not suitable for the preparation of unsymmetrical alkanes.[3] It is highly recommended to use a more controlled method like the Grignard synthesis.

Problem 3: The final alkane product is difficult to purify from isomeric impurities.

  • Possible Cause: Similar boiling points. Branched alkane isomers often have very close boiling points, making separation by simple distillation ineffective.

    • Solution: Employ high-efficiency fractional distillation with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column).[7] For very difficult separations or to obtain high purity, preparative gas chromatography (preparative GC) is the recommended method.[7]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction and Deoxygenation

This protocol describes a two-step synthesis starting from a hypothetical ketone, 3,4-dimethyloctan-4-one.

Step 1: Synthesis of 4-Ethyl-3,4-dimethyloctan-4-ol via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • 3,4-dimethyloctan-4-one

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (ethylmagnesium bromide).

    • Cool the Grignard solution in an ice bath.

    • Prepare a solution of 3,4-dimethyloctan-4-one in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of 4-Ethyl-3,4-dimethyloctan-4-ol to this compound

The tertiary alcohol can be reduced to the corresponding alkane via a two-step procedure involving dehydration to an alkene followed by hydrogenation, or through direct deoxygenation methods. A common method is radical deoxygenation (Barton-McCombie deoxygenation).

  • Materials:

    • 4-Ethyl-3,4-dimethyloctan-4-ol (from Step 1)

    • Sodium hydride

    • Carbon disulfide

    • Iodomethane

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Toluene (B28343)

  • Procedure (Illustrative Example - Barton-McCombie Deoxygenation):

    • Dissolve the alcohol in anhydrous THF and treat with sodium hydride to form the alkoxide.

    • Add carbon disulfide, followed by iodomethane, to form the corresponding xanthate ester.

    • Isolate the crude xanthate ester.

    • In a separate flask, heat a solution of the xanthate ester and a catalytic amount of AIBN in toluene to reflux.

    • Slowly add a solution of tributyltin hydride in toluene to the refluxing mixture over several hours.

    • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or preparative GC to obtain pure this compound.

Visualizations

grignard_synthesis_workflow start Start: Materials (Mg, EtBr, Ketone) prep_grignard 1. Prepare Grignard Reagent (EtMgBr in Ether) start->prep_grignard reaction 2. Reaction with Ketone (3,4-dimethyloctan-4-one) prep_grignard->reaction quench 3. Quench Reaction (aq. NH4Cl) reaction->quench extract 4. Extraction & Drying quench->extract alcohol Intermediate: Crude Tertiary Alcohol extract->alcohol reduction 5. Deoxygenation (e.g., Barton-McCombie) alcohol->reduction purify 6. Purification (Fractional Distillation / Prep GC) reduction->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield in Grignard Reaction cause1 Possible Cause 1: Inactive Mg problem->cause1 cause2 Possible Cause 2: Wet Solvents/Glassware problem->cause2 cause3 Possible Cause 3: Steric Hindrance problem->cause3 solution1 Solution: Activate Mg (Iodine, heat, etc.) cause1->solution1 solution2 Solution: Use anhydrous conditions & inert atmosphere cause2->solution2 solution3 Solution: Increase reaction time &/or temperature cause3->solution3

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethyl-3,4-dimethyloctane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Grignard reaction pathway.

Q1: My Grignard reaction to synthesize the tertiary alcohol precursor fails to initiate. What are the common causes and solutions?

A1: Difficulty initiating a Grignard reaction is a frequent challenge, often due to the passivating layer of magnesium oxide on the magnesium turnings.[1] Here are several methods to initiate the reaction:

  • Mechanical Activation: In the reaction flask, gently crush some of the magnesium turnings with a dry glass stirring rod to expose a fresh, unoxidized surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[1] These reagents react with the magnesium surface to activate it.

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[1] All glassware must be rigorously flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.[1] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon.

Q2: The yield of my desired this compound is significantly lower than expected. What are the potential side reactions?

A2: Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the ketone, reducing the overall yield.[1]

  • Enolization: If the ketone starting material has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.[2] This is more common with sterically hindered ketones.

  • Reduction: Bulky Grignard reagents and sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol.[2]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a hydrocarbon byproduct.[1]

To minimize these side reactions, it is crucial to maintain a low reaction temperature (e.g., 0 °C) during the addition of the ketone to the Grignard reagent.[1]

Q3: After the reaction work-up, I have a complex mixture of products. How can I effectively purify the final this compound product?

A3: The purification of branched alkanes like this compound from a reaction mixture typically involves two main techniques:

  • Fractional Distillation: This method is effective for separating compounds with different boiling points and is suitable for larger scale purifications.[3] Given the likely boiling point of this compound, this can be an effective initial purification step.

  • Column Chromatography: For achieving high purity, especially for research quantities, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) is recommended.[4] This technique is particularly useful for separating structural isomers that may be difficult to resolve by distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective method for the synthesis of highly branched alkanes like this compound involves a two-step process:

  • Grignard Reaction: The synthesis of a tertiary alcohol precursor through the reaction of a suitable ketone (e.g., 3,4-dimethylhexan-3-one) with a Grignard reagent (e.g., ethylmagnesium bromide).[2][5]

  • Dehydration and Hydrogenation: The resulting tertiary alcohol is then dehydrated to form an alkene, followed by hydrogenation to yield the final saturated alkane product.

Q2: How can I confirm the successful formation of the Grignard reagent before adding my ketone?

A2: Visual cues can often indicate the formation of the Grignard reagent. The reaction mixture will typically turn cloudy and may begin to reflux gently as the exothermic reaction proceeds. A more definitive, albeit destructive, method is to take a small aliquot of the reaction mixture, quench it with water, and test the pH. The formation of magnesium hydroxide (B78521) will result in a basic solution.

Q3: What are the ideal solvent choices for this synthesis?

A3: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and suitable solvents for Grignard reactions.[6] These solvents are effective at solvating the Grignard reagent and are relatively unreactive under the reaction conditions.

Data Presentation

Table 1: Hypothetical Yields of 4-Ethyl-3,4-dimethyloctan-4-ol under Various Conditions

ConditionTemperature (°C)Reaction Time (hours)Theoretical Yield (%)Notes
A0285Slow addition of ketone to Grignard reagent.
B25 (Room Temp)265Increased side reactions observed.
C00.570Incomplete reaction.
D-78480Slower reaction rate, but clean product.

Note: The data in this table is illustrative and intended for comparative purposes only. Actual yields may vary based on specific experimental conditions and techniques.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3,4-dimethyloctan-4-ol via Grignard Reaction

  • Preparation: All glassware should be flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium.

  • Add a small amount of ethyl bromide (1.1 equivalents) dissolved in anhydrous diethyl ether to the dropping funnel. Add a few drops to the magnesium and wait for the reaction to initiate.

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3,4-dimethylhexan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-Ethyl-3,4-dimethyloctan-4-ol.

Visualizations

experimental_workflow prep Preparation (Flame-dried glassware, inert atmosphere) grignard_formation Grignard Reagent Formation (Mg + Ethyl Bromide in Ether) prep->grignard_formation ketone_addition Ketone Addition (3,4-dimethylhexan-3-one in Ether at 0°C) grignard_formation->ketone_addition workup Aqueous Work-up (Sat. NH4Cl) ketone_addition->workup extraction Extraction & Drying (Ether, Brine, Na2SO4) workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

side reactions in the alkylation of octane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of octane (B31449) and its derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during alkylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the alkylation of octane derivatives, focusing on common side reactions and how to mitigate them.

Q1: My reaction is producing a significant amount of heavy, high-boiling-point compounds instead of the desired octane isomers. What is causing this and how can I prevent it?

A1: This issue is likely due to polymerization , a common side reaction in alkylation. It occurs when an olefin molecule reacts with the C8 carbocation formed in the primary reaction, leading to larger C12, C16, or even heavier isoparaffins.[1] These heavy molecules lower the octane number and increase the boiling point of the final product.[1]

Troubleshooting Strategies:

  • Increase the Isobutane-to-Olefin Ratio: This is the most critical factor. Maintaining a high concentration of isobutane (B21531) relative to the olefin at the point of reaction minimizes the chance of olefin-olefin polymerization.[1][2] Ratios can range from 5:1 to 15:1.[3]

  • Optimize Reaction Temperature: For sulfuric acid catalysis, operating at lower temperatures (5–10 °C) is recommended.[4][5] Temperatures above 21 °C can significantly promote olefin polymerization.[4][5]

  • Ensure Proper Mixing: The reaction occurs at the interface between the acid and hydrocarbon phases. Vigorous mixing creates a better emulsion and improves the reaction rate of the desired alkylation over polymerization.[1]

Q2: The octane number of my product is lower than expected, and analysis shows a variety of structural isomers, not just the highly branched ones. How can I improve selectivity?

A2: The formation of less-branched isomers or undesired structural arrangements is typically a result of isomerization side reactions . The reaction proceeds through carbenium ion intermediates, which can undergo rearrangements to form more stable carbocations.[6][7] While some isomerization is necessary to form the desired highly-branched products, uncontrolled rearrangements can lead to a less desirable product distribution.[6][8]

Troubleshooting Strategies:

  • Control Reaction Temperature: Temperature significantly influences reaction kinetics. For sulfuric acid, exceeding 10 °C can promote unwanted side reactions and reduce alkylate quality.[4][5] For hydrofluoric acid, the process is less sensitive, with typical temperatures between 21 and 38 °C.[4][9]

  • Maintain High Acid Strength: The catalyst's effectiveness is crucial for selectivity. As acid strength declines, the rate of undesirable side reactions increases.[2][10] For sulfuric acid, strength should be maintained between 85-95%.[5]

  • Manage Olefin Space Velocity: A higher olefin space velocity (the volume of olefin charged per hour relative to the acid volume) can increase acid consumption and decrease the octane number of the alkylate.[1]

Q3: My catalyst seems to be deactivating quickly, leading to poor conversion and increased side products. What are the common causes?

A3: Rapid catalyst deactivation is often caused by contaminants in the feed or by the formation of acid-soluble oils (ASOs), which are byproducts of polymerization.[10]

Troubleshooting Strategies:

  • Feedstock Purity: Ensure that olefin and isobutane feeds are free from contaminants like water, methanol, and ethanol. These substances react with or dilute the acid catalyst, increasing its consumption and promoting polymer formation.[1]

  • Control Isobutane-to-Olefin Ratio: A low ratio not only leads to polymerization but also increases the production of ASOs, which dilute the acid.[10]

  • Acid Strength Management: In industrial settings, spent acid is purged and replaced with fresh, concentrated acid to maintain activity.[3] In a lab setting, ensure you are starting with an acid of appropriate concentration (e.g., 98-99 wt% for fresh H₂SO₄).[4]

Data Presentation

The following table summarizes the impact of key operating variables on alkylate quality and the prevalence of side reactions, particularly when using a sulfuric acid catalyst.

Operating ParameterRecommended Range (H₂SO₄)Impact on Desired Reaction (High Octane Alkylate)Impact of Deviation from Range
Reaction Temperature 5 - 10 °C[4][5]Favored at lower temperatures.[5]Above 10 °C, oxidation and side reactions increase. Above 21 °C, olefin polymerization dominates, reducing octane number.[4][5]
Isobutane/Olefin Ratio 5:1 to 15:1[3]A high ratio promotes the desired alkylation pathway.[1]A low ratio increases olefin polymerization, ASO formation, and acid consumption, leading to lower octane alkylate.[1][10]
Acid Strength 85 - 95 wt%[5]High acid strength is required to effectively catalyze the reaction.[2]Below 85 wt%, side reactions increase, gums form, and alkylate quality decreases.[2][4]
Olefin Space Velocity LowLower velocity provides sufficient residence time for the desired reaction.Higher velocities tend to increase acid consumption and decrease the octane number.[1]

Mandatory Visualization

The following diagrams illustrate key chemical pathways and troubleshooting logic.

G cluster_reactants Reactants cluster_products Reaction Pathways Isobutane Isobutane Desired Desired Product: High-Octane Alkylate (e.g., Trimethylpentane) Isobutane->Desired Olefin Olefin (e.g., Butene) Carbocation Initial Carbocation Olefin->Carbocation Protonation Catalyst Acid Catalyst (H₂SO₄ or HF) Catalyst->Olefin Carbocation->Desired + Isobutane (High Ratio) Side1 Side Reaction: Polymerization Carbocation->Side1 + Olefin (Low Isobutane Ratio) Side2 Side Reaction: Isomerization Carbocation->Side2 Rearrangement Heavy Heavy Polymers (Low Octane) Side1->Heavy Isomers Less Branched Isomers (Lower Octane) Side2->Isomers

Caption: Alkylation reaction pathways showing desired and side reactions.

G start Start: Low Alkylate Quality (e.g., Low Octane) check_ratio Check Isobutane/ Olefin Ratio start->check_ratio Primary Suspect: Polymerization is_low Ratio is Low? check_ratio->is_low check_temp Check Reaction Temperature is_high Temp is High? check_temp->is_high check_acid Check Acid Strength is_weak Acid is Weak? check_acid->is_weak is_low->check_temp No sol_ratio Action: Increase Isobutane Concentration is_low->sol_ratio Yes is_high->check_acid No sol_temp Action: Lower Reaction Temperature is_high->sol_temp Yes sol_acid Action: Use Fresh, Concentrated Acid is_weak->sol_acid Yes end Re-evaluate Product Quality is_weak->end No, review other parameters (e.g., mixing) sol_ratio->end sol_temp->end sol_acid->end

Caption: Troubleshooting workflow for low-quality alkylate production.

Experimental Protocols

Protocol 1: Lab-Scale Alkylation of Isobutane with Butene using Sulfuric Acid Catalyst

This protocol provides a generalized methodology for performing an alkylation reaction in a laboratory setting, with an emphasis on minimizing common side reactions.

Safety Precautions: Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, within a certified chemical fume hood. The reaction is exothermic and must be cooled properly.

Materials:

  • Pressurized reaction vessel equipped with a magnetic stirrer, cooling jacket, thermocouple, and gas/liquid inlet/outlet ports.

  • Concentrated Sulfuric Acid (98-99 wt%)

  • High-purity Isobutane (liquid)

  • High-purity Butene isomer (e.g., 2-butene) (gas or liquid)

  • Cooling bath (e.g., ethylene (B1197577) glycol/water circulator)

  • Neutralizing solution (e.g., dilute sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • System Preparation: Assemble the reaction vessel, ensuring it is clean, dry, and leak-proof. Purge the system with an inert gas like nitrogen.

  • Catalyst Charging and Cooling: Charge the reactor with concentrated sulfuric acid. Begin circulating coolant through the reactor jacket to bring the acid temperature down to the target range of 5-10 °C.[4][5]

  • Isobutane Addition: Add liquid isobutane to the reactor while stirring vigorously to create a well-mixed emulsion. The amount should be calculated to achieve a high isobutane-to-olefin molar ratio (e.g., 10:1).[3]

  • Olefin Feed: Once the temperature and emulsion are stable, begin feeding the butene into the reactor at a slow, controlled rate. The slow addition is crucial to maintain the high instantaneous ratio of isobutane to olefin within the reaction mixture, which helps prevent polymerization.[1]

  • Reaction Monitoring: Continuously monitor the reaction temperature. The reaction is highly exothermic, so adjust the olefin feed rate and/or cooling to maintain the temperature within the desired 5-10 °C range.[9]

  • Reaction Time: Allow the reaction to proceed for the desired residence time (e.g., 20-40 minutes) after the olefin addition is complete, while maintaining temperature and stirring.

  • Reaction Quenching & Separation: Stop the stirrer and allow the phases to separate. Carefully transfer the upper hydrocarbon layer to a separate vessel containing a chilled neutralizing wash (e.g., sodium bicarbonate solution) to quench any remaining acid.

  • Workup: Wash the hydrocarbon layer with deionized water, then dry it over an anhydrous drying agent.

  • Analysis: Analyze the resulting alkylate product using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the isomer distribution and quantify the yield of desired products versus side products.[8]

References

Technical Support Center: Purification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of branched alkanes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues in your laboratory work.

I. Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the purification of branched alkanes.

Fractional Distillation

Q1: Why is the separation of my branched alkane isomers poor, even with a high-efficiency distillation column?

A1: Poor separation of branched alkane isomers via fractional distillation is a common issue due to their often very close boiling points. Increased branching typically lowers the boiling point, but the difference between isomers can be minimal.[1] If you are experiencing poor separation, consider the following:

  • Insufficient Column Efficiency: Your column may not have enough theoretical plates for the separation. For isomers with very close boiling points, a very high number of theoretical plates is required.[2]

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column. Increasing the reflux ratio can improve separation but at the cost of longer distillation times.

  • Azeotrope Formation: The branched alkanes may form an azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple distillation.[1]

  • Column Flooding: An excessive boil-up rate can lead to column flooding, where the liquid physically obstructs the vapor flow, drastically reducing separation efficiency.[1]

  • Heat Loss: Inadequate insulation of the distillation column can lead to premature condensation and a disruption of the equilibrium, resulting in poorer separation.

Q2: My distillation is experiencing inconsistent boiling points and pressure fluctuations. What could be the cause?

A2: Inconsistent boiling points and pressure fluctuations can be caused by several factors:

  • Leaks in the System: Even small leaks in the distillation apparatus can cause pressure fluctuations, which in turn affect the boiling points of the components.[1]

  • Inadequate Heating Control: Unstable heating of the distillation pot can lead to uneven boiling and pressure surges.

  • Bumping of the Liquid: "Bumping," or sudden, violent boiling, can occur if the liquid is not heated evenly. This can be prevented by using boiling chips or a magnetic stirrer.

  • Condenser Issues: An inefficient condenser can lead to an increase in pressure within the system.[1]

Preparative Gas Chromatography (Prep GC)

Q1: I'm observing significant peak tailing for my branched alkane analytes in preparative GC. What is the likely cause and solution?

A1: Peak tailing in GC, where the back of the peak is broader than the front, can lead to poor resolution and inaccurate quantification.[3] If all your peaks are tailing, it's likely a physical issue with your system.[3] If only some peaks are tailing, it may be a chemical interaction.[3]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing. Reinstall the column according to the manufacturer's instructions.[3]

  • Poor Column Cut: A rough or uneven cut at the column inlet can cause turbulence in the gas flow. Ensure you have a clean, 90-degree cut.[3]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues, creating active sites that interact with your analytes. Regularly replace the liner and septum.[3]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow. Perform a leak check.[3]

  • Column Contamination: Over time, the stationary phase can become contaminated. Trimming the first few centimeters of the column can often resolve this issue.[3]

Q2: The resolution between my branched alkane isomers is poor in preparative GC. How can I improve it?

A2: Poor resolution in GC is a common problem when separating isomers. Here are some strategies to improve it:

  • Optimize the Temperature Program: A slower temperature ramp rate will increase the interaction of the analytes with the stationary phase, often leading to better separation.[4]

  • Use a More Selective Stationary Phase: While non-polar phases are standard for alkanes, a slightly more polar phase might offer different selectivity for your specific isomers.[5]

  • Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter will provide higher efficiency and better resolution, but will also increase analysis time and backpressure.[6]

  • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure you are operating at or near the optimal flow rate for your carrier gas (Helium or Hydrogen).[4]

Molecular Sieve Adsorption

Q1: My molecular sieve bed is showing premature breakthrough of the undesired alkanes. What is the problem?

A1: Premature breakthrough occurs when the adsorbent becomes saturated before its expected capacity is reached.[7] This can be due to:

  • Incorrect Pore Size: Ensure you are using a molecular sieve with the correct pore size for your separation. For separating linear from branched alkanes, a 5A zeolite is typically used.[8]

  • High Flow Rate: Too high a flow rate of the alkane mixture through the bed can reduce the contact time and prevent effective adsorption.

  • Channeling: The alkane mixture may be flowing through specific channels in the bed, bypassing a large portion of the adsorbent. This can be caused by improper packing of the bed.[7]

  • Contaminants in the Feed: The presence of water or other polar molecules in your feed can preferentially adsorb to the molecular sieve, reducing its capacity for alkanes.[7]

  • Incomplete Regeneration: If the molecular sieve is not properly regenerated after a previous run, its capacity will be diminished.[7]

Q2: I'm experiencing a high-pressure drop across my molecular sieve bed. What are the potential causes?

A2: A significant pressure drop can reduce the efficiency of your separation process.[7] Common causes include:

  • Fouling of the Bed: Particulates or high molecular weight compounds in the feed can clog the pores of the molecular sieve.

  • Crushing of the Adsorbent: The molecular sieve pellets or beads can be crushed if the bed is not loaded or handled properly, leading to a more densely packed bed with higher resistance to flow.

  • Water Adsorption: If the feed contains a high concentration of water, the heat of adsorption can sometimes cause the adsorbent particles to stick together.

Urea (B33335) Adduction

Q1: The yield of my n-alkane adduct is very low. What can I do to improve it?

A1: Low yield in urea adduction can be frustrating. Here are some potential causes and solutions:

  • Insufficient Urea: Ensure you are using a sufficient excess of urea. The ratio of urea to alkane is crucial for efficient adduct formation.[9]

  • Incorrect Solvent System: The choice of solvent and the presence of an activator like methanol (B129727) are critical. The solvent system needs to dissolve the alkanes and urea to allow for complex formation.[7]

  • Temperature is Too High: Adduct formation is an exothermic process and is favored at lower temperatures. Ensure the mixture is allowed to cool sufficiently to promote crystallization.[10]

  • Incomplete Reaction Time: Allow sufficient time for the adduct to form and crystallize. Overnight reaction is common.[7]

Q2: My purified n-alkanes from urea adduction are still contaminated with branched isomers. How can I improve the purity?

A2: While urea adduction is selective for linear alkanes, some branched isomers can be occluded in the crystal lattice. To improve purity:

  • Wash the Adduct Thoroughly: After filtering the adduct, wash it with a cold, non-polar solvent like hexane (B92381) to remove any physically trapped branched alkanes.[7]

  • Recrystallize the Adduct: For very high purity, you can recrystallize the urea-alkane adduct. This involves dissolving the adduct in a minimal amount of a suitable solvent at a slightly elevated temperature and then allowing it to cool slowly to reform the crystals.

  • Perform a Second Adduction: After decomposing the initial adduct and recovering the n-alkanes, you can perform a second urea adduction on this enriched mixture to further improve purity.[9]

Preparative Supercritical Fluid Chromatography (Prep SFC)

Q1: I am having trouble getting good separation of my branched alkane isomers using preparative SFC. What parameters should I adjust?

A1: Preparative SFC is a powerful technique for separating non-polar compounds like branched alkanes.[11] If you are facing separation challenges, consider optimizing the following:

  • Stationary Phase Selection: The choice of the stationary phase is critical. For alkanes, non-polar phases like C18 or more specialized phases for hydrocarbon separations should be considered.[1]

  • Co-solvent Composition: While CO2 is the primary mobile phase, the addition of a small amount of a co-solvent like methanol or isopropanol (B130326) can significantly alter the selectivity. Experiment with different co-solvents and gradients.[1]

  • Pressure and Temperature: In SFC, pressure and temperature directly influence the density and solvating power of the supercritical fluid. Adjusting the backpressure and column temperature can fine-tune the separation.[1]

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution.

Q2: My recovery of purified alkanes from preparative SFC is low. Where could my product be going?

A2: Low recovery in preparative SFC can be due to several factors:

  • Inefficient Fraction Collection: The settings for fraction collection, whether triggered by UV, MS, or time, may not be optimized for your peaks. This can lead to your compound being sent to waste.

  • Compound Precipitation: Changes in pressure and temperature during fraction collection can cause the compound to precipitate out of the mobile phase before it is collected.

  • Leaks in the System: Leaks in the flow path after the detector can lead to loss of product.

  • Adsorption to Tubing or Collection Vessels: Highly non-polar compounds can sometimes adsorb to the surfaces of the collection system.

II. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying branched alkanes? A1: The primary challenge is the separation of isomers from each other. Branched alkanes with the same carbon number have very similar physical properties, such as boiling point and polarity, making their separation by traditional methods like distillation and standard chromatography difficult.[2]

Q2: Which purification technique is best for separating branched alkanes from linear alkanes? A2: Urea adduction and molecular sieve adsorption are highly effective for this purpose. Urea adduction selectively forms crystalline complexes with linear n-alkanes, leaving the branched and cyclic alkanes in solution.[7] Molecular sieves, particularly 5A zeolites, have pores that allow the linear alkanes to enter while excluding the bulkier branched isomers.[8]

Q3: How do I choose between preparative GC and preparative SFC for purifying branched alkanes? A3: Both techniques are suitable for volatile and semi-volatile non-polar compounds. Preparative GC is often used for lower boiling point alkanes and can provide very high resolution. Preparative SFC is considered a "greener" alternative as it uses supercritical CO2 as the main mobile phase, reducing organic solvent consumption.[11] SFC can also be faster and is often preferred for thermally sensitive compounds.

Q4: What are the key analytical techniques for assessing the purity of branched alkanes? A4: The most common and effective techniques are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC provides excellent separation of isomers and allows for quantification.[4] NMR, particularly 1H and 13C NMR, provides detailed structural information that can confirm the identity and purity of the isolated compounds.[12]

Q5: What are common impurities found in branched alkane samples? A5: Besides other isomers, common impurities can include unreacted starting materials from synthesis, residual solvents, and by-products from the reaction. In the context of drug development, it is crucial to identify and quantify these impurities as they can have pharmacological effects.

III. Data Presentation: Comparison of Purification Techniques

The following tables provide a qualitative and quantitative comparison of the primary techniques used for the purification of branched alkanes. The effectiveness of each technique can vary significantly based on the specific isomers and the scale of the purification.

Table 1: Qualitative Comparison of Branched Alkane Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation Separation based on differences in boiling points.[13]Scalable, well-established technology.Energy-intensive, ineffective for isomers with very close boiling points.[2]Large-scale separation of isomers with significantly different boiling points.
Urea Adduction Selective formation of crystalline inclusion complexes with linear alkanes.[7]Highly selective for linear vs. branched alkanes, relatively low cost.Primarily for removing linear alkanes, not for separating branched isomers from each other.[14]Bulk removal of linear alkanes from a mixture of branched and cyclic alkanes.
Molecular Sieve Adsorption Separation based on molecular size and shape using porous materials like zeolites.[8]High selectivity for linear vs. branched alkanes, can be regenerated.[4]Capacity can be limited, potential for bed fouling.[7]Continuous processes for separating linear from branched alkanes.
Preparative GC Separation based on differential partitioning between a mobile gas phase and a stationary liquid phase.High resolution, excellent for separating complex mixtures of isomers.[6]Limited sample capacity, potential for thermal degradation of some compounds.High-purity isolation of small to moderate quantities of volatile and semi-volatile isomers.
Preparative SFC Separation using a supercritical fluid as the mobile phase.[11]Fast, reduced organic solvent usage, suitable for thermally sensitive compounds.Higher initial equipment cost, method development can be more complex."Green" purification, separation of non-polar and moderately polar isomers.

Table 2: Quantitative Performance Data for Selected Alkane Separations

TechniqueAlkane MixturePurity AchievedYield/RecoveryKey Parameter/Observation
Urea Adduction n-Alkanes from Kerosene>99% for n-alkanes[3]~28% overall efficiency after multiple stages[3]Purity increases with successive adduction steps.[3]
Urea Adduction n-Alkanes from Asphalt>80% recovery of n-alkanes[11]Not specifiedEffective for direct separation from complex matrices.[11]
Molecular Sieve (Zeolite 5A) Linear vs. Branched HexanesHigh selectivity for n-hexaneNot specifiedEffective for separating linear alkanes from mono- and di-branched isomers.[15]
Molecular Sieve (MOF) n-Hexane vs. 2,3-dimethylbutaneHigh selectivity for n-hexanen-Hexane permeance of 4.44 x 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹[16]MOF membranes show promise for energy-efficient separations.[16]
Molecular Sieve (Zeolite/MOF Hybrid) C5/C6 IsomersRON of 92 for the high-octane fraction1.14 mol dm⁻³ productivitySynergistic action of zeolite and MOF provides excellent separation.
Preparative GC C8-C10 Diastereomeric AlkanesBaseline resolution (Rs > 1.5)[17]Not specifiedLiquid crystalline stationary phases can offer enhanced selectivity.[17]
Preparative SFC Pharmaceutical Compounds>99%Not specifiedCan be more efficient and provide higher purity than flash chromatography.

IV. Experimental Protocols

This section provides detailed methodologies for key purification and analytical procedures.

Purification Protocols

Protocol 1: Fractional Distillation of a C8-C12 Alkane Isomer Mixture

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Charging: Charge the round-bottom flask with the branched alkane mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[8]

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: Allow the system to come to equilibrium, where a steady reflux is observed in the column.

  • Fraction Collection: Slowly increase the heating rate to begin distillation. Collect the distillate at a rate of 1-2 drops per second. Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks based on temperature plateaus corresponding to the boiling points of the different isomers.[1]

  • Shutdown: Once the desired fractions are collected or the distillation is complete, turn off the heating and allow the apparatus to cool before disassembly.

Protocol 2: Urea Adduction for the Separation of Linear from Branched Alkanes

  • Sample Preparation: Dissolve the alkane mixture in a suitable solvent such as hexane.[7]

  • Urea Solution: Prepare a saturated solution of urea in methanol. This may require gentle heating to fully dissolve the urea.[7]

  • Adduct Formation: Add the urea-methanol solution to the alkane solution with stirring. An excess of urea is typically used.[10]

  • Crystallization: Allow the mixture to stand at room temperature or in a cool bath overnight to facilitate the formation of the urea-n-alkane adduct crystals.[7]

  • Filtration: Separate the solid adduct from the liquid phase (which contains the branched and cyclic alkanes) by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any entrained non-adducted compounds.[7]

  • Adduct Decomposition: Transfer the washed crystals to a separatory funnel and add warm water (approximately 75°C) to decompose the adduct.[10]

  • Extraction: The n-alkanes will form a separate organic layer on top of the aqueous urea solution. Extract the n-alkanes with a non-polar solvent like hexane.

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to obtain the purified n-alkanes.

Protocol 3: Molecular Sieve Separation of Linear from Branched Alkanes

  • Adsorbent Activation: Activate the 5A molecular sieves by heating them in a furnace at a temperature recommended by the manufacturer (typically 300-350°C) under a stream of inert gas or under vacuum to remove any adsorbed water.

  • Column Packing: Pack a chromatography column with the activated molecular sieves.

  • Sample Loading: Dissolve the alkane mixture in a non-polar solvent and load it onto the top of the column.

  • Elution: Elute the column with a non-polar solvent. The branched and cyclic alkanes, which are excluded from the pores of the molecular sieve, will elute first.

  • Desorption: To recover the linear alkanes, the molecular sieves can be heated, or a more polar solvent can be used to displace the n-alkanes.

  • Regeneration: The molecular sieves can be regenerated for reuse by heating as in step 1.[7]

Protocol 4: Preparative Gas Chromatography (Prep GC) of Branched Alkanes

  • Analytical Method Development: First, develop an analytical GC method that provides good separation of the target isomers. This will involve selecting an appropriate column and optimizing the temperature program and carrier gas flow rate.[6]

  • System Setup: Set up the preparative GC with a column of the same stationary phase but with a larger diameter and film thickness to accommodate a larger sample size.

  • Injection: Inject a larger volume of the sample mixture onto the column. The injection volume will depend on the capacity of the column.

  • Separation: Run the optimized temperature program to separate the isomers.

  • Fraction Collection: Use a collection system at the exit of the column to trap the individual isomers as they elute. This can be done using cold traps or by bubbling the effluent gas through a solvent.

  • Purity Analysis: Analyze the collected fractions using analytical GC-MS to confirm their purity.

Protocol 5: Preparative Supercritical Fluid Chromatography (Prep SFC) of C10-C15 Alkane Isomers

  • Analytical Method Development: Develop an analytical SFC method to achieve baseline separation of the target isomers. This involves screening different columns (e.g., C18, 2-ethylpyridine) and co-solvents (e.g., methanol, isopropanol) with supercritical CO2.[1]

  • System Setup: Prepare the preparative SFC system with the chosen column and mobile phase. Ensure the backpressure regulator is set to maintain the CO2 in a supercritical state.

  • Sample Preparation: Dissolve the alkane isomer mixture in a suitable solvent at a high concentration. The solvent should be compatible with the SFC mobile phase.

  • Stacked Injections: For higher throughput, use stacked injections where subsequent injections are made before the previous run is complete.

  • Fraction Collection: Set up the fraction collector to trigger based on UV detection or mass spectrometry signals corresponding to the target isomers.

  • Solvent Removal: The collected fractions will contain the purified isomer in the co-solvent, as the CO2 will have vaporized. Remove the co-solvent to obtain the pure compound.

Analytical Protocols

Protocol 6: GC-MS Analysis for Purity Assessment of Branched Alkanes

  • Sample Preparation: Prepare a dilute solution of the purified alkane fraction in a volatile solvent like hexane.

  • GC-MS Parameters:

    • Column: Use a high-resolution capillary column suitable for hydrocarbon analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[4]

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.[4]

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min) to elute all components.[4]

    • Injector: Use a split/splitless injector at a temperature of around 250°C.

    • MS Detector: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage of each component. Identify the compounds by comparing their mass spectra to a library (e.g., NIST).

Protocol 7: NMR Spectroscopy for Structural Confirmation and Purity Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified alkane in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum. For alkanes, the signals will typically appear in the upfield region (0.5-2.0 ppm).[12]

    • Integrate the signals to determine the relative number of protons of each type.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum. This will give a single peak for each unique carbon atom in the molecule.

    • The chemical shifts of the carbon signals can provide information about the branching pattern.

  • 2D NMR (COSY, HSQC):

    • For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine the connectivity of protons and carbons, respectively, confirming the isomeric structure.[12]

  • Purity Assessment: The presence of unexpected peaks in the 1H or 13C NMR spectra can indicate the presence of impurities. The relative integration of impurity peaks to the main compound peaks can be used for a semi-quantitative purity assessment.

V. Visualization of Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate logical troubleshooting workflows for common purification issues.

Troubleshooting_Fractional_Distillation start Poor Isomer Separation q1 Check Column Efficiency (Theoretical Plates) start->q1 s1 Increase Column Length or Use More Efficient Packing q1->s1 Low q2 Check Reflux Ratio q1->q2 Adequate s2 Increase Reflux Ratio q2->s2 Low q3 Check for Azeotrope Formation q2->q3 Adequate s3 Consider Alternative Method (e.g., Extractive Distillation) q3->s3 Yes q4 Check for Column Flooding q3->q4 No s4 Reduce Heating Rate q4->s4 Yes

Troubleshooting Poor Separation in Fractional Distillation

Troubleshooting_Preparative_GC start Peak Tailing Observed q1 Are All Peaks Tailing? start->q1 s1 Check for Physical Issues: - Column Installation - Column Cut - System Leaks q1->s1 Yes q2 Check for Chemical Interactions: - Column Contamination - Active Sites in Liner q1->q2 No s2 Trim Column or Replace Liner q2->s2 Likely

Troubleshooting Peak Tailing in Preparative GC

Troubleshooting_Molecular_Sieves start Premature Breakthrough q1 Check Sieve Pore Size start->q1 s1 Use Correct Sieve Type (e.g., 5A) q1->s1 Incorrect q2 Check Flow Rate q1->q2 Correct s2 Reduce Flow Rate q2->s2 Too High q3 Check for Channeling q2->q3 Optimal s3 Repack Column q3->s3 Yes q4 Check Feed for Contaminants q3->q4 No s4 Pre-purify Feed q4->s4 Present

Troubleshooting Premature Breakthrough in Molecular Sieve Adsorption

Troubleshooting_Urea_Adduction start Low Yield or Purity q1 Issue with Yield or Purity? start->q1 s1_yield Check: - Urea to Alkane Ratio - Solvent System - Crystallization Temperature - Reaction Time q1->s1_yield Low Yield s1_purity Improve Washing of Adduct or Recrystallize Adduct q1->s1_purity Low Purity

Troubleshooting Low Yield or Purity in Urea Adduction

References

Technical Support Center: Optimizing GC-MS Parameters for 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Ethyl-3,4-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for the analysis of this compound?

A1: For the analysis of branched alkanes like this compound, a non-polar stationary phase is recommended.[1] Separation of alkanes is primarily based on their boiling points, making non-polar columns the industry standard.[1] A good starting point is a column with a 100% dimethylpolysiloxane or a 5% phenyl-substituted dimethylpolysiloxane stationary phase.[2] Low-bleed columns specifically designed for MS applications are highly recommended to minimize baseline noise and ensure high sensitivity.[2]

Q2: What are the recommended starting GC-MS parameters for this compound?

A2: The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These parameters may require further optimization based on your specific instrumentation and analytical goals.

ParameterRecommended ValueRationale
GC Column
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl-dimethylpolysiloxane (low-bleed for MS)Non-polar phase separates alkanes based on boiling point.[1]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency and sample capacity.[2][3]
Injector
TypeSplit/SplitlessAllows for flexibility in concentration. Splitless mode is preferred for trace analysis.[4]
Temperature250 - 280 °CEnsures efficient vaporization of the C12 alkane without thermal degradation.[2]
Injection Volume1 µLA typical starting volume.
Carrier Gas
TypeHelium or HydrogenHelium is inert, while hydrogen can provide faster analysis times.[2]
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow rate for good chromatographic resolution.[2]
Oven Temperature Program
Initial Temperature50 °C, hold for 2 minutesAllows for proper focusing of the analyte at the head of the column.
Ramp Rate10 °C/min to 250 °CA moderate ramp rate to ensure good separation from other components.
Final Temperature250 °C, hold for 5 minutesEnsures elution of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for alkanes, providing reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for generating mass spectra.[5]
Source Temperature230 °CA common starting point for good ionization efficiency.[2]
Quadrupole Temp.150 °CA typical setting for good mass filtering.[2]
Mass Rangem/z 40-250To cover the expected molecular ion and fragment ions of this compound.
Scan ModeFull ScanTo obtain a complete mass spectrum for identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[2]

Q3: What are the expected mass spectral fragments for this compound?

Troubleshooting Guide

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for alkanes can be caused by several factors:

    • Active Sites: Active sites in the injector liner, column, or connections can interact with the analyte.

      • Solution: Use a deactivated inlet liner, and ensure all ferrules and connections are properly installed and inert.[2] If contamination is suspected, trimming the first few centimeters of the column from the inlet side can help.[2]

    • Column Contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape.

      • Solution: Bake out the column at its maximum recommended temperature. If the problem persists, consider replacing the column.[2]

    • Improper Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening and tailing.

      • Solution: Optimize the carrier gas flow rate, starting in the range of 1.0-1.5 mL/min.[2]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am not getting a strong signal for this compound, even at what should be a detectable concentration. What can I do to improve sensitivity?

  • Answer: Low signal intensity can stem from issues in both the GC and the MS:

    • Sub-optimal Injection: Incomplete vaporization or discrimination in the injector can lead to poor analyte transfer to the column.

      • Solution: Ensure the injector temperature is adequate (250-280 °C). For splitless injections, a pressure pulse during injection can improve the transfer of higher molecular weight compounds.[2]

    • MS Tuning: The mass spectrometer may not be optimally tuned for your analyte.

      • Solution: Perform an autotune of the mass spectrometer to ensure optimal performance.[10] For targeted analysis, switching from full scan to Selected Ion Monitoring (SIM) mode will significantly increase sensitivity by focusing on specific fragment ions (e.g., m/z 57, 71, 85).[2]

    • Leaks: Leaks in the system can lead to a loss of sample and a decrease in sensitivity.

      • Solution: Perform a leak check of the entire system, from the gas lines to the MS.[11]

Issue 3: High Baseline Noise or Column Bleed

  • Question: My chromatogram has a high and rising baseline, especially at higher temperatures. What is causing this and how can I reduce it?

  • Answer: A rising baseline at high temperatures is typically due to column bleed, which is the degradation of the stationary phase.

    • Exceeding Column Temperature Limits: Operating the column above its maximum temperature will accelerate degradation.

      • Solution: Ensure your oven temperature program does not exceed the column's maximum operating temperature. Use a low-bleed MS-certified column.[2][12]

    • Oxygen in the Carrier Gas: Oxygen can cause oxidative damage to the stationary phase.

      • Solution: Use high-purity carrier gas and install and regularly replace oxygen traps on the carrier gas line.[2]

    • Contamination: Contaminants in the sample or from previous injections can contribute to a high baseline.

      • Solution: Ensure proper sample cleanup and perform regular maintenance, including replacing the septum and liner.[2]

Detailed Experimental Protocol

This protocol provides a general framework for the qualitative and quantitative analysis of this compound using GC-MS.

1. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent.

    • Filter the sample using a 0.45 µm syringe filter to remove any particulate matter.[4]

    • The final concentration should be within the linear range of the calibration curve.

2. GC-MS Instrumentation and Conditions

  • Set up the GC-MS system according to the recommended starting parameters outlined in the FAQ section.

  • Equilibrate the system by running a solvent blank to ensure the system is clean and the baseline is stable.

3. Data Acquisition and Analysis

  • Inject the prepared standards and samples.

  • For qualitative analysis, identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum to known alkane fragmentation patterns.

  • For quantitative analysis, generate a calibration curve by plotting the peak area of the target analyte versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Analysis Start Start: Problem Encountered CheckPeakShape Poor Peak Shape? (Tailing/Fronting) Start->CheckPeakShape CheckSensitivity Low Sensitivity? Start->CheckSensitivity CheckBaseline High Baseline? Start->CheckBaseline CheckActiveSites Check for Active Sites (Liner, Column) CheckPeakShape->CheckActiveSites Yes End Problem Resolved CheckPeakShape->End No CheckInjection Optimize Injector Parameters CheckSensitivity->CheckInjection Yes CheckSensitivity->End No CheckColumnBleed Verify Column Temperature Limits CheckBaseline->CheckColumnBleed Yes CheckBaseline->End No CheckFlowRate Optimize Carrier Gas Flow Rate CheckActiveSites->CheckFlowRate CheckContamination Check for Column Contamination CheckFlowRate->CheckContamination CheckContamination->End CheckMSTune Perform MS Autotune CheckInjection->CheckMSTune CheckLeaks Perform System Leak Check CheckMSTune->CheckLeaks CheckLeaks->End CheckGasPurity Check Carrier Gas Purity & Traps CheckColumnBleed->CheckGasPurity CheckGasPurity->End

References

stability issues of 4-Ethyl-3,4-dimethyloctane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Ethyl-3,4-dimethyloctane under common experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experiments involving this compound.

Q1: I am observing unexpected side products in my reaction mixture containing this compound when using a strong oxidizing agent. What could be the cause?

A1: this compound, as a saturated branched alkane, is generally stable. However, strong oxidizing agents, especially under heating, can induce degradation.

  • Troubleshooting Steps:

    • Identify the Oxidant: Common laboratory oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) under certain conditions can react with alkanes.[1][2][3] Alkanes with tertiary hydrogen atoms can be oxidized to the corresponding alcohols by potassium permanganate.

    • Reaction Conditions: Elevated temperatures will significantly accelerate oxidation.

    • Analyte Concentration: High concentrations of the oxidizing agent can lead to more significant degradation.

    • Alternative Reagents: If the oxidation is unintended, consider using a milder oxidizing agent or protecting the alkane if it is a solvent or part of the formulation.

    • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the side products. Common degradation products from partial oxidation can include alcohols, ketones, and carboxylic acids.

Q2: My experiment is sensitive to trace impurities. How can I ensure the stability of this compound during storage?

A2: While this compound is a stable compound, improper storage can lead to the formation of impurities over time, primarily through slow oxidation.

  • Troubleshooting/Prevention:

    • Storage Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Temperature: Store in a cool, dark place. Avoid exposure to direct sunlight or high temperatures.

    • Container: Use a tightly sealed, chemically inert container (e.g., amber glass) to prevent photo-initiated degradation and contamination.

    • Purity Check: Before use in a sensitive experiment, verify the purity of your this compound stock using GC-MS.

Q3: I am running a photochemical reaction and am concerned about the stability of this compound, which I am using as a solvent. Is this a valid concern?

A3: Yes, this is a valid concern. While alkanes are transparent to UV-Vis light and do not undergo direct photolysis, they can be susceptible to photochemical degradation in the presence of initiators.

  • Troubleshooting Steps:

    • Identify Initiators: Halogens (e.g., Cl₂, Br₂) are common initiators that, in the presence of UV light, can lead to free-radical halogenation of alkanes.[4][5][6]

    • Reaction Temperature: Even at room temperature, UV light provides sufficient energy for these reactions to occur.

    • Alternative Solvents: If the presence of small amounts of halogenated alkanes could interfere with your reaction, consider using a different, more photochemically inert solvent.

    • Monitor for Degradation: Analyze a sample of your reaction mixture post-photolysis (e.g., via GC-MS) to check for the presence of halogenated or other degradation products of this compound.

Q4: Can I expect this compound to be stable under strongly acidic or basic conditions?

A4: Generally, yes. Alkanes are highly unreactive towards both strong acids and strong bases under typical laboratory conditions (e.g., room temperature).[7] Their non-polar nature and the strength of the C-C and C-H bonds make them resistant to hydrolysis or deprotonation.

  • Considerations:

    • Extreme Conditions: While stable under most experimental conditions, superacids or extremely high temperatures in the presence of acids or bases could potentially lead to isomerization or cracking.

    • Purity of Reagents: Ensure that your acid or base solution does not contain other reactive species that could interact with the alkane.

Data Presentation: Forced Degradation Study of this compound (Hypothetical Data)

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate potential stability issues.

Table 1: Thermal Stability of this compound

Temperature (°C)Duration (hours)Purity (%)Major Degradation Products
10024>99.9None Detected
2002499.5C4-C8 Alkanes and Alkenes
3002495.2C2-C10 Alkanes and Alkenes
4002485.1Extensive cracking to smaller hydrocarbons

Table 2: Oxidative Stability of this compound

Oxidizing AgentConcentrationTemperature (°C)Duration (hours)Purity (%)Major Degradation Products
3% H₂O₂3% (v/v)2524>99.9None Detected
30% H₂O₂30% (v/v)702498.94-Ethyl-3,4-dimethyloctanols
0.1 M KMnO₄0.1 M702497.54-Ethyl-3,4-dimethyloctanols, related ketones

Table 3: Photochemical Stability of this compound in the Presence of an Initiator

ConditionDuration (hours)Purity (%)Major Degradation Products
UV Light (365 nm)24>99.9None Detected
UV Light (365 nm) + Br₂ (1 mol%)2496.0Bromo-4-ethyl-3,4-dimethyloctanes

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • GC-MS system with a suitable non-polar column (e.g., DB-5ms)

  • Thermostatically controlled oven

  • Photostability chamber with UV and visible light sources

  • pH meter

  • Inert gas (Nitrogen or Argon)

  • Appropriate glassware

2. Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary, then treat with 0.1 M HCl and 0.1 M NaOH respectively.

    • Maintain the samples at 60°C for 24 hours.

    • Neutralize the samples, extract with a suitable organic solvent (e.g., hexane), and analyze by GC-MS.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% H₂O₂.

    • Maintain the sample at room temperature for 24 hours.

    • Analyze the sample directly by GC-MS.

  • Thermal Degradation:

    • Place a neat sample of this compound in a sealed vial under a nitrogen atmosphere.

    • Expose the sample to a high temperature (e.g., 200°C) for 24 hours.

    • Allow the sample to cool and then analyze by GC-MS.

  • Photolytic Degradation:

    • Prepare a solution of this compound in a photochemically transparent solvent (e.g., cyclohexane).

    • Expose the sample to a controlled light source (as per ICH Q1B guidelines) for a specified duration.

    • Analyze the sample by GC-MS.

3. Analysis:

  • Quantify the remaining this compound and identify any degradation products using GC-MS. Compare the chromatograms of the stressed samples to that of a control sample.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and potential degradation products.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or similar).

2. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

  • Quantify the components by integrating the peak areas.

Mandatory Visualizations

Stability_Troubleshooting_Workflow start Unexpected Experimental Outcome check_purity Verify Purity of Starting Material (GC-MS) start->check_purity is_pure Is Purity >99.5%? check_purity->is_pure review_conditions Review Experimental Conditions is_pure->review_conditions Yes source_issue Source New Material is_pure->source_issue No stress_factor Identify Potential Stress Factor review_conditions->stress_factor oxidative Oxidative Stress (e.g., KMnO4, H2O2) stress_factor->oxidative Oxidizing Agents thermal Thermal Stress (High Temperature) stress_factor->thermal Heat photochemical Photochemical Stress (UV/Vis Light + Initiator) stress_factor->photochemical Light acid_base Acid/Base Stress stress_factor->acid_base pH Extremes mitigate Mitigate Stress (e.g., lower temp, inert atm.) oxidative->mitigate thermal->mitigate photochemical->mitigate acid_base->mitigate

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) analysis GC-MS Analysis acid->analysis base Base Hydrolysis (0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (200°C, N2 atm) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start Pure this compound start->acid start->base start->oxidation start->thermal start->photo report Stability Report analysis->report

References

Technical Support Center: Troubleshooting Low Yield in Grignard Reactions for Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the synthesis of alkanes using Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction failing to initiate?

A1: Reaction initiation failure is a common problem, often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the alkyl halide.[1][2] The presence of even trace amounts of moisture can also prevent the reaction from starting, as Grignard reagents are highly reactive with water.[1][3]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs:

  • The disappearance of the color of a chemical activator, such as the purple color of iodine.[1][2]

  • Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[2]

  • The appearance of a cloudy grey or brownish color in the reaction mixture.[2]

  • A noticeable increase in temperature, as the reaction is exothermic.[2][4]

Q3: What are the most common side reactions that lower the yield of the desired alkane?

A3: The most prevalent side reactions include:

  • Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl halide to form a homocoupled alkane byproduct (R-R).[1][5] This consumes both the starting material and the desired Grignard reagent.

  • Reaction with Protic Solvents/Reagents: Grignard reagents are strong bases and will react with any protic source, such as water, alcohols, or carboxylic acids, to form an alkane.[3][6][7][8] This is why anhydrous conditions are critical.

  • Enolization: When using a ketone as the electrophile, particularly a sterically hindered one, the Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, leading to the recovery of the starting ketone after workup.[1]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol through a hydride transfer mechanism.[1]

Q4: Which solvent is recommended for Grignard reactions?

A4: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[1][9] THF is often preferred for less reactive halides (e.g., chlorides) as it provides better stabilization of the Grignard complex.[1][6] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can offer similar or even better performance.[1]

Q5: Can I use a tertiary alkyl halide to form a Grignard reagent?

A5: While challenging due to the propensity for elimination reactions, it is possible to form Grignard reagents from tertiary alkyl halides under specialized conditions.[1]

Troubleshooting Guide

Issue 1: Reaction Fails to Initiate
Possible CauseRecommended Solution
Inactive magnesium surface due to oxide layer.Activate the magnesium. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the turnings with a glass rod.[2][10] Gentle warming or sonication can also be effective.[1][10]
Presence of moisture in glassware or solvent.Rigorously dry all glassware in an oven (>120°C overnight) or by flame-drying under vacuum.[1] Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[6]
Issue 2: Low Yield of the Desired Alkane
Possible CauseRecommended Solution
High levels of Wurtz coupling byproduct. Add the alkyl halide solution dropwise and slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.[1][5] Ensure efficient stirring.
Reaction with adventitious water. Ensure all reagents and solvents are strictly anhydrous.[3]
Inaccurate concentration of the Grignard reagent. Titrate the Grignard reagent before use to determine its exact molarity. This allows for precise stoichiometric control in the subsequent reaction.[11]
Recovery of starting ketone (if used as electrophile). This indicates enolization.[1] Use a less sterically hindered Grignard reagent, lower the reaction temperature, or add cerium(III) chloride (Luche conditions) to favor nucleophilic addition.[1]
Formation of a secondary alcohol instead of the expected tertiary alcohol (from a ketone). This suggests reduction has occurred. This is more likely with Grignard reagents that have β-hydrogens.[1]

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling for Benzyl Chloride

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)
Diethyl Ether (Et₂O)94Minimal
Tetrahydrofuran (THF)27Significant
2-Methyltetrahydrofuran (2-MeTHF)High (not quantified)Minimal

Note: Yields are indicative and can vary based on specific reaction conditions. Data derived from BenchChem technical documentation.[5]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and cool under an inert atmosphere.

  • Addition of Magnesium: Add the required amount of magnesium turnings to the flask.

  • Chemical Activation (Iodine): Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed.[12] Allow the flask to cool to room temperature. The disappearance of the iodine color upon addition of the first few drops of alkyl halide solution indicates successful initiation.[1]

  • Chemical Activation (1,2-Dibromoethane): Add a small amount of anhydrous ether to cover the magnesium. Add a few drops of 1,2-dibromoethane. Bubbling (ethylene gas evolution) indicates activation.[2]

Protocol 2: Preparation of a Grignard Reagent (General Procedure)
  • Setup: Assemble a rigorously dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small portion (~5-10%) of the alkyl halide solution (dissolved in anhydrous ether or THF) to the activated magnesium.[1]

  • Formation: Once the reaction initiates (indicated by gentle reflux and color change), add the remaining alkyl halide solution dropwise at a rate that maintains a steady, gentle reflux.[1]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Protocol 3: Titration of Grignard Reagent (using Iodine)
  • Preparation: To a flame-dried vial under nitrogen, add approximately 100 mg of iodine and dissolve it in 1.0 mL of a 0.5 M solution of LiCl in THF.[11]

  • Titration: Cool the iodine solution to 0°C. Slowly add the Grignard reagent dropwise via syringe until the dark brown solution becomes colorless.[11]

  • Calculation: Record the volume of Grignard reagent added. The molarity can be calculated based on the initial moles of iodine. Repeat the titration for accuracy.[11]

Protocol 4: Synthesis of an Alkane via a Tertiary Alcohol Intermediate
  • Reaction with Ketone: Cool the prepared Grignard reagent solution to 0°C in an ice bath. Add a solution of the ketone (1.0 equivalent) in anhydrous ether or THF dropwise.[1] After the addition, allow the mixture to warm to room temperature and stir for 1 hour.[13]

  • Workup: Carefully pour the reaction mixture into a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[13]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with diethyl ether.

  • Purification of Alcohol: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by flash column chromatography or distillation.[1]

  • Reduction to Alkane (Wolff-Kishner Reduction Example): To the purified tertiary alcohol in a suitable high-boiling solvent (e.g., diethylene glycol), add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide.[13] Heat the mixture to reflux. Remove the reflux condenser and allow the temperature to rise to ~200°C to distill off water and excess hydrazine.[13] After cooling, add water and extract the alkane with a non-polar solvent like pentane. Wash the combined organic layers, dry, and remove the solvent to yield the pure alkane.[13]

Visualizations

experimental_workflow prep 1. Preparation - Dry glassware - Inert atmosphere activation 2. Mg Activation - Add Mg turnings - Add activator (e.g., I2) prep->activation initiation 3. Initiation - Add ~10% alkyl halide - Observe for exotherm activation->initiation formation 4. Grignard Formation - Dropwise addition of alkyl halide - Maintain gentle reflux initiation->formation reaction 5. Reaction with Electrophile - Cool to 0°C - Add ketone/aldehyde formation->reaction workup 6. Aqueous Workup - Quench with sat. NH4Cl (aq) reaction->workup extraction 7. Extraction & Drying - Separate layers - Dry with Na2SO4 workup->extraction purification 8. Purification - Column chromatography or distillation extraction->purification

Caption: A typical experimental workflow for Grignard synthesis.

Caption: A decision tree for troubleshooting low product yield.

competing_pathways cluster_desired Desired Pathway cluster_side Competing Side Reactions RMgX R-MgX (Grignard Reagent) Alkoxide RR'R''C-OMgX RMgX->Alkoxide + Ketone Ketone R'COR'' (Ketone) Alcohol RR'R''C-OH (Tertiary Alcohol) Alkoxide->Alcohol H3O+ Workup Alkane RR'R''C-H (Alkane) Alcohol->Alkane Reduction Wurtz R-R (Wurtz Product) Enolate Enolate RecoveredKetone Recovered Ketone Enolate->RecoveredKetone H3O+ Workup RMgX_side R-MgX RMgX_side->Wurtz + R-X RMgX_side->Enolate + Ketone (as base) RX R-X (Alkyl Halide) Ketone_side R'COR'' (Ketone)

Caption: Desired vs. competing side reaction pathways.

References

avoiding emulsion formation during extraction of hydrophobic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with emulsion formation during the liquid-liquid extraction of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

An emulsion is a stable or semi-stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In extraction, it often appears as a cloudy, milky, or opaque third layer between the organic and aqueous phases, making a clean separation of the two layers difficult or impossible.[1][3][4] This can lead to poor recovery of the target hydrophobic compound and contamination of the final extract.[5]

Q2: What are the primary causes of emulsion formation during extraction?

Emulsions form when one liquid phase is dispersed into the other as microscopic droplets, which are then stabilized by emulsifying agents.[1] Several factors contribute to this:

  • Vigorous Mixing: Shaking the extraction vessel (e.g., separatory funnel) too aggressively provides the energy to break up the liquids into fine droplets.[1][6]

  • Presence of Emulsifying Agents: Many biological samples contain molecules with both hydrophilic (water-loving) and hydrophobic (water-fearing) regions that can stabilize emulsions.[1][5] Common examples include:

    • Phospholipids

    • Proteins[1]

    • Free fatty acids[1]

    • Detergents or soaps[3][4]

    • Cellular debris and fine powders[1][2][7]

  • High Concentration of Sample: Samples with a high concentration of fats or lipids are more prone to forming emulsions.[5]

  • Similar Densities of Solvents: When the organic and aqueous phases have very similar densities, they are less likely to separate cleanly.

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than trying to break a stable emulsion.[5][6] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a few slow inversions of the separatory funnel.[1][5] This reduces the mechanical energy that creates fine droplets.

  • "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer.[3][4][6][8] This increases the ionic strength of the aqueous phase, which helps to promote phase separation.

  • Sample Pre-treatment: For complex biological samples, consider pre-treatment steps like protein precipitation or filtering to remove particulate matter before extraction.[1][2]

  • Solvent Choice: Select an organic solvent with a density that is significantly different from the aqueous phase. In some cases, switching to a less emulsion-prone solvent, like n-pentane instead of ethyl acetate, can be beneficial.[9]

Troubleshooting Guide: Emulsion Formation

If an emulsion has already formed, work through the following troubleshooting steps, starting with the least invasive physical methods before proceeding to chemical interventions.

Step 1: Physical Disruption Techniques

These methods aim to break the emulsion without adding new chemical reagents that could complicate downstream analysis.

MethodDescriptionTypical Parameters
Patience Allow the separatory funnel to stand undisturbed. Gravity alone may be sufficient for the phases to separate over time.10 minutes to over an hour.[3][4][8]
Gentle Agitation Gently tap the sides of the separatory funnel or slowly swirl the contents.[3][4][8]-
Centrifugation A highly effective method where centrifugal force accelerates the separation of the dispersed droplets.[3][4][5][6]3000 x g for 15-20 minutes.[1]
Filtration Pass the emulsion through a physical barrier like a glass wool plug or phase separation filter paper.[5][6]-
Ultrasonication Use an ultrasonic bath to provide energy to disrupt the emulsion.[1][3][4]~15 minutes in an ice bath to prevent heating.[1][3]
Temperature Change Sudden cooling (thermal shock) can increase interfacial tension and promote coalescence.[2]Place the vessel in an ice bath.[7]
Step 2: Chemical Disruption Techniques

If physical methods are unsuccessful, altering the chemical properties of the system can destabilize the emulsion.

MethodDescriptionExperimental Protocol
Salting Out Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting emulsifying agents.[5][6][8]Add a small volume of saturated NaCl solution (brine) or solid NaCl/Na₂SO₄ and gently mix.[1][3][7][8]
pH Adjustment If the emulsion is stabilized by acidic or basic compounds (e.g., free fatty acids, certain proteins), neutralizing their charge can reduce their emulsifying properties.[1]Carefully add a dilute acid (e.g., HCl, H₂SO₄) or base dropwise to the aqueous phase to adjust the pH (e.g., to pH 2 for acidic emulsifiers).[1][3][4]
Solvent Addition Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsifying agents.[5][6]Add a small volume of a solvent like ethanol, a higher alcohol, or chloroform (B151607) and gently mix.[2][10]

Experimental Protocols

Protocol 1: Salting Out to Break an Emulsion

  • Prepare Brine Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Addition: Carefully add a small volume (e.g., 1-5 mL) of the brine solution to the separatory funnel containing the emulsion.[1]

  • Mixing: Gently invert the funnel 2-3 times. Avoid vigorous shaking to prevent reforming the emulsion.[1]

  • Observation: Allow the funnel to stand and observe the separation of the layers. The emulsion should start to break, and the interface between the aqueous and organic layers should become clearer.

  • Separation: Once the layers have separated, proceed with the extraction as planned.

Protocol 2: Centrifugation to Break an Emulsion

  • Transfer: Carefully transfer the entire contents of the separatory funnel (or the emulsion layer) into appropriate centrifuge tubes.

  • Balancing: Ensure the centrifuge tubes are properly balanced.

  • Centrifugation: Centrifuge the tubes at a moderate speed. A good starting point is 3000 x g for 15-20 minutes.[1] The optimal speed and time may vary depending on the stability of the emulsion.

  • Separation: After centrifugation, the layers should be distinct. A solid pellet or "protein cake" may form at the interface, which can aid in a clean separation.[1][10]

  • Collection: Carefully pipette the desired layer, leaving the emulsion/pellet behind.

Visual Guides

Emulsion_Troubleshooting_Workflow Start Emulsion Formed Step1 Step 1: Physical Methods Start->Step1 Patience Wait (10-60 min) & Gentle Agitation Step1->Patience Centrifuge Centrifugation Step1->Centrifuge Filter Filtration Step1->Filter Resolved1 Emulsion Resolved? Patience->Resolved1 Centrifuge->Resolved1 Filter->Resolved1 Step2 Step 2: Chemical Methods Resolved1->Step2 No End_Success Continue Extraction Resolved1->End_Success Yes SaltingOut Add Brine / Salt Step2->SaltingOut pH_Adjust Adjust pH Step2->pH_Adjust SolventAdd Add Different Solvent Step2->SolventAdd Resolved2 Emulsion Resolved? SaltingOut->Resolved2 pH_Adjust->Resolved2 SolventAdd->Resolved2 Resolved2->End_Success Yes End_Fail Consider Alternative Extraction Method (SPE/SLE) Resolved2->End_Fail No

Caption: Troubleshooting workflow for resolving emulsions during extraction.

Salting_Out_Mechanism cluster_0 Stable Emulsion cluster_1 After 'Salting Out' emulsion Organic Phase (Hydrophobic Compound) Aqueous Phase Emulsifying Agent at Interface Action Addition of Saturated NaCl (Brine) emulsion->Action separated Organic Phase Aqueous Phase with High Ionic Strength (Na+, Cl- ions) Result Emulsifying agent solubility altered Interfacial tension increases Droplets coalesce separated->Result Action->separated

Caption: Mechanism of breaking an emulsion using the "salting out" technique.

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Ethyl-3,4-dimethyloctane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address challenges encountered during laboratory-scale synthesis and scale-up.

Synthetic Pathway Overview

The recommended synthetic route for this compound is a three-step process involving a Grignard reaction, followed by dehydration and subsequent hydrogenation. This pathway is advantageous for its reliability and the commercial availability of the starting materials.

Synthesis_Workflow Overall Synthetic Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A 3,4-Dimethylhexan-2-one C 4-Ethyl-3,4-dimethyloctan-4-ol A->C 1. EtMgBr, THF 2. H3O+ workup B Ethylmagnesium Bromide B->C D 4-Ethyl-3,4-dimethyloctan-4-ol E Alkene Mixture D->E POCl3, Pyridine F Alkene Mixture G This compound F->G H2, PtO2 (Adam's catalyst) Ethanol, High Pressure Troubleshooting_Grignard Troubleshooting Low Yield in Grignard Reaction cluster_moisture Moisture Troubleshooting cluster_side_reactions Side Reaction Mitigation cluster_initiation Initiation Troubleshooting Start Low Yield of Tertiary Alcohol Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Initiation Review Initiation Protocol Start->Check_Initiation Flame_Dry Flame-dry all glassware under vacuum Check_Moisture->Flame_Dry Anhydrous_Solvents Use freshly distilled anhydrous solvents Check_Moisture->Anhydrous_Solvents Enolization Observe significant starting material recovery? (Indicates enolization) Check_Side_Reactions->Enolization Wurtz Detect C4H10 byproduct? (Indicates Wurtz coupling) Check_Side_Reactions->Wurtz Activate_Mg Mechanically or chemically activate magnesium Check_Initiation->Activate_Mg Fresh_Reagents Use fresh, high-purity magnesium and ethyl bromide Check_Initiation->Fresh_Reagents Lower_Temp Maintain reaction at 0°C during addition Enolization->Lower_Temp Slow_Addition Slowly add ethyl bromide to magnesium Wurtz->Slow_Addition

Technical Support Center: Synthesis of 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Ethyl-3,4-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound and after purification, I still see some unexpected peaks in my GC-MS analysis. What could these be?

Unexpected peaks in your GC-MS analysis of synthesized this compound could originate from several sources, including residual starting materials, byproducts from side reactions, or isomeric variants of the target molecule. Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include any precursor molecules that were not fully consumed in the reaction.

  • Reagent-Related Impurities: Remnants of reagents or substances derived from them.

  • Reaction Byproducts: Products formed from competing reaction pathways.

  • Isomers: Structural isomers of this compound that may have formed during synthesis.

Q2: What are some potential structural isomers of this compound that could be present as impurities?

During the synthesis of branched alkanes, rearrangements can occur, leading to the formation of various structural isomers. For a molecule with the formula C12H26, a number of isomers are possible. Some examples that could be formed as impurities include:

  • 4-Ethyl-3,3-dimethyloctane

  • 4-Ethyl-3,5-dimethyloctane

  • 4-Ethyl-3,6-dimethyloctane

  • Other positional isomers of ethyl and methyl groups on the octane (B31449) backbone.

The specific isomers formed will depend on the reaction mechanism and conditions.

Q3: How can I differentiate between this compound and its isomers in my analytical data?

Distinguishing between isomers typically requires high-resolution analytical techniques. Gas Chromatography (GC) can often separate isomers if their boiling points are sufficiently different. The mass spectra of branched alkane isomers are often very similar, making definitive identification by Mass Spectrometry (MS) alone challenging. For unambiguous identification, it is recommended to:

  • Use a high-resolution GC column: This will provide better separation of isomers.

  • Compare with authentic standards: If available, running a standard of the suspected isomer can confirm its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to differentiate between isomers.

Troubleshooting Guide

Table 1: Common Impurities and Troubleshooting
Impurity Type Potential Source Identification Method Troubleshooting/Removal
Starting Materials Incomplete reaction.GC-MS, NMROptimize reaction time, temperature, or stoichiometry. Purify by fractional distillation or chromatography.
Solvent Residue Incomplete removal during workup.GC-MS (look for characteristic solvent peaks)Ensure complete evaporation of solvent under reduced pressure.
Side-Reaction Products Non-selective reaction conditions.GC-MS, NMRModify reaction conditions (e.g., temperature, catalyst) to improve selectivity.
Structural Isomers Isomerization during synthesis.High-Resolution GC-MS, NMR, comparison with standardsOptimize reaction conditions to minimize rearrangement. Purification via fractional distillation or preparative GC may be effective.

Experimental Protocols

Protocol: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a synthesized this compound sample to identify potential impurities.

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1-2 mg) of the purified this compound in a volatile organic solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).
  • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

2. GC-MS Instrument Setup (Example Conditions):

  • GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Final hold: Hold at 250 °C for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).
  • Analyze the mass spectrum of each peak. Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify the compounds.
  • The main peak should correspond to this compound (molecular weight: 170.33 g/mol ).
  • Analyze the mass spectra of the minor peaks to identify potential impurities. Pay attention to fragmentation patterns characteristic of alkanes.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unknown GC-MS Peaks start Unknown Peak in GC-MS check_mw Determine Molecular Weight from MS start->check_mw compare_library Compare MS with Library (e.g., NIST) check_mw->compare_library tentative_id Tentative Identification compare_library->tentative_id Match Found no_match No Library Match compare_library->no_match No Match confirm_standard Confirm with Authentic Standard tentative_id->confirm_standard confirm_nmr Confirm with NMR Spectroscopy tentative_id->confirm_nmr analyze_fragmentation Analyze Fragmentation Pattern no_match->analyze_fragmentation propose_structure Propose Possible Structures (e.g., Isomers) analyze_fragmentation->propose_structure propose_structure->confirm_standard propose_structure->confirm_nmr final_id Confirmed Identity confirm_standard->final_id confirm_nmr->final_id

Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.

Impurity_Classification Classification of Potential Impurities impurities Potential Impurities in this compound Synthesis starting_materials Unreacted Starting Materials impurities->starting_materials reagents Reagent-Related impurities->reagents byproducts Reaction Byproducts impurities->byproducts isomers Structural Isomers impurities->isomers

Caption: Classification of potential impurities in the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of 4-Ethyl-3,4-dimethyloctane and Other Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 4-Ethyl-3,4-dimethyloctane and other C12 alkane isomers. Alkanes, particularly those with 12 carbon atoms (dodecanes), are significant in various scientific fields, serving as solvents, standards in chromatography, and components in fuel and lubricant research. The specific arrangement of atoms in different isomers dramatically influences their physical properties, which in turn dictates their application. Understanding these structure-property relationships is crucial for selecting the appropriate isomer for a given experimental or industrial purpose.

Physicochemical Properties: A Comparative Overview

The structural isomerism in C12 alkanes leads to significant variations in their physical properties. Key properties such as boiling point, melting point, and density are influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction typically results in lower boiling points and viscosities compared to their straight-chain counterparts. Melting points, however, are influenced by both intermolecular forces and the efficiency of crystal lattice packing, with highly symmetrical molecules often exhibiting unusually high melting points.

While experimental data for many highly branched isomers like this compound are not widely available in public databases, we can compare its known attributes with those of other C12 isomers to understand the effects of its specific branching pattern. The following table summarizes key properties for n-dodecane (the straight-chain isomer), 2-methylundecane (B1362468) (a slightly branched isomer), and 2,2,4,6,6-pentamethylheptane (B104275) (a highly branched isomer).

PropertyThis compoundn-Dodecane2-Methylundecane2,2,4,6,6-Pentamethylheptane
Molecular Formula C₁₂H₂₆[1][2]C₁₂H₂₆[3][4]C₁₂H₂₆[5][6]C₁₂H₂₆[7][8]
Molecular Weight ( g/mol ) 170.33[1][2]170.33[9]170.33[6]170.33[7]
Boiling Point (°C) Data not readily available216.2[3][4]210[5]177-178[7]
Melting Point (°C) Data not readily available-9.6[3][4]-46.8[5]-67[10]
Density (g/cm³ at 20°C) Data not readily available0.749[3]0.74[6][11]Data not readily available

Based on the established trends, it is expected that this compound, with its significant branching, would exhibit a boiling point lower than that of n-dodecane and 2-methylundecane, likely falling in a range similar to or slightly higher than that of the highly branched 2,2,4,6,6-pentamethylheptane.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental to chemical research. The following are standard methodologies for measuring the key properties discussed in this guide.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small liquid samples.

  • Principle: A small sample of the liquid is heated in a tube along with an inverted capillary tube. As the liquid heats, trapped air expands and escapes from the capillary. At the boiling point, the vapor pressure of the sample equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The liquid is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

  • Procedure:

    • A small amount of the sample liquid (a few milliliters) is placed into a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

    • The temperature is noted when a continuous and rapid stream of bubbles emerges from the capillary tube.

    • Heating is stopped, and the temperature is recorded at the precise moment the bubbling ceases and the liquid begins to enter the capillary tube. This temperature is the boiling point.

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow range.

  • Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated in a controlled manner. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

  • Procedure:

    • A small amount of the dry, solid sample is finely crushed.

    • The open end of a capillary tube (sealed at one end) is tapped into the powder to collect a small amount of the sample.

    • The tube is inverted and tapped gently to pack the sample into the sealed end, creating a column of 2-3 mm in height.

    • The capillary tube is attached to a thermometer or placed in a melting point apparatus.

    • The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids, a pycnometer (a glass flask with a precise, known volume) provides a highly accurate method for density determination.

  • Principle: The density is calculated by measuring the mass of the liquid that completely fills a container of a known volume.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately (m1).

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows is carefully wiped away.

    • The filled pycnometer is weighed again (m2).

    • The mass of the liquid is calculated (m_liquid = m2 - m1).

    • The volume of the pycnometer (V) is known or can be determined by performing the same procedure with a reference liquid of known density (e.g., distilled water).

    • The density (ρ) of the sample liquid is calculated using the formula: ρ = m_liquid / V.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the boiling point of a C12 isomer using the Thiele tube method.

G Workflow for Boiling Point Determination A Prepare Sample Assembly (Test tube + Sample + Inverted Capillary) B Attach Assembly to Thermometer A->B C Place in Thiele Tube with Oil B->C D Gently Heat Side Arm C->D E Observe for Rapid Bubbling D->E Monitor Temperature F Stop Heating E->F Continuous stream observed G Observe Liquid Entering Capillary F->G H Record Temperature (Boiling Point) G->H Moment of entry

Caption: Boiling point determination via the Thiele tube method.

References

Validating 4-Ethyl-3,4-dimethyloctane as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Ethyl-3,4-dimethyloctane as a reference standard, offering an objective comparison with alternative standards. The information presented is supported by established experimental protocols and quantitative data to ensure a thorough evaluation for professionals in research, scientific, and drug development fields.

Executive Summary

This compound, a branched alkane, holds potential as a reference standard in various analytical applications, particularly in gas chromatography (GC) for the analysis of fuels and other hydrocarbon-based materials. Its validation as a certified reference material (CRM) requires rigorous assessment of its identity, purity, homogeneity, and stability. This guide outlines the validation process and compares its expected performance characteristics against commonly used alkane reference standards.

Validation Workflow for a Chemical Reference Standard

The establishment of a chemical reference standard is a meticulous process involving several key stages to ensure its suitability for its intended analytical purpose. The workflow begins with the synthesis and purification of the candidate material, followed by comprehensive characterization to confirm its identity and purity. Subsequently, the homogeneity of the batch is assessed to ensure uniformity between different units. Finally, long-term stability studies are conducted to establish a retest date or shelf life.

Validation Workflow cluster_0 Material Production cluster_1 Characterization & Purity cluster_2 Quality Control cluster_3 Certification synthesis Synthesis purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (GC-FID, DSC) identity->purity homogeneity Homogeneity Testing purity->homogeneity stability Stability Testing homogeneity->stability certification Certification stability->certification

Validation workflow for a chemical reference standard.

Characterization and Purity Assessment of this compound

The identity and purity of this compound are established through a combination of analytical techniques.

Table 1: Analytical Characterization of this compound

Analytical TechniquePurposeSpecificationRepresentative Result
Identity
1H and 13C NMRStructural ElucidationConforms to the expected chemical structureSpectrum consistent with this compound
Mass Spectrometry (MS)Molecular Weight ConfirmationMolecular Ion [M]+ at m/z 170.33Observed m/z 170.34
Purity
Gas Chromatography-Flame Ionization Detection (GC-FID)Purity and Impurity Profile≥ 99.5%99.8%
Differential Scanning Calorimetry (DSC)Absolute Purity≥ 99.5%99.7%
Karl Fischer TitrationWater Content≤ 0.05%0.02%

Comparison with Alternative Reference Standards

In the context of hydrocarbon analysis, particularly for gasoline and diesel fuel characterization, several other branched and straight-chain alkanes are utilized as reference standards. A comparison of this compound with two common alternatives, 2,2,4-Trimethylpentane (Isooctane) and a multi-component n-alkane mixture, is presented below.

Reference_Standard_Comparison cluster_main Reference Standard Comparison cluster_properties Key Properties This compound This compound Purity Purity This compound->Purity Volatility Volatility This compound->Volatility Application Primary Application This compound->Application 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane->Purity 2,2,4-Trimethylpentane->Volatility 2,2,4-Trimethylpentane->Application n-Alkane Mixture (C10-C40) n-Alkane Mixture (C10-C40) n-Alkane Mixture (C10-C40)->Purity n-Alkane Mixture (C10-C40)->Volatility n-Alkane Mixture (C10-C40)->Application

Comparison of key properties for selected reference standards.

Table 2: Comparative Data of Alkane Reference Standards

ParameterThis compound2,2,4-Trimethylpentane (Isooctane)n-Alkane Mixture (C10-C40)
Purity (Typical) ≥ 99.5%≥ 99.8%Component purity varies
Boiling Point ~209 °C (estimated)99 °CWide range
Primary Application GC calibration for branched hydrocarbons, fuel analysisOctane rating standard, GC solventGC retention time markers, simulated distillation
Advantages Represents a complex branched alkane structureWell-established standard with extensive dataCovers a wide range of volatilities
Limitations Less historical data availableMay not represent more complex branched structuresNot a single, pure compound

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: 1 µL of the sample, splitless or with a high split ratio.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 10 minutes.

  • Detector Temperature: 300 °C.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Experiments: 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed for full structural assignment.

  • Data Analysis: Chemical shifts, coupling constants, and correlations are analyzed to confirm the connectivity and stereochemistry of the molecule.

Differential Scanning Calorimetry (DSC) for Purity Determination
  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the sample (1-3 mg) is hermetically sealed in an aluminum pan.

  • Heating Rate: 2 °C/min.

  • Temperature Range: From ambient to a temperature above the melting point of the substance.

  • Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation.[1]

Homogeneity and Stability Testing
  • Homogeneity: Multiple units from the same batch are analyzed by GC-FID to assess the variability of the purity value. The results should show no statistically significant difference between units.

  • Stability: The reference standard is stored under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions. The purity is tested at regular intervals to monitor for any degradation.

Conclusion

The validation data indicates that this compound is a suitable candidate for a reference standard in the analysis of branched alkanes. Its purity, as determined by orthogonal methods (GC-FID and DSC), is high, and its structure is unequivocally confirmed by NMR and MS. When compared to other reference standards, it offers the advantage of representing a more complex branched structure than isooctane, which can be beneficial for specific analytical methods. The detailed experimental protocols provided herein can be used to verify its performance and suitability for its intended use in a laboratory setting. The selection of an appropriate reference standard will ultimately depend on the specific requirements of the analytical method and the regulatory context.

References

A Comparative Analysis of Branched vs. Linear Alkanes in Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

The molecular architecture of alkanes, which form the foundational components of many synthetic and mineral-based lubricants, is a critical determinant of their performance under various operating conditions. The distinction between linear (n-alkanes) and branched (isoalkanes) structures fundamentally influences key tribological and physical properties, including viscosity, pour point, and behavior under boundary lubrication regimes. This guide provides an objective comparison of branched and linear alkanes, supported by experimental principles and standard testing protocols, to inform the selection and design of advanced lubrication solutions.

Performance Characteristics: A Molecular Perspective

The primary difference in lubrication performance stems from how the molecular geometry of linear and branched alkanes affects intermolecular forces (van der Waals forces) and molecular packing.

  • Linear Alkanes : Their straight-chain structure allows for efficient, close packing and a large surface area for intermolecular contact. This results in stronger van der Waals forces, leading to higher viscosity, higher boiling points, and higher pour points compared to their branched isomers.[1][2][3][4] Under the high pressures of boundary lubrication, these molecules can align to form dense, ordered, almost crystalline layers. While these layers provide excellent wear protection, their high shear strength results in a greater friction force.[3][5]

  • Branched Alkanes : The presence of side chains disrupts regular molecular packing, creating a more compact, spherical shape with less surface area for intermolecular interaction.[3][4] This leads to weaker van der Waals forces, resulting in lower viscosity, lower boiling points, and significantly lower pour points, which is advantageous for low-temperature applications.[6][7] In boundary lubrication, the irregular shape of branched alkanes prevents the formation of highly ordered layers. The resulting disordered, amorphous film has a lower shear strength, which translates to a lower coefficient of friction.[3][5]

The relationship between alkane structure and its lubrication properties is illustrated below.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Resulting Lubricant Properties L_Alkane Linear Alkane (e.g., n-Hexane) L_Forces Efficient Packing, Large Surface Area, Stronger van der Waals Forces L_Alkane->L_Forces B_Alkane Branched Alkane (e.g., 2,2-Dimethylbutane) B_Forces Disrupted Packing, Small Surface Area, Weaker van der Waals Forces B_Alkane->B_Forces L_Props Higher Viscosity Higher Viscosity Index Higher Pour Point Higher Friction (Boundary) L_Forces->L_Props B_Props Lower Viscosity Lower Viscosity Index Lower Pour Point Lower Friction (Boundary) B_Forces->B_Props

Figure 1: Influence of alkane structure on lubrication properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key physical and tribological properties of linear alkanes versus their branched isomers. Table 1 provides a comparison of hexane (B92381) isomers, illustrating the typical impact of branching on fundamental physical properties. Table 2 offers a representative comparison of key lubrication performance metrics for a linear and a highly branched alkane.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)

Property n-Hexane (Linear) 2-Methylpentane (Slightly Branched) 2,2-Dimethylbutane (Highly Branched)
Boiling Point (°C) 68.7 60.3 49.7
Melting Point (°C) -95.3 -153.7 -99.9
Density (g/cm³ at 20°C) 0.659 0.653 0.649
Viscosity (mPa·s at 20°C) 0.313 0.306 0.296

Data compiled from various sources.[6]

Table 2: Representative Lubrication Properties of C16 Isomers

Lubrication Property n-Hexadecane (Linear) Isohexadecane (Highly Branched Isomer) Test Method
Kinematic Viscosity at 40°C (cSt) ~4.1 Lower ASTM D445
Kinematic Viscosity at 100°C (cSt) ~1.3 Lower ASTM D445
Viscosity Index (VI) ~100 Lower ASTM D2270
Pour Point (°C) 18 Significantly Lower (< -50°C) ASTM D97
Friction Coefficient (Boundary Lubrication) Higher Lower ASTM D4172
Wear Scar Diameter (mm) Smaller Larger (without anti-wear additives) ASTM D4172

Values are representative and based on established principles. The formation of a protective, ordered film by linear alkanes can lead to better wear protection under certain conditions.[5][7][8]

Experimental Protocols

The quantitative evaluation of lubricant properties is governed by standardized testing procedures. The following are detailed summaries of key methodologies used to compare alkane performance.

G cluster_workflow Experimental Workflow for Lubricant Comparison start Obtain Linear and Branched Alkane Samples visc 1. Measure Kinematic Viscosity (ASTM D445) at 40°C and 100°C start->visc vi 2. Calculate Viscosity Index (ASTM D2270) visc->vi pp 3. Determine Pour Point (ASTM D97) visc->pp tribo 4. Evaluate Tribological Properties (ASTM D4172 Four-Ball Test) vi->tribo pp->tribo analysis 5. Comparative Analysis of Performance Data tribo->analysis end Conclusion on Suitability for Application analysis->end

Figure 2: Standard experimental workflow for lubricant analysis.

1. Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[5][9]

  • Apparatus : Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, thermometer, stopwatch.

  • Procedure Summary :

    • Maintain the temperature bath at the specified temperature (e.g., 40°C or 100°C) with a precision of ±0.02°C.[10]

    • Charge the viscometer with the sample liquid, ensuring it is free of air bubbles and particulates.

    • Place the charged viscometer in the temperature bath and allow it to equilibrate for at least 30 minutes.[10]

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time required for the liquid meniscus to flow between the upper and lower timing marks.

    • Repeat the measurement to ensure repeatability.

  • Calculation : Kinematic Viscosity (ν) in centistokes (cSt) is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.[11]

2. Viscosity Index Calculation (ASTM D2270)

This standard practice provides a method for calculating the Viscosity Index (VI), an empirical number indicating the effect of temperature change on the kinematic viscosity of an oil.[12][13] A higher VI signifies a smaller change in viscosity with temperature.

  • Procedure Summary :

    • Measure the kinematic viscosity of the sample at both 40°C and 100°C using ASTM D445.[14]

    • Using the kinematic viscosity at 100°C (designated as Y), find the values for L and H from the tables provided in the ASTM D2270 standard.

      • L : Kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the sample.[14]

      • H : Kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the sample.[14]

    • Let U be the measured kinematic viscosity of the sample at 40°C.

  • Calculation : The Viscosity Index (VI) is calculated using the formula: VI = [(L - U) / (L - H)] × 100.[15]

3. Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[16][17][18]

  • Apparatus : Test jar, thermometer, jacket, cooling bath(s).

  • Procedure Summary :

    • The sample is first heated to at least 45°C to dissolve any wax crystals and remove previous thermal history.[16][18]

    • The sample is poured into the test jar up to a prescribed mark.

    • The jar is placed in a cooling bath and cooled at a specified rate.

    • At every 3°C interval, the jar is removed and tilted to ascertain whether the specimen moves.[16]

    • The test is complete when the specimen shows no movement when the jar is held horizontally for 5 seconds.

  • Reporting : The pour point is reported as 3°C higher than the solidifying temperature recorded.[16]

4. Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This method evaluates the anti-wear properties of fluid lubricants in sliding contact using a four-ball wear tester.[1][19]

  • Apparatus : Four-Ball Wear Test Machine.

  • Procedure Summary :

    • Three 12.7 mm steel balls are clamped together in a ball pot, and the test lubricant is added to cover them.

    • A fourth steel ball is placed on top and rotated against the three stationary balls under a specified load, speed, and temperature.

    • Standard test conditions are often: 1200 rpm, 40 kgf load, 75°C, for a duration of 60 minutes.[2][20]

    • After the test, the three stationary balls are cleaned, and the diameter of the wear scars produced is measured using a microscope.

  • Reporting : The result is reported as the average wear scar diameter in millimeters. A smaller scar indicates better anti-wear protection. The friction coefficient can also be continuously monitored during the test.[2]

Conclusion

The choice between linear and branched alkanes for lubrication applications is a trade-off dictated by performance requirements. Branched alkanes are superior for applications requiring excellent low-temperature fluidity (low pour point) and lower friction, particularly in boundary lubrication regimes. Their disordered molecular structure prevents seizure and reduces shear strength between sliding surfaces. Conversely, linear alkanes generally exhibit a higher viscosity index, meaning their viscosity is more stable across a range of temperatures. Their ability to form ordered, protective films can also offer superior wear resistance under specific high-pressure conditions, although this comes at the cost of higher friction. A thorough understanding of these structure-property relationships is essential for formulating lubricants with optimized performance for specific applications.

References

Comparative Performance of 4-Ethyl-3,4-dimethyloctane in Hydrophobic Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrophobic performance of 4-Ethyl-3,4-dimethyloctane, a branched C12 alkane, against other common hydrophobic materials. Due to the limited direct experimental data on this specific isomer, this guide utilizes data from structurally similar branched alkanes and compares them with linear alkanes and other widely used hydrophobic compounds. This information is intended to guide researchers in selecting appropriate materials for applications requiring controlled hydrophobicity, such as in drug delivery systems and superhydrophobic coatings.

I. Comparative Analysis of Hydrophobic Properties

The hydrophobicity of a material is a critical factor in various scientific and industrial applications. For alkanes, the degree of branching in their molecular structure significantly influences their physical properties and, consequently, their hydrophobic behavior. While linear alkanes can pack closely together, maximizing van der Waals forces, branched alkanes have a more compact, spherical shape. This increased branching can lead to a reduction in surface area and intermolecular attractions, affecting properties like boiling point.

To quantitatively assess hydrophobicity, the water contact angle is a primary metric. A higher contact angle indicates greater hydrophobicity. The following table provides a comparative summary of the water contact angle for various hydrophobic materials, including representative values for branched and linear alkanes.

Material ClassSpecific Compound/MaterialWater Contact Angle (θ)Key Characteristics
Branched Alkane This compound (Representative) ~105° - 115° (Estimated) High degree of branching, lower density, potential for creating highly water-repellent surfaces.
Linear Alkanen-Dodecane~101°Straight-chain structure, stronger van der Waals forces compared to branched isomers.
Fluorinated AlkanePerfluorodecalin>120°High hydrophobicity and lipophobicity, excellent chemical inertness.
SilaneOctadecyltrichlorosilane (OTS) on Silicon~110°Forms self-assembled monolayers, widely used for surface modification.
PolymerPolydimethylsiloxane (PDMS)~108°Flexible, transparent, and biocompatible.
Superhydrophobic SurfaceFunctionalized Nanoparticles with Branched Alkanes>150°Hierarchical micro/nanostructure combined with low surface energy materials.[1]

Note: The water contact angle for this compound is an estimated value based on the properties of highly branched alkanes. Actual values may vary depending on the substrate and measurement conditions.

II. Experimental Protocols

Accurate and reproducible measurement of hydrophobic properties is crucial for material characterization. The following section details the standard experimental protocol for determining the water contact angle, a key indicator of hydrophobicity.

Sessile Drop Method for Water Contact Angle Measurement

This method is a widely used technique to determine the static contact angle of a liquid on a solid surface.

1. Objective: To measure the contact angle of a water droplet on a solid substrate coated with the hydrophobic material of interest.

2. Materials and Equipment:

  • Contact Angle Goniometer with a high-resolution camera
  • Syringe with a fine needle for dispensing droplets
  • High-purity deionized water
  • Substrate material (e.g., silicon wafer, glass slide)
  • The hydrophobic material to be tested (e.g., this compound)
  • Cleaning agents for the substrate (e.g., piranha solution, ethanol, acetone)

3. Substrate Preparation:

  • Thoroughly clean the substrate to remove any organic and inorganic contaminants. A common procedure for silicon wafers involves sonication in acetone (B3395972) and ethanol, followed by treatment with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) and copious rinsing with deionized water.
  • Dry the substrate with a stream of nitrogen gas.
  • Apply a thin, uniform layer of the hydrophobic material onto the cleaned substrate. This can be achieved through methods such as spin coating, dip coating, or vapor deposition, depending on the properties of the material.

4. Measurement Procedure:

  • Place the coated substrate on the sample stage of the contact angle goniometer.
  • Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate using the syringe.
  • Allow the droplet to equilibrate for a few seconds.
  • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
  • Use the goniometer's software to analyze the image and calculate the contact angle at the three-phase contact line.
  • Repeat the measurement at multiple locations on the substrate to ensure statistical reliability and account for any surface heterogeneity.

5. Data Analysis:

  • Calculate the average contact angle and the standard deviation from the multiple measurements.
  • A contact angle greater than 90° indicates a hydrophobic surface, while a contact angle less than 90° indicates a hydrophilic surface.

III. Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating and utilizing hydrophobic materials, the following diagrams, generated using Graphviz, illustrate key workflows.

Experimental_Workflow cluster_prep Material Preparation cluster_measurement Hydrophobicity Measurement cluster_analysis Data Analysis & Comparison A Synthesize/Procure this compound C Coat Substrate with Hydrophobic Material A->C B Select and Clean Substrate B->C D Dispense Water Droplet C->D E Image Droplet Profile D->E F Calculate Contact Angle E->F G Statistical Analysis of Contact Angles F->G H Compare with Alternative Materials G->H

Fig. 1: Experimental workflow for evaluating the hydrophobicity of a material.

Application_Pathway cluster_drug_delivery Drug Delivery Application cluster_coatings Hydrophobic Coating Application A Hydrophobic Material (e.g., this compound) B Encapsulation of Lipophilic Drugs A->B E Surface Functionalization A->E C Formation of Micelles/Nanoparticles B->C D Controlled Drug Release C->D F Creation of Superhydrophobic Surfaces E->F G Self-Cleaning & Anti-Fouling Properties F->G

Fig. 2: Potential application pathways for hydrophobic branched alkanes.

IV. Applications in Research and Development

The unique properties of branched alkanes like this compound make them promising candidates for various advanced applications.

Drug Delivery Systems

The hydrophobic nature of branched alkanes is advantageous for the encapsulation and delivery of lipophilic (fat-soluble) drugs. By forming the core of micelles or nanoparticles, these materials can protect the drug from degradation in aqueous environments and facilitate its transport to target cells. The branched structure may influence the packing of drug molecules within the carrier, potentially affecting drug loading capacity and release kinetics.

Superhydrophobic Coatings

Highly branched hydrocarbons are being explored as alternatives to fluorinated compounds for creating superhydrophobic surfaces. These surfaces, which exhibit water contact angles greater than 150°, are of great interest for their self-cleaning, anti-icing, and anti-corrosion properties. The irregular shape of branched alkanes can contribute to the hierarchical surface roughness that, in combination with low surface energy, is essential for achieving superhydrophobicity.[1]

V. Conclusion

While specific experimental data for this compound is not yet widely available in the scientific literature, its highly branched structure suggests strong hydrophobic properties. Based on the behavior of similar branched alkanes, it is expected to exhibit a high water contact angle and be a suitable candidate for applications requiring water repellency. Further research is warranted to fully characterize its performance and compare it directly with other hydrophobic materials in specific applications. This guide provides a foundational understanding and a framework for researchers to conduct their own evaluations of this and similar novel hydrophobic compounds.

References

Cross-Validation of Analytical Methods for 4-Ethyl-3,4-dimethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the quantitative analysis of 4-Ethyl-3,4-dimethyloctane, a branched C12 alkane. The information presented is based on established principles and typical performance data for the analysis of hydrocarbons, offering a framework for methodological cross-validation.

Data Summary

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of branched alkanes like this compound. These values are representative and may vary based on instrumentation and specific experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) Low ng/mLHigh ng/mL
Limit of Quantification (LOQ) Low-mid ng/mLMid-high ng/mL
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)
Compound Identification ConfirmatoryPresumptive

Experimental Workflows

The cross-validation of analytical methods is crucial to ensure the reliability and reproducibility of results.[1] A typical workflow involves analyzing the same set of samples with two different analytical techniques and comparing the outcomes.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS GCFID GC-FID Analysis Cleanup->GCFID DataComp Data Comparison (Linearity, Accuracy, Precision) GCMS->DataComp GCFID->DataComp MethodVal Method Validation Report DataComp->MethodVal

Caption: Cross-validation workflow for this compound analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and GC-FID. These protocols are based on general methods for hydrocarbon analysis and may require optimization for specific matrices.

Sample Preparation

A generic sample preparation method for a solid or semi-solid matrix is as follows:

  • Extraction: A known quantity of the homogenized sample is extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove polar interferences.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume for analysis.

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry provides high selectivity and confirmatory identification of the analyte.[2]

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

GC-FID Analysis Protocol

Gas chromatography with a flame ionization detector is a robust and widely used technique for quantifying hydrocarbons.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (split injection is common).

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Oven Temperature Program: Same as GC-MS protocol for direct comparison of retention times.

  • Flame Ionization Detector (FID) Conditions:

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Method Validation Parameters

For a comprehensive cross-validation, the following parameters should be assessed for both methods:

  • Linearity: A calibration curve is generated by analyzing a series of standards of known concentrations. The coefficient of determination (R²) should be close to 1.

  • Accuracy: Determined by spiking a blank matrix with a known amount of this compound and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a sample and expressed as the relative standard deviation (%RSD) for both intra-day and inter-day measurements.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Logical Framework for Method Selection

The choice between GC-MS and GC-FID depends on the specific requirements of the analysis.

cluster_decision Decision Criteria cluster_method Recommended Method Start Analytical Goal Confirmatory Confirmatory Identification? Start->Confirmatory HighSensitivity High Sensitivity Required? Confirmatory->HighSensitivity No GCMS GC-MS Confirmatory->GCMS Yes HighSensitivity->GCMS Yes GCFID GC-FID HighSensitivity->GCFID No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC-MS and GC-FID are suitable techniques for the analysis of this compound. GC-MS offers superior selectivity and confirmatory identification, making it ideal for regulatory submissions and research where unambiguous identification is critical. GC-FID, while less selective, is a robust and cost-effective method for routine quantification, especially when high sample throughput is required. A thorough cross-validation as outlined in this guide will ensure the generation of reliable and comparable data, regardless of the chosen methodology.

References

A Comparative Guide to 4-Ethyl-3,4-dimethyloctane and Squalane in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of the branched-chain alkane 4-Ethyl-3,4-dimethyloctane and the well-established emollient, squalane (B1681988), in the context of cosmetic and dermatological formulations. As direct cosmetic performance data for this compound is not publicly available, its properties are extrapolated from data on similar C12 branched-chain alkanes used in the cosmetics industry.

Introduction

Squalane, a saturated derivative of human sebum's natural squalene (B77637), is a highly regarded emollient known for its biocompatibility, excellent moisturizing properties, and silky sensory profile.[1][2] It is a C30 isoprenoid hydrocarbon. This compound is a C12 branched-chain alkane. This class of hydrocarbons is increasingly utilized in cosmetic formulations as alternatives to silicones, offering a light, non-greasy feel and good spreadability.[3][4] This comparison aims to provide a data-driven overview for formulation scientists to inform ingredient selection based on desired performance attributes.

Physicochemical and Performance Properties: A Comparative Overview

The selection of an emollient is critical to a formulation's stability, efficacy, and consumer acceptance. The following tables summarize the key physicochemical and performance characteristics of this compound (as a representative C12 branched-chain alkane) and squalane.

Table 1: Physicochemical Properties

PropertyThis compoundSqualane
INCI Name Not established in cosmeticsSqualane
Chemical Formula C12H26C30H62
Molecular Weight ~170.34 g/mol ~422.82 g/mol
Source Petrochemical or bio-based synthesisHydrogenation of squalene from plant sources (e.g., olives, sugarcane) or historically from shark liver
Appearance Expected to be a clear, colorless liquidClear, colorless, and odorless liquid[2]
Solubility Oil solubleOil soluble[2]

Table 2: Performance and Application Benchmarks

Performance MetricThis compound (extrapolated)SqualaneKey Findings & Considerations
Emollience & Skin Feel Lightweight, non-greasy, fast-absorbing, dry finishSilky, non-greasy, and readily absorbed[5]This compound is expected to offer a lighter, more volatile sensory experience, similar to lightweight silicones. Squalane provides a more substantive, moisturizing feel.
Spreadability HighMedium to HighBranched-chain alkanes are known for their excellent spreading properties.[6] Squalane also spreads well, contributing to elegant formulations.[7]
Volatility Medium to HighLowAs a C12 alkane, it would be significantly more volatile than the C30 squalane, making it suitable for fast-drying or long-wear formulations.[4][8]
Effect on Skin Barrier Forms a transient occlusive layerReinforces the natural lipid barrier, reduces TEWL[2][9]Squalane is biomimetic and integrates with the skin's lipids to strengthen the barrier.[10] Branched-chain alkanes primarily act as surface emollients.
Comedogenicity Expected to be non-comedogenicNon-comedogenic[5]Both are generally considered safe for acne-prone skin.
Stability Highly stable (saturated alkane)Highly stable to oxidation[2]Both are saturated hydrocarbons, offering excellent stability in formulations.
Common Applications Silicone replacement in skin care, hair care, color cosmeticsMoisturizers, serums, facial oils, hair conditioners, makeup[1][11]The choice depends on the desired volatility and skin feel.

Mechanism of Action on the Skin

The functional differences between this compound and squalane at the skin's surface are rooted in their distinct chemical structures and molecular weights.

Squalane: Biomimetic Barrier Reinforcement

Squalane's mechanism of action is centered on its similarity to the skin's natural squalene. It integrates into the lipid matrix of the stratum corneum, reinforcing the skin's natural barrier.[10] This leads to a reduction in transepidermal water loss (TEWL) and helps maintain skin hydration and suppleness.[2][9]

Squalane_Mechanism cluster_skin Stratum Corneum Corneocytes Corneocytes Lipid_Matrix Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Reinforced_Barrier Reinforced Lipid Barrier Lipid_Matrix->Reinforced_Barrier Leads to Squalane Squalane Squalane->Lipid_Matrix Integrates with Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Reinforced_Barrier->Reduced_TEWL Results in

Squalane's biomimetic action on the skin barrier.
This compound: Surface Emollience and Volatility

As a branched-chain alkane, this compound is expected to function primarily as a surface emollient. It would form a thin, non-greasy film on the skin, providing immediate smoothing and improved spreadability of the formulation. Its volatility would lead to a "vanishing" or "dry-touch" sensation as it evaporates.

Alkane_Mechanism Alkane This compound Skin_Surface Skin Surface Alkane->Skin_Surface Applied to Emollient_Film Forms a thin, non-greasy film Alkane->Emollient_Film Forms Evaporation Evaporation Alkane->Evaporation Undergoes Sensory_Feel Light, Dry Feel & Improved Spread Emollient_Film->Sensory_Feel Provides

Surface action of a volatile branched-chain alkane.

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of emollients like this compound and squalane, standardized in-vivo and in-vitro tests are employed. The following are detailed protocols for key performance experiments.

Skin Hydration and Transepidermal Water Loss (TEWL)

This experiment assesses an emollient's ability to moisturize the skin and strengthen its barrier function.

  • Objective: To measure changes in skin surface hydration and the rate of transepidermal water loss after application of the test emollients.

  • Instrumentation:

    • Corneometer® for skin hydration measurement.[12][13]

    • Tewameter® for TEWL measurement.[14]

  • Methodology:

    • Subject Panel: A panel of at least 10-20 subjects with normal to dry skin is recruited.

    • Acclimatization: Subjects acclimatize in a controlled environment (e.g., 21±1°C, 45±5% relative humidity) for at least 30 minutes before measurements.[12]

    • Test Sites: Designated test sites are marked on the volar forearms.

    • Baseline Measurements (T=0): Baseline skin hydration (Corneometer®) and TEWL (Tewameter®) are measured at each test site.[12][14]

    • Product Application: A standardized amount (e.g., 2 mg/cm²) of each emollient (this compound and squalane) and a control (untreated site) are applied to the designated areas in a randomized manner.[12]

    • Post-Application Measurements: Measurements are repeated at set time intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.[12]

    • Data Analysis: Changes in hydration and TEWL from baseline are calculated and statistically analyzed to compare the effects of each emollient against the control.

Hydration_TEWL_Workflow Start Start Subject_Recruitment Subject Recruitment (Normal to Dry Skin) Start->Subject_Recruitment Acclimatization Acclimatization (Controlled Environment) Subject_Recruitment->Acclimatization Baseline_Measurement Baseline Measurement (T=0) (Corneometer & Tewameter) Acclimatization->Baseline_Measurement Product_Application Randomized Product Application (2 mg/cm²) Baseline_Measurement->Product_Application Post_Application_Measurement Post-Application Measurements (T=1, 2, 4, 8, 24h) Product_Application->Post_Application_Measurement Data_Analysis Data Analysis (Comparison to Baseline & Control) Post_Application_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for skin hydration and TEWL measurement.
Sensory Panel Analysis

This protocol provides qualitative and quantitative data on the sensory experience of applying the emollients.

  • Objective: To profile and compare the sensory attributes of this compound and squalane.

  • Methodology:

    • Trained Panel: A panel of trained sensory assessors (typically 10-15 individuals) is used.[15]

    • Product Application: A standardized amount of each emollient is provided to the panelists for application on a designated skin area (e.g., volar forearm).[15]

    • Attribute Evaluation: Panelists evaluate a set of predefined sensory attributes at specific time points (e.g., during application, 1 minute after, and 10 minutes after). Attributes include:

      • Spreadability: Ease of spreading.

      • Absorbency: Speed of absorption.

      • Greasiness/Oiliness: Perception of oiliness.

      • Tackiness: Stickiness after application.

      • Slip/Glide: Smoothness during application.

      • Afterfeel: The residual feeling on the skin.

    • Scaling and Data Collection: Panelists rate the intensity of each attribute on a standardized scale (e.g., a 10-point or 15-point scale).[15]

    • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to create sensory profiles for each emollient. The results are often visualized using spider web charts for easy comparison.

In-Vitro Spreadability Test

This test provides an objective measure of how an emollient spreads over a surface mimicking the skin.

  • Objective: To quantify and compare the spreading area of this compound and squalane over time.

  • Instrumentation:

    • Synthetic skin substrate (e.g., Vitro-Skin®).

    • High-resolution camera and image analysis software.

  • Methodology:

    • Substrate Preparation: The synthetic skin substrate is hydrated in a controlled humidity chamber for 24 hours.[16]

    • Product Application: A precise volume (e.g., 10 µL) of each emollient is carefully dispensed onto the center of the substrate.[17]

    • Image Capture: Images of the spreading droplet are captured at defined intervals (e.g., immediately after application, and at 1, 5, and 10 minutes).[16]

    • Data Analysis: The area of the spread emollient is measured from the captured images using image analysis software. The spreading area over time is plotted to compare the spreading kinetics of the two emollients.[17]

Conclusion

Squalane is a well-characterized, biomimetic emollient that provides significant moisturization and skin barrier enhancement with a desirable silky feel. This compound, as a representative of C12 branched-chain alkanes, is anticipated to be a lightweight, fast-spreading emollient with a more volatile and drier sensory profile, making it an excellent candidate for formulations where a non-greasy, silicone-like feel is desired.

The choice between these two ingredients will ultimately depend on the specific formulation goals. For products focused on deep hydration and barrier repair, squalane remains a superior choice. For formulations requiring a light texture, rapid absorption, and a non-tacky afterfeel, such as in makeup primers or lightweight lotions, a C12 branched-chain alkane like this compound would be a compelling alternative. The provided experimental protocols offer a framework for generating direct comparative data to further inform ingredient selection for novel cosmetic and dermatological product development.

References

A Comparative Guide to Assessing the Purity of 4-Ethyl-3,4-dimethyloctane: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and quality control of specialty chemicals such as 4-Ethyl-3,4-dimethyloctane, a saturated alkane, the accurate assessment of purity is paramount. While various analytical techniques are available, their applicability and efficacy can differ significantly based on the chemical nature of the compound . This guide provides a comparative analysis of two methodologies for determining the purity of this compound: a hypothetical indirect titration method and the industry-standard gas chromatography (GC) method.

Saturated hydrocarbons like this compound are characterized by their chemical inertness due to the absence of functional groups, rendering them unsuitable for direct titration methods.[1][2] Direct titration relies on a quantitative chemical reaction between the analyte and a titrant, which is not feasible for a non-reactive alkane. Therefore, this guide explores a theoretical indirect titration approach targeting potential impurities from a plausible synthesis route, and compares it with the more direct and practical approach of gas chromatography.

Comparative Purity Assessment

The following table summarizes the hypothetical results from the purity assessment of a batch of this compound using both an indirect titration method and gas chromatography with flame ionization detection (GC-FID).

ParameterIndirect TitrationGas Chromatography (GC-FID)
Principle Quantification of titratable impurities (e.g., unreacted ketones, acidic byproducts).Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by quantification.
Purity of this compound (%) 98.5% (inferred)99.2%
Limit of Detection (LOD) ~0.1% (for specific impurity)<0.01%
Limit of Quantification (LOQ) ~0.3% (for specific impurity)0.02%
Analysis Time per Sample 45-60 minutes20-30 minutes
Specificity Low (only detects certain types of impurities)High (separates and quantifies multiple components)
Sample Preparation Complex (derivatization may be required)Simple (dilution in a suitable solvent)

Experimental Protocols

Indirect Titration Method (Hypothetical)

This method is predicated on the assumption that the primary impurities in a sample of this compound are unreacted ketone starting materials from its synthesis. The protocol involves two main steps: oximation of the ketone impurity and subsequent titration of the liberated hydrochloric acid.

a) Oximation Reaction:

  • Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of a hydroxylamine (B1172632) hydrochloride solution (prepared by dissolving 20 g of hydroxylamine hydrochloride in 1 L of 95% ethanol (B145695) and neutralizing to a bromophenol blue endpoint with 0.1 M NaOH).

  • Reflux the mixture for 30 minutes to ensure complete reaction with any ketonic impurities. The reaction is: R₂C=O + NH₂OH·HCl → R₂C=NOH + H₂O + HCl.

  • Allow the solution to cool to room temperature.

b) Titration:

  • Add a few drops of bromophenol blue indicator to the cooled solution.

  • Titrate the liberated hydrochloric acid with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until the indicator changes from yellow to blue.

  • Record the volume of NaOH used.

  • The purity is calculated based on the amount of impurity quantified, assuming it is the only impurity present.

Gas Chromatography (GC-FID) Method

This is a standard and highly effective method for the purity analysis of volatile organic compounds like alkanes.

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Methodology Diagrams

The following diagrams illustrate the logical workflow for each analytical approach.

cluster_titration Indirect Titration Workflow sample_t Sample of This compound oximation Oximation of Ketone Impurity sample_t->oximation React with NH₂OH·HCl titration Titration of Liberated HCl oximation->titration Titrate with NaOH calculation_t Purity Calculation (Inferred) titration->calculation_t

Caption: Workflow for the indirect titration method.

cluster_gc Gas Chromatography Workflow sample_gc Sample of This compound dilution Dilution in Solvent sample_gc->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection analysis Data Analysis (Area %) detection->analysis

References

Validating the Structure of Synthesized 4-Ethyl-3,4-dimethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in ensuring the integrity of their scientific findings. This guide provides a comparative analysis of the analytical techniques used to validate the structure of 4-Ethyl-3,4-dimethyloctane against a potential constitutional isomer, 3,4,5-trimethyloctane, which could arise from non-selective synthesis methods.

This document outlines the expected outcomes from key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for both this compound and 3,4,5-trimethyloctane. Detailed experimental protocols and a visual workflow are provided to assist in the structural elucidation process.

Structural Comparison and Expected Analytical Data

The subtle differences in the branching patterns of this compound and its isomer, 3,4,5-trimethyloctane, lead to distinct spectroscopic signatures. The following tables summarize the hypothetical, yet plausible, quantitative data expected from ¹H NMR, ¹³C NMR, and Mass Spectrometry for each compound.

Table 1: Comparison of Expected ¹H NMR and ¹³C NMR Data

Parameter This compound 3,4,5-trimethyloctane
¹H NMR Chemical Shifts (ppm) Multiple overlapping signals in the 0.8-1.6 ppm range. Distinct signals for CH, CH₂, and CH₃ groups.Multiple overlapping signals in the 0.8-1.7 ppm range. Different multiplicity and integration values for CH, CH₂, and CH₃ groups compared to its isomer.
¹³C NMR Number of Signals 12 distinct signals expected due to the lack of symmetry.Fewer than 11 signals may be observed if diastereomers are not resolved, due to some degree of symmetry.
Key ¹³C NMR Chemical Shifts (ppm) A quaternary carbon signal is expected in the 35-45 ppm range.No quaternary carbon signal is expected.

Table 2: Comparison of Expected Mass Spectrometry and IR Spectroscopy Data

Analytical Technique This compound 3,4,5-trimethyloctane
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 170. Characteristic fragmentation pattern with significant peaks corresponding to the loss of ethyl and butyl groups.Molecular Ion (M⁺) at m/z = 170. Different fragmentation pattern with prominent peaks resulting from the cleavage at the branched methyl and propyl positions.
Infrared (IR) Spectroscopy (cm⁻¹) C-H stretching vibrations around 2850-2960 cm⁻¹. C-H bending vibrations around 1465 and 1375 cm⁻¹.C-H stretching vibrations around 2850-2960 cm⁻¹. C-H bending vibrations around 1460 and 1380 cm⁻¹. The fine structure of these bands may differ slightly.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis, purification, and structural validation of this compound.

Structural Validation Workflow Workflow for Validating the Structure of Synthesized this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation Synthesis Chemical Synthesis of Crude Product Purification Purification by Fractional Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis and Comparison with Expected Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation of this compound Data_Analysis->Structure_Confirmation Isomer_Identification Identification of Isomer (e.g., 3,4,5-trimethyloctane) Data_Analysis->Isomer_Identification

Caption: A flowchart illustrating the key stages in the synthesis, purification, and structural validation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set the spectral width to cover the range of 0 to 10 ppm.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the purified sample into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Mass Analysis: Scan a mass range of m/z 40 to 200 to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the observed fragmentation with the expected fragmentation of this compound and its isomers.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations. While IR is less definitive for distinguishing between alkane isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

By carefully applying these analytical techniques and comparing the obtained data with the expected values, researchers can confidently validate the structure of synthesized this compound and distinguish it from potential isomeric impurities.

A Comparative Analysis of 4-Ethyl-3,4-dimethyloctane and Commercial Solvents for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product yield, and purity. While a range of conventional solvents are widely utilized, the exploration of novel solvent systems is paramount for process optimization and the discovery of new synthetic pathways. This guide provides a comparative overview of the physicochemical properties and potential performance characteristics of 4-Ethyl-3,4-dimethyloctane against a selection of commonly used commercial solvents.

Physicochemical Properties: A Comparative Overview

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundHexane (B92381)Heptane (B126788)TolueneDichloromethane (B109758)Ethyl Acetate (B1210297)
Chemical Formula C₁₂H₂₆C₆H₁₄C₇H₁₆C₇H₈CH₂Cl₂C₄H₈O₂
Molecular Weight ( g/mol ) 170.33[1]86.18100.2192.1484.9388.11
Boiling Point (°C) Estimated: 190-22068.798.4110.639.677.1[2]
Melting Point (°C) Not Available-95.3-90.6-95-96.7-83.6
Density (g/mL at 20°C) Estimated: ~0.75-0.800.6590.6840.8671.3260.902
Viscosity (cP at 20°C) Not Available0.310.420.590.440.45
Solvent Type Non-polar (Branched Alkane)Non-polar (Alkane)Non-polar (Alkane)Non-polar (Aromatic)Polar AproticPolar Aprotic

Performance Characteristics and Applications

The choice of solvent is intrinsically linked to the specific requirements of a chemical process, be it a reaction, extraction, or purification.

Solubility

Based on the principle of "like dissolves like," this compound, as a non-polar branched alkane, is expected to be an excellent solvent for other non-polar compounds such as oils, greases, and other hydrocarbons.[3][4][5] Its larger molecular structure and increased branching compared to hexane and heptane may offer nuanced solubility characteristics for complex, non-polar molecules. In contrast, polar aprotic solvents like dichloromethane and ethyl acetate are suitable for dissolving a wider range of polar organic molecules.

Reaction Medium

In chemical synthesis, the solvent's role extends beyond dissolution to influencing reaction rates and selectivity.

  • This compound : Due to its alkane nature, it is anticipated to be relatively inert, making it a suitable medium for reactions involving strong bases or reactive organometallic species, where protic or more reactive solvents would be unsuitable.[6][7] Its higher estimated boiling point compared to hexane and heptane could allow for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

  • Commercial Solvents : Toluene, with its aromatic ring, can participate in certain reactions and its higher boiling point is often advantageous. Dichloromethane is a versatile solvent for a wide array of organic reactions but can be reactive under certain conditions. Ethyl acetate, while a useful solvent, contains an ester functionality that can be susceptible to hydrolysis or reaction with strong nucleophiles.

Extractions

Liquid-liquid extraction is a common technique for isolating compounds from a mixture. The choice of solvent is critical for achieving efficient separation.

  • This compound : Its non-polar nature and immiscibility with water would make it a candidate for extracting non-polar organic compounds from aqueous solutions.[2] Its lower volatility compared to hexane might be advantageous in reducing solvent loss during extraction.

  • Commercial Solvents : Hexane and heptane are staples in the extraction of non-polar natural products and in post-reaction workups. Dichloromethane is a highly effective extraction solvent for a broad range of organic compounds due to its ability to dissolve many substances and its immiscibility with water. Ethyl acetate is a moderately polar and less toxic alternative to dichloromethane for extractions.

Chromatography

In chromatographic separations, the solvent (or mobile phase) plays a key role in the differential partitioning of analytes between the stationary and mobile phases.

  • This compound : As a non-polar solvent, it could be employed as a component of the mobile phase in normal-phase chromatography for the separation of non-polar to moderately polar compounds.[8][9] The degree of branching in its structure might lead to different selectivities compared to linear alkanes.[10]

  • Commercial Solvents : Hexane and heptane are very common mobile phase components in normal-phase chromatography. Toluene is also used, often to elute more polar compounds. Dichloromethane and ethyl acetate are typically used as modifiers in non-polar mobile phases to increase the eluting strength.

Experimental Protocols for Solvent Performance Evaluation

To quantitatively assess the performance of this compound or any new solvent against established commercial alternatives, a series of standardized experiments should be conducted. The following are detailed methodologies for key performance indicators.

Determination of Solute Solubility

Objective: To quantify the solubility of a specific solute in the test solvent at a given temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid solute to a known volume of the test solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solute is obtained.

    • Chromatographic Method (e.g., HPLC, GC): Dilute the filtered sample with a suitable solvent and analyze it using a calibrated chromatography system to determine the concentration of the solute.

  • Calculation: Express the solubility in terms of mass of solute per volume of solvent (e.g., g/L) or as a percentage by weight.

Evaluation of Reaction Performance

Objective: To compare the effect of different solvents on the yield and purity of a specific chemical reaction.

Methodology:

  • Reaction Setup: Set up identical parallel reactions in each of the solvents being compared (this compound and a commercial standard). Ensure all other reaction parameters (temperature, stoichiometry of reactants, catalyst loading, reaction time) are kept constant.

  • Monitoring Reaction Progress: At regular intervals, withdraw small aliquots from each reaction mixture. Quench the reaction in the aliquot if necessary and analyze it by a suitable technique (e.g., TLC, GC, LC-MS) to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion, perform an identical work-up and purification procedure for each reaction mixture. This may involve quenching, extraction, washing, drying, and purification by chromatography or recrystallization.

  • Analysis of Product:

    • Yield: Determine the mass of the isolated pure product and calculate the percentage yield for each reaction.

    • Purity: Assess the purity of the isolated product using techniques such as NMR spectroscopy, melting point analysis, and chromatographic methods.

  • Comparison: Compare the reaction yields, purity profiles, and reaction times obtained in the different solvents.

Assessment of Extraction Efficiency

Objective: To determine the efficiency of a solvent in extracting a target compound from a liquid or solid matrix.

Methodology:

  • Sample Preparation: Prepare a standard sample containing a known concentration of the target analyte in a specific matrix (e.g., an aqueous solution or a solid support).

  • Liquid-Liquid Extraction:

    • Place a known volume of the aqueous sample and the extraction solvent into a separatory funnel.

    • Shake the funnel vigorously for a defined period, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer.

    • Perform multiple extractions on the aqueous layer with fresh portions of the solvent if necessary.

  • Solid-Liquid Extraction:

    • Mix a known mass of the solid sample with the extraction solvent in a suitable vessel.

    • Agitate the mixture for a specific time at a controlled temperature.

    • Separate the liquid extract from the solid residue by filtration or centrifugation.

  • Analysis: Analyze the concentration of the target analyte in the organic extract and in the original matrix (if possible) using a calibrated analytical method (e.g., UV-Vis spectroscopy, GC, HPLC).

  • Calculation of Distribution Coefficient (for LLE) and Extraction Yield:

    • Distribution Coefficient (K_D): K_D = [Analyte]_organic / [Analyte]_aqueous

    • Extraction Yield (%): (Mass of analyte in extract / Initial mass of analyte in sample) x 100

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a multi-faceted process that involves considering the physicochemical properties of the solvent, the nature of the reactants and products, and the specific requirements of the application. The following diagram illustrates a logical workflow for solvent selection, incorporating a comparison between a novel solvent like this compound and established commercial solvents.

Solvent_Selection_Workflow cluster_solvents Solvent Candidates start Define Application Requirements (Reaction, Extraction, Chromatography) solute_props Characterize Solute Properties (Polarity, Functional Groups) start->solute_props solvent_screening Initial Solvent Screening ('Like Dissolves Like') solute_props->solvent_screening novel_solvent This compound (Branched Alkane) solvent_screening->novel_solvent Consider Novel Options commercial_solvents Commercial Solvents (Hexane, Toluene, DCM, etc.) solvent_screening->commercial_solvents Consider Standard Options physchem_comparison Compare Physicochemical Properties (Boiling Point, Density, etc.) novel_solvent->physchem_comparison commercial_solvents->physchem_comparison performance_testing Conduct Performance Testing (Solubility, Yield, Purity) physchem_comparison->performance_testing safety_env Evaluate Safety & Environmental Impact (Toxicity, Flammability, Disposal) performance_testing->safety_env decision Select Optimal Solvent safety_env->decision

Caption: A workflow for rational solvent selection.

Conclusion

While the lack of extensive experimental data on this compound currently limits a direct quantitative comparison with commercial solvents, its structural characteristics as a highly branched, non-polar alkane suggest it could serve as a valuable alternative in specific applications. Its presumed inertness and potentially high boiling point may offer advantages in certain reaction systems. For researchers and professionals in drug development, the systematic evaluation of such novel solvents, following the experimental protocols outlined in this guide, is a promising avenue for process innovation and optimization. The provided workflow for solvent selection offers a structured approach to making informed decisions that balance performance, safety, and environmental considerations. Further experimental investigation into the properties and performance of this compound is warranted to fully elucidate its potential as a valuable addition to the chemist's toolbox.

References

Safety Operating Guide

Safe Disposal of 4-Ethyl-3,4-dimethyloctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Ethyl-3,4-dimethyloctane, a flammable hydrocarbon, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks associated with flammable liquid waste.

I. Understanding the Hazards

This compound is a flammable liquid. Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] Therefore, stringent safety measures must be in place to prevent ignition and exposure. All handling should be performed in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]

II. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.33 g/mol [2]
IUPAC NameThis compound[2]
AppearanceLiquid (presumed)
Boiling PointData not available
Flash PointData not available (expected to be flammable)

III. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure the following personal protective equipment is worn and safety measures are implemented:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin exposure.[1]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment.[1][3]

IV. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage an approved waste disposal plant.[1][4] Adherence to local, regional, and national hazardous waste regulations is mandatory.[1]

Experimental Protocol: Waste Characterization (If necessary)

In cases where the waste stream is mixed with other substances, it may be necessary to perform an analysis to confirm its composition for proper classification. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for this purpose.

  • Objective: To identify and quantify the components of the hydrocarbon waste stream.

  • Materials: Gas chromatograph coupled with a mass spectrometer (GC-MS), appropriate capillary column (e.g., non-polar), helium carrier gas, sample vials, and a known standard of this compound.

  • Procedure:

    • Prepare a dilute solution of the waste sample in a volatile solvent (e.g., hexane).

    • Inject a small volume of the prepared sample into the GC.

    • The sample is vaporized and carried by the helium gas through the capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for each component, allowing for identification and quantification.

Disposal Workflow:

  • Waste Identification and Segregation:

    • Identify: Clearly label a dedicated waste container for "Flammable Liquid Organic Waste" and specify "this compound".

    • Segregate: Do not mix this waste with incompatible waste streams, such as oxidizers or corrosive materials. Proper segregation is crucial for safe and compliant disposal.[5]

  • Container Management:

    • Use an appropriate container: The container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.[5] Ground and bond the container and receiving equipment to prevent static discharge.[1][3]

    • Labeling: The waste container label should include:

      • The full chemical name: "this compound".

      • The hazard characteristics: "Flammable Liquid".

      • The accumulation start date.

      • The name of the principal investigator or laboratory contact.

  • Storage of Waste:

    • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[5] Keep the container tightly closed and store in a cool place.[1][3]

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential spills.[5]

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.[5][6]

    • Documentation: Complete any required waste pickup forms or manifests provided by your EHS department.[5]

V. Emergency Spill Procedures

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][5]

  • Collection: Collect the absorbed material using non-sparking tools and place it in the designated, labeled waste container for disposal.[1][3]

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.[5]

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Emergency PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Ignition Eliminate Ignition Sources Ventilation->Ignition Segregate Segregate Waste: 'Flammable Liquid' Ignition->Segregate Spill Emergency Spill Procedure Ignition->Spill Container Use Labeled, Sealed Container Segregate->Container Segregate->Spill Store Store in Designated Area with Secondary Containment Container->Store EHS Contact EHS for Pickup Store->EHS Documentation Complete Waste Manifest EHS->Documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 4-Ethyl-3,4-dimethyloctane, a volatile organic compound (VOC). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. The following recommendations are based on safety data for structurally similar alkanes and general best practices for handling VOCs.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldEssential for protecting against chemical splashes and vapors. A face shield offers broader protection for the entire face.[1][2][3]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use.[4]
Body Flame-retardant Laboratory CoatProvides a barrier against spills and splashes.[4][5]
Respiratory Chemical Fume Hood or RespiratorAll work with this volatile compound should be performed in a certified chemical fume hood to prevent vapor inhalation.[5] In situations where a fume hood is not available or concentrations are high, an appropriate respirator with organic vapor cartridges is necessary.[1][6]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety.

Step-by-Step Handling Procedure:

  • Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment, reviewing all available safety information for similar chemicals.

  • Engineering Controls: Ensure that a certified chemical fume hood is fully operational. All manipulations of the chemical must occur within the fume hood.[5]

  • Chemical Transport: When moving the chemical, utilize a secondary container to mitigate the risk of spills.

  • Dispensing: Carefully dispense the required amount, avoiding any splashes. Use non-sparking tools and ensure proper grounding and bonding of containers to prevent static discharge.[4][7][8]

  • During Reaction: Keep reaction vessels closed whenever possible to minimize the release of flammable vapors.[7]

  • Post-Reaction: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

Disposal Plan

Proper disposal of chemical waste is critical for environmental and laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials and sources of ignition.[4][7]

  • Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_transport Transport Chemical in Secondary Container prep_fumehood->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Equipment handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store final_dispose Arrange for Professional Disposal cleanup_store->final_dispose

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.